Fexaramine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQTUNDJHLEFEQ-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870369 | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574013-66-4 | |
| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexaramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fexaramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEXARAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fexaramine's Mechanism of Action in the Gut: A Technical Guide
Executive Summary: Fexaramine is a synthetic, non-steroidal, gut-restricted agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Its pharmacological design, which minimizes systemic absorption, allows for targeted activation of intestinal FXR, thereby reducing the risk of off-target effects associated with systemic FXR agonists.[2][3] The mechanism of action in the gut is multifaceted, primarily revolving around two interconnected pathways: the canonical FXR-FGF15/19 signaling axis and a novel pathway involving the modulation of the gut microbiota to activate TGR5/GLP-1 signaling.[3][4] These pathways collectively lead to significant improvements in metabolic homeostasis, including enhanced glucose tolerance, reduced adiposity, and browning of white adipose tissue.[3][4] Furthermore, intestinal FXR activation by this compound and its derivatives has demonstrated potent anti-inflammatory effects, suggesting therapeutic potential for conditions like inflammatory bowel disease (IBD) and alcoholic liver disease.[5][6] This document provides an in-depth technical overview of these mechanisms, supported by experimental data and methodological insights.
Core Mechanism I: The Intestinal FXR-FGF15/19 Signaling Axis
The primary and most well-characterized mechanism of this compound is the activation of FXR in the enterocytes of the distal small intestine.[6] FXR functions as a sensor for bile acids. This compound, with a reported 100-fold greater affinity for FXR than its natural ligands, potently mimics this interaction.[1]
Upon binding this compound, intestinal FXR induces a transcriptional program, the cornerstone of which is the robust expression and secretion of Fibroblast Growth Factor 15 (FGF15) in mice, the human ortholog of which is FGF19.[1][4][6] FGF15 is released from enterocytes into the portal circulation and travels to the liver.[7] In hepatocytes, FGF15 binds to its cognate receptor complex, FGFR4/β-Klotho, initiating a signaling cascade that suppresses the expression of Cyp7a1 (Cholesterol 7α-hydroxylase).[2][7] As CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, this action provides potent negative feedback, effectively reducing the total bile acid pool.[6][7]
Beyond bile acid homeostasis, this axis directly impacts hepatic metabolism. Studies in mice have shown that this compound treatment, via FGF15 signaling, downregulates hepatic genes involved in triglyceride biosynthesis, such as Fasn (Fatty Acid Synthase) and Lpin1 (Lipin 1), while increasing inhibitors of lipogenesis, contributing to its beneficial effects on lipid profiles.[6]
Caption: The FXR-FGF15 signaling pathway activated by this compound.
Core Mechanism II: Gut Microbiota and TGR5/GLP-1 Signaling
A pivotal discovery revealed that this compound's metabolic benefits are not solely dependent on the FGF15 axis but are also critically mediated by its interaction with the gut microbiome.[4][8]
-
Microbiota Remodeling: Oral administration of this compound alters the composition of the gut microbiota. Specifically, it promotes the growth of certain bacteria, notably from the genera Acetatifactor and Bacteroides, which are efficient producers of secondary bile acids.[4][8]
-
Secondary Bile Acid Production: These bacteria metabolize primary bile acids into secondary bile acids, leading to a significant increase in the levels of taurolithocholic acid (TLCA) in the gut lumen.[4][8]
-
TGR5 Activation: TLCA is a potent natural agonist for the Takeda G protein-coupled receptor 5 (TGR5, also known as Gpbar-1).[8] TGR5 is co-expressed with FXR in enteroendocrine L-cells of the intestinal epithelium.[4]
-
GLP-1 Secretion: Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[3][4]
-
Systemic Metabolic Benefits: GLP-1 is an incretin (B1656795) hormone with well-established systemic effects, including stimulating insulin (B600854) secretion from pancreatic β-cells, improving insulin sensitivity, and promoting the browning of white adipose tissue (WAT), which increases energy expenditure.[4][7][8]
The critical role of this pathway was demonstrated in studies where antibiotic treatment, which depletes the gut microbiota, completely reversed the beneficial metabolic effects of this compound, including improvements in glucose tolerance and WAT browning, despite intestinal FXR target genes remaining expressed.[4]
Caption: Interplay between this compound, gut microbiota, and TGR5/GLP-1 signaling.
Data Presentation: Summary of this compound's Effects
The following tables summarize the principal effects of this compound administration as documented in preclinical studies.
Table 1: Effects on Key Metabolic and Inflammatory Parameters
| Parameter | Effect | Experimental Model | Reference(s) |
|---|---|---|---|
| Body Weight & Adiposity | |||
| Body Weight Gain | Decreased / Prevented | Diet-Induced Obese (DIO) Mice | [3][9] |
| Fat Mass | Decreased | db/db Mice, DIO Mice | [8][9] |
| White Adipose Tissue (WAT) Browning | Promoted / Increased | DIO Mice | [3][4][8] |
| Glucose Homeostasis | |||
| Glucose Tolerance | Improved | DIO Mice, db/db Mice | [3][4][8] |
| Insulin Sensitivity | Improved | DIO Mice, db/db Mice | [3][4][8] |
| Lipid Profile | |||
| Serum Cholesterol | Decreased | db/db Mice | [8] |
| Serum Free Fatty Acids | Decreased | db/db Mice | [8] |
| Gut Health & Inflammation | |||
| Intestinal Inflammation | Reduced / Reversed | Mouse Models of IBD | [5][10] |
| Gut Barrier Integrity | Strengthened | DIO Mice | [9] |
| Alcoholic Liver Disease | Ameliorated | Mouse Model of ALD | [6] |
| DCA-Induced Intestinal Injury | Mitigated | Mouse Model |[11] |
Table 2: Effects on Gene and Protein Expression
| Target Gene/Protein | Tissue | Effect | Reference(s) |
|---|---|---|---|
| FGF15 / FGF19 | Intestine (Ileum) | Increased | [1][4][6][11] |
| SHP (Small Heterodimer Partner) | Intestine (Ileum) | Increased | [12] |
| CYP7A1 | Liver | Decreased / Suppressed | [6][12] |
| GLP-1 (Glucagon-like peptide-1) | Intestine / Plasma | Increased Secretion | [3][4][8] |
| Occludin, Muc2 | Intestine | Increased | [9] |
| Genes for Triglyceride Biosynthesis | Liver | Decreased |[6] |
Experimental Protocols & Methodologies
The elucidation of this compound's mechanism of action has relied on a range of established preclinical methodologies.
-
Animal Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) are the standard model for studying obesity, insulin resistance, and metabolic syndrome. This compound is typically administered daily via oral gavage.[3][9]
-
Leptin-Receptor Deficient (db/db) Mice: These mice are a genetic model of severe obesity, hyperglycemia, and insulin resistance, used to test the efficacy of compounds in a diabetic context.[8]
-
Inflammatory Bowel Disease (IBD) Models: Chemical-induced colitis models (e.g., using dextran (B179266) sulfate (B86663) sodium - DSS) are employed to assess the anti-inflammatory properties of this compound and its derivatives (like FexD).[5][10]
-
Alcoholic Liver Disease (ALD) Models: Chronic ethanol (B145695) feeding models in mice are used to investigate the compound's ability to mitigate liver injury.[6]
-
-
Key Experimental Procedures:
-
Metabolic Phenotyping:
-
Oral Glucose Tolerance Test (OGTT): Mice are fasted and then given an oral glucose bolus. Blood glucose is measured at intervals to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose is monitored to determine insulin sensitivity.
-
-
Gene and Protein Expression Analysis:
-
Microbiota and Bile Acid Analysis:
-
Caption: A typical experimental workflow for evaluating this compound in preclinical models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newatlas.com [newatlas.com]
- 6. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salk scientists develop compound that reverses gut inflammation in mice - Salk Institute for Biological Studies [salk.edu]
- 11. Modulation of the Gut Microbiota-farnesoid X Receptor Axis Improves Deoxycholic Acid-induced Intestinal Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel intestinal-restricted FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexaramine: A Technical Guide to a Gut-Restricted, Selective Farnesoid X Receptor (FXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine (B1672613) is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] A significant body of preclinical research has highlighted this compound's unique pharmacological profile, characterized by its primary action within the intestine with minimal systemic absorption. This gut-restricted activity mitigates the side effects associated with systemic FXR activation, making this compound a compelling candidate for the treatment of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a visual representation of its signaling pathways.
Introduction to this compound and FXR
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in enterohepatic tissues, including the liver and intestine.[5] It functions as an endogenous sensor for bile acids, the natural ligands for FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[5] This regulation is central to maintaining metabolic homeostasis.
This compound is a non-steroidal, non-bile acid synthetic FXR agonist developed through combinatorial chemistry.[6] Early studies revealed that this compound possesses a significantly higher affinity for FXR—approximately 100-fold greater than natural bile acid ligands like chenodeoxycholic acid (CDCA).[1][6] Its defining characteristic is its gut-restricted action when administered orally, which allows for the selective activation of intestinal FXR signaling pathways.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Reference |
| EC50 | 25 nM | Cell-based Reporter Assay | [7][8] |
| EC50 | 255 nM | FRET-based SRC-1 Coactivator Recruitment | [7] |
| Relative Affinity | ~100-fold > CDCA | Not Specified | [1][9] |
| Table 1: In Vitro Potency of this compound for FXR Activation. |
This compound exhibits high selectivity for FXR over other nuclear receptors, which is a critical attribute for a therapeutic candidate, minimizing off-target effects.
| Nuclear Receptor | Activity Observed | Reference |
| hRXRα | None | [8] |
| hPPARα, γ, δ | None | [8] |
| mPXR, hPXR | None | [8] |
| hLXRα | None | [8] |
| hTRβ | None | [8] |
| hRARβ | None | [8] |
| mCAR | None | [8] |
| mERRγ | None | [8] |
| hVDR | None | [8] |
| Table 2: Selectivity Profile of this compound against a Panel of Nuclear Receptors. |
Signaling Pathways of this compound Action
Oral administration of this compound initiates a signaling cascade that originates in the intestine and extends to the liver and adipose tissue, orchestrating a coordinated metabolic response.
Intestinal FXR-FGF15/19 Axis
The primary mechanism of this compound involves the activation of FXR in the enterocytes of the ileum. This leads to the robust induction and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents, the human ortholog of which is FGF19.[1][3] FGF15 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho.[10][11] This binding event in hepatocytes triggers a signaling cascade that ultimately suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][4][10] This gut-liver crosstalk is a central feedback mechanism for maintaining bile acid homeostasis.
Crosstalk with TGR5 and GLP-1 Secretion
Recent evidence suggests that intestinal FXR activation by this compound also influences the Takeda G protein-coupled receptor 5 (TGR5), another key bile acid sensor.[12][13] this compound treatment has been shown to induce TGR5 expression and remodel the gut microbiota to favor bacteria that produce secondary bile acids, which are potent TGR5 agonists.[11][12] Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, improves glucose tolerance, and promotes satiety.[12][14][15]
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments used to characterize this compound's activity.
In Vitro FXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR-mediated gene transcription.
-
Objective: To determine the EC50 of this compound for human FXR.
-
Cell Line: HEK293T or CHO cells are commonly used.[16][17] These cells are co-transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene downstream of a promoter with multiple FXREs (e.g., from the BSEP promoter).[16] Commercially available kits, such as those from Indigo Biosciences, provide stable cell lines expressing FXR and the reporter construct.[18][19]
-
Protocol:
-
Cell Plating: Seed the FXR reporter cells in a 96-well white, clear-bottom plate at a density of 10,000-50,000 cells per well and incubate for 18-24 hours.[16]
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in the appropriate compound screening medium. Ensure the final DMSO concentration does not exceed 0.1%.[19]
-
Cell Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., GW4064 or CDCA).[18]
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[19]
-
Luminescence Reading: Discard the treatment media and add a luciferase detection reagent to each well.[19] Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the relative light unit (RLU) data to the vehicle control. Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol assesses the in vivo metabolic effects of orally administered this compound.
-
Objective: To evaluate the effect of this compound on body weight, glucose tolerance, and gene expression in a model of obesity and metabolic syndrome.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, fed a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 12-14 weeks to induce obesity.[20][21]
-
Protocol:
-
Acclimatization and Grouping: After the HFD feeding period, randomize mice into treatment groups (e.g., vehicle control, this compound 100 mg/kg).[20]
-
Drug Administration: Prepare this compound as a suspension in a suitable vehicle (e.g., corn oil, or DMSO/PBS). Administer the suspension daily via oral gavage for a period of 3-5 weeks.[20] Monitor body weight and food intake regularly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Near the end of the treatment period, fast mice for 6 hours, then administer an intraperitoneal (IP) or oral glucose bolus (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.[20][22]
-
Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, then administer an IP injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at the same time points as the GTT.[20][22]
-
-
Terminal Sacrifice and Tissue Collection: At the end of the study, euthanize mice and collect blood for analysis of serum parameters (e.g., insulin, lipids, FGF15).[20] Harvest tissues such as the liver, ileum, and various adipose depots. Snap-freeze tissues in liquid nitrogen for subsequent gene expression (qPCR) or protein (Western blot) analysis.[20]
-
-
Data Analysis: Analyze changes in body weight, glucose tolerance (area under the curve), insulin sensitivity, and serum parameters using appropriate statistical tests (e.g., Student's t-test or ANOVA).[20] Quantify relative gene expression changes in the ileum (e.g., Fgf15, Shp) and liver (e.g., Cyp7a1) using the ΔΔCt method.
Conclusion
This compound represents a novel class of FXR agonists with a distinct, gut-restricted mechanism of action. Its ability to potently and selectively activate intestinal FXR triggers a cascade of beneficial metabolic effects, including the induction of the FGF15/19 endocrine signal and modulation of GLP-1 secretion, without the liabilities of systemic FXR activation.[1][3][13] The preclinical data strongly support its potential as a therapeutic agent for metabolic disorders. The experimental frameworks provided herein offer a robust basis for the continued investigation and development of this compound and other gut-targeted FXR modulators. Further research, including clinical trials, is necessary to translate these promising preclinical findings to human applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis [mdpi.com]
- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 9. This compound | FXR | Autophagy | TargetMol [targetmol.com]
- 10. FGF15/FGFR4 Integrates Growth Factor Signaling with Hepatic Bile Acid Metabolism and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 21. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine's Role in Bile Acid Metabolism: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides an in-depth technical overview of fexaramine (B1672613), a non-steroidal, intestine-restricted farnesoid X receptor (FXR) agonist, and its intricate role in regulating bile acid metabolism. It details the molecular mechanisms, summarizes key quantitative findings, outlines experimental methodologies, and illustrates the critical signaling pathways involved.
Introduction: Bile Acid Homeostasis and the Farnesoid X Receptor (FXR)
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1][2] They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[1] The body maintains a stable pool of bile acids through a tightly regulated process of synthesis, secretion, intestinal reabsorption, and return to the liver, known as the enterohepatic circulation.[1][3]
The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, functions as a primary bile acid sensor.[1][4] Activated by bile acids, FXR orchestrates the expression of genes that control bile acid synthesis, transport, and overall homeostasis.[1][2][5] FXR is highly expressed in the liver and intestine, the key organs of the enterohepatic system.[2][6] Dysregulation of FXR signaling is implicated in various metabolic diseases.[3]
This compound is a synthetic, investigational compound that acts as a potent and selective FXR agonist, with a 100-fold greater affinity for FXR than endogenous bile acids.[4][7][8] A key characteristic of orally administered this compound is its poor absorption into systemic circulation, which restricts its activity primarily to the intestine.[9][10] This gut-specific action makes this compound a valuable tool for dissecting the intestine's role in metabolic regulation and a promising therapeutic candidate for metabolic syndrome, obesity, and related disorders.[7][9][10]
Mechanism of Action: Intestinal FXR Activation by this compound
Oral administration of this compound leads to the selective activation of FXR within the enterocytes of the intestine. This triggers a cascade of signaling events that communicate with the liver and other peripheral tissues to regulate bile acid metabolism and improve overall metabolic health.
The Intestine-Liver Endocrine Axis (FXR-FGF15/19)
The primary mechanism by which intestinal this compound regulates hepatic bile acid synthesis is through the induction of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans).
-
FXR Activation in the Ileum: this compound binds to and activates FXR in the cells of the small intestine.[7][9]
-
FGF15/19 Induction: Activated intestinal FXR potently induces the expression and secretion of the endocrine hormone FGF15/19.[3][6][7][11]
-
Signal to the Liver: FGF15/19 is released from the intestine into the portal circulation, through which it travels to the liver.[6][12]
-
Suppression of Bile Acid Synthesis: In the liver, FGF15/19 binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[3][6] This binding event initiates a signaling cascade that strongly represses the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.[3][5][13]
This gut-liver signaling axis is the predominant pathway for the feedback inhibition of bile acid production.[1]
Hepatic FXR-SHP Pathway
While this compound's action is primarily intestinal, it's important to understand the parallel hepatic pathway that also regulates bile acid synthesis. When bile acids activate FXR directly within the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor.[1][14][15] SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcription factor required for CYP7A1 expression.[1][15] This provides a direct negative feedback loop within the liver.
Modulation of the Gut Microbiota and TGR5 Signaling
This compound treatment remodels the gut microbiota, leading to an alternative signaling pathway that improves metabolic health.
-
Microbiota Reshaping: Intestinal FXR activation by this compound alters the composition of the gut microbiome, notably increasing the abundance of bacteria like Acetatifactor and Bacteroides.[11][16]
-
Increased Secondary Bile Acids: These specific bacteria are involved in the production of secondary bile acids, particularly lithocholic acid (LCA) and its taurine-conjugated form, taurolithocholic acid (TLCA).[11][16]
-
TGR5 Activation: LCA and TLCA are potent agonists for Takeda G protein-coupled receptor 5 (TGR5), a distinct bile acid receptor co-expressed in intestinal L-cells.[10][11][17]
-
GLP-1 Secretion: Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[10][11][16]
This novel mechanism demonstrates a crosstalk where this compound-induced FXR activation leverages the gut microbiota to engage the TGR5-GLP-1 pathway, further contributing to its beneficial metabolic effects.[11][16][17]
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 14. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 15. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine: An In-Depth Technical Guide to its Intestinal-Restricted Farnesoid X Receptor (FXR) Agonism
Executive Summary: Fexaramine (B1672613) is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor pivotal in regulating bile acid, lipid, and glucose metabolism.[1][2] A key characteristic of this compound is its intestine-restricted action; when administered orally, it is poorly absorbed into systemic circulation, thereby localizing its effects primarily to the gastrointestinal tract.[2][3] This targeted engagement of intestinal FXR triggers a cascade of metabolic benefits, including improved glucose homeostasis, browning of white adipose tissue, and reduced obesity, without the systemic side effects associated with other FXR agonists.[2][4] This guide provides a comprehensive overview of this compound's mechanism of action, presents its pharmacological data, details key experimental protocols for its evaluation, and visualizes its complex signaling pathways.
Introduction to this compound and Intestinal FXR Agonism
The Farnesoid X Receptor (FXR) acts as an endogenous sensor for bile acids.[5] Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR), binding to specific DNA sequences known as FXR response elements (FXREs) to regulate gene transcription.[2] FXR is highly expressed in the liver and intestine, organs central to the enterohepatic circulation of bile acids.[5]
While systemic FXR activation has shown therapeutic potential, it has also been linked to adverse effects such as pruritus and dyslipidemia in clinical trials.[4] This has driven the development of non-systemic, intestine-specific FXR agonists. This compound represents a leading compound in this class.[2][4] Its gut-restricted action mimics the natural post-prandial activation of intestinal FXR by bile acids, initiating beneficial endocrine signals to distal tissues while minimizing systemic exposure and associated toxicities.[2][3] Studies in animal models have demonstrated that oral this compound administration reduces diet-induced obesity, improves insulin (B600854) sensitivity, and enhances energy expenditure, positioning it as a promising therapeutic candidate for metabolic syndrome.[1][2][6]
Mechanism of Action
This compound exerts its metabolic effects through a dual mechanism: direct activation of the intestinal FXR-FGF15 axis and indirect modulation of gut microbiota and related signaling pathways.
Direct FXR Activation and Fibroblast Growth Factor 15 (FGF15) Signaling
In the enterocytes of the ileum, this compound binds to and activates FXR. This activation directly induces the transcription of target genes, most notably Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][7] FGF15 is secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho).[2] This signaling event in the liver inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thereby regulating the overall bile acid pool.[2] Beyond bile acid regulation, the induction of FGF15 is crucial for many of this compound's systemic metabolic benefits, including effects on adipose tissue and liver metabolism.[2]
Interplay with Gut Microbiota and TGR5 Signaling
This compound's action is not limited to direct FXR agonism. It also significantly reshapes the gut microbiota.[7][8] Treatment with this compound has been shown to increase the abundance of specific bacteria, such as Acetatifactor and Bacteroides, which are capable of producing secondary bile acids like lithocholic acid (LCA).[7][8]
This altered bile acid pool, enriched in LCA and its conjugates like taurolithocholic acid (TLCA), activates a separate bile acid receptor: the G-protein coupled receptor TGR5 (also known as Gpbar1).[7][8] TGR5 is expressed on enteroendocrine L-cells. Its activation by LCA/TLCA stimulates the secretion of glucagon-like peptide-1 (GLP-1).[7][8] GLP-1 is a critical incretin (B1656795) hormone that improves glucose tolerance, enhances insulin sensitivity, and promotes the browning of white adipose tissue (WAT), contributing significantly to this compound's anti-obesity effects.[3][7] The metabolic benefits of this compound are substantially diminished by antibiotic treatment, highlighting the essential role of the gut microbiota in its mechanism of action.[8]
Pharmacological Profile
The following tables summarize the key quantitative data for this compound based on published preclinical studies.
Table 3.1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Receptor(s) | Notes | Reference |
|---|---|---|---|---|
| EC50 | 25 nM | Farnesoid X Receptor (FXR) | Potent agonist activity. | [6][9] |
| Selectivity | No activity | hRXRα, hPPARα/γ/δ, m/hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, hVDR | Highly selective for FXR over other nuclear receptors. | [9] |
| Gene Induction | 2.1-fold increase in SHP mRNA | Human FXR | In HuTu-80 cells treated with 50 µM this compound. |[9] |
Table 3.2: Key In Vivo Metabolic Effects of this compound in Murine Models
| Parameter | Animal Model | Dosage | Effect | Reference |
|---|---|---|---|---|
| Body Weight | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day (oral) | Prevents HFD-induced weight gain; reduces fat mass. | [2] |
| Glucose Tolerance | DIO Mice, db/db Mice | 100 mg/kg (oral) | Significantly improved. | [2][7] |
| Insulin Sensitivity | DIO Mice | 100 mg/kg (oral) | Improved. | [2] |
| GLP-1 Secretion | db/db Mice | 100 mg/kg (oral) | ~2-fold increase in serum levels. | [7] |
| Energy Expenditure | DIO Mice | 100 mg/kg (oral) | Increased oxygen consumption and core body temperature (by 1.5°C). | [2] |
| Serum Lipids | db/db Mice | 100 mg/kg (oral) | Significantly decreased cholesterol and free fatty acids. | [7] |
| Inflammation | DIO Mice | 100 mg/kg (oral) | Reduced circulating inflammatory cytokines (TNFα, IL-1β, MCP-1). | [2] |
| Gut Barrier | Ethanol-fed Mice | 100 mg/kg (oral) | Stabilized gut barrier function. |[10] |
Key Experimental Protocols
This section details the methodologies for essential experiments used to characterize the intestinal-restricted action of this compound.
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate FXR-mediated gene transcription in a cell-based system.
Objective: To determine the potency (EC50) of this compound as an FXR agonist.
Materials:
-
Cell Line: HEK293T or HepG2 cells.
-
Plasmids:
-
FXR expression vector (e.g., pCMX-FXR).
-
RXR expression vector (e.g., pCMX-RXR).
-
FXR-responsive reporter vector (e.g., pGL4.23 containing a promoter with FXREs, such as from the BSEP or SHP gene, driving firefly luciferase expression).
-
Control vector for transfection normalization (e.g., pCMV-β-gal or a Renilla luciferase vector).
-
-
Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), transfection reagent (e.g., Lipofectamine), this compound, positive control (e.g., GW4064 or CDCA), DMSO (vehicle), luciferase assay system, luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T or HepG2 cells into 96-well plates at an appropriate density to reach 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells in each well with the FXR expression plasmid, RXR expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11]
-
Compound Treatment: After 6-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 10 nM to 100 µM), a positive control agonist, or vehicle (DMSO).[12]
-
Incubation: Incubate the cells for an additional 24 hours to allow for receptor activation and reporter gene expression.[11]
-
Cell Lysis and Assay: Lyse the cells and measure both firefly luciferase activity (indicating FXR activation) and the normalization signal (e.g., β-galactosidase activity or Renilla luciferase) using a plate reader.[13]
-
Data Analysis: Normalize the firefly luciferase readings to the control reporter readings. Calculate the "fold induction" by dividing the normalized signal from compound-treated wells by the normalized signal from vehicle-treated wells. Plot the fold induction against the log of this compound concentration and fit a dose-response curve to determine the EC50 value.[12]
In Vivo Metabolic Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the therapeutic efficacy of this compound on obesity and related metabolic parameters in a preclinical animal model.
Objective: To assess the effect of chronic oral this compound administration on body weight, glucose tolerance, and adipose tissue browning.
Materials:
-
Animals: Male C57BL/6J mice.
-
Diets: Standard chow diet and a high-fat diet (HFD, e.g., 50-60% kcal from fat).
-
Compound: this compound, vehicle (e.g., corn oil or 1% methylcellulose).
-
Equipment: Animal scale, glucometer, oral gavage needles, metabolic cages (for energy expenditure), core body temperature probe, equipment for tissue collection and processing.
Methodology:
-
Induction of Obesity: Wean mice onto an HFD for 12-14 weeks to induce obesity, insulin resistance, and glucose intolerance. A control group is maintained on a standard chow diet.[14][15]
-
Treatment: Randomize the HFD-fed mice into two groups: vehicle control and this compound treatment. Administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage for a period of 3-5 weeks.[14][15]
-
Monitoring: Monitor body weight and food intake regularly (e.g., daily or weekly).
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (OGTT): Near the end of the treatment period, fast mice overnight (12-16 hours). Administer a bolus of glucose (2 g/kg) via oral gavage. Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[7]
-
Energy Expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity over a 24-48 hour period.[2]
-
Core Body Temperature: Measure rectal temperature at a consistent time of day.
-
-
Terminal Sacrifice and Tissue Collection: At the end of the study, euthanize mice and collect blood for analysis of serum lipids, insulin, and inflammatory markers. Harvest tissues such as the ileum, liver, and various adipose tissue depots (e.g., inguinal WAT, epididymal WAT, and interscapular BAT).
-
Ex Vivo Analysis:
-
Gene Expression: Isolate RNA from the ileum, liver, and adipose tissues to analyze the expression of target genes (e.g., Fgf15, Shp, Cyp7a1, Ucp1) via qPCR.
-
Histology: Fix adipose tissue in formalin for H&E staining to visualize adipocyte morphology and signs of browning (multilocular lipid droplets).
-
Gut Microbiome Analysis (16S rRNA Sequencing)
This protocol is used to determine how this compound treatment alters the composition of the intestinal bacterial community.
Objective: To identify changes in the relative abundance of bacterial taxa in response to this compound.
Materials:
-
Fecal samples collected from in vivo studies (Protocol 4.2).
-
DNA extraction kit (e.g., Qiagen DNeasy PowerSoil Kit).
-
PCR reagents, primers for amplifying a variable region of the 16S rRNA gene (e.g., V4 region).
-
DNA sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatics software (e.g., QIIME 2, R).
Methodology:
-
Sample Collection: Collect fresh fecal pellets from mice at baseline and at the end of the treatment period. Immediately freeze samples at -80°C.[16]
-
DNA Extraction: Extract total genomic DNA from a standardized amount of fecal material using a commercial kit designed for soil or stool samples.
-
PCR Amplification: Amplify a specific hypervariable region of the bacterial 16S rRNA gene (e.g., V4) using universal primers with attached sequencing adapters and barcodes.
-
Library Preparation and Sequencing: Purify the PCR products, quantify the DNA library, and pool samples. Sequence the pooled library on an Illumina platform to generate paired-end reads.
-
Bioinformatics Analysis:
-
Quality Control: Demultiplex reads based on barcodes and perform quality filtering to remove low-quality sequences.
-
OTU/ASV Picking: Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Taxonomic Classification: Assign taxonomy to each ASV/OTU by comparing its sequence to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample richness and evenness, e.g., Shannon index) and beta diversity (between-sample community dissimilarity, e.g., Bray-Curtis or UniFrac distances) to compare microbial communities between vehicle and this compound-treated groups.[17]
-
Differential Abundance: Use statistical tests (e.g., LEfSe, DESeq2) to identify specific bacterial taxa that are significantly different in abundance between the treatment groups.[8]
-
Conclusion and Future Directions
This compound exemplifies a novel therapeutic strategy for metabolic diseases by selectively targeting intestinal FXR. Its unique pharmacological profile, characterized by potent, gut-restricted agonism, triggers a multi-faceted physiological response involving the FGF15 endocrine axis and a critical interplay with the gut microbiome to activate TGR5/GLP-1 signaling.[2][8] This dual mechanism effectively improves glucose and lipid homeostasis and promotes energy expenditure in preclinical models, validating the intestine as a powerful hub for metabolic regulation.
While this compound itself has not progressed to human trials, it has served as a crucial proof-of-concept, stimulating the development of other intestine-restricted FXR agonists.[1][4][18] Future research should focus on translating these findings to humans, considering the differences in bile acid composition and gut microbiota between species.[19] Further exploration of the specific bacterial species and metabolic pathways modulated by this compound could unveil new therapeutic targets and opportunities for synergistic treatments, potentially combining gut-restricted FXR agonists with probiotics or dietary interventions to maximize metabolic benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 16. Modulation of the Gut Microbiota-farnesoid X Receptor Axis Improves Deoxycholic Acid-induced Intestinal Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Integrative analysis of gut microbiota and fecal metabolites in metabolic associated fatty liver disease patients [frontiersin.org]
- 18. A novel intestinal-restricted FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine and the FGF15 Signaling Pathway: A Technical Guide to Intestine-Restricted FXR Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Systemic activation of FXR has shown therapeutic promise but is often accompanied by adverse effects. Fexaramine, a non-steroidal, gut-restricted FXR agonist, offers a novel therapeutic strategy by selectively activating FXR in the intestine, thereby harnessing the beneficial metabolic effects of the downstream Fibroblast Growth Factor 15 (FGF15) signaling pathway while minimizing systemic exposure. This document provides an in-depth technical overview of the FGF15 signaling axis, the mechanism of action of this compound, quantitative data from key preclinical studies, and detailed experimental protocols relevant to the study of this pathway.
The Core Mechanism: The FXR-FGF15 Signaling Axis
The enterohepatic circulation of bile acids is not merely a digestive process but a complex signaling network crucial for metabolic homeostasis. The core of this network is the FXR-FGF15 axis, which establishes a feedback loop between the intestine and the liver.
1.1. Intestinal FXR Activation Following a meal, bile acids are released into the small intestine to aid in lipid digestion. In the terminal ileum, these bile acids are reabsorbed into enterocytes and act as natural ligands for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[2]
1.2. FGF15 Production and Secretion This FXR/RXR heterodimer binds to specific DNA sequences, known as FXR response elements (FXREs), in the promoter regions of target genes.[3] A primary and physiologically significant target of intestinal FXR activation is the gene encoding Fibroblast Growth Factor 15 (FGF15) in rodents, or its ortholog FGF19 in humans.[1][2][4] This binding robustly induces the transcription of FGF15, which is then synthesized and secreted from the enterocytes into the portal circulation.[1]
1.3. Hepatic Signaling Cascade FGF15 travels via the portal vein to the liver, where it acts as an endocrine hormone.[2] On the surface of hepatocytes, FGF15 binds to a receptor complex composed of the Fibroblast Growth Factor Receptor 4 (FGFR4) and its obligate co-receptor, β-Klotho.[2][3] This binding event triggers the dimerization and autophosphorylation of the FGFR4 receptor, initiating a downstream intracellular signaling cascade.[5] Key pathways activated include the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[1][3]
1.4. Regulation of Bile Acid Synthesis The ultimate effect of this hepatic signaling is the repression of CYP7A1 gene expression.[1][4] CYP7A1 encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2][4] By inhibiting CYP7A1, the FGF15 signal from the gut effectively shuts down hepatic bile acid production, thus completing a negative feedback loop that prevents excessive bile acid accumulation.[1][2]
Diagram: The Enterohepatic FXR-FGF15 Signaling Pathway
Caption: The FXR-FGF15 signaling axis from intestine to liver.
This compound: An Intestine-Specific FXR Agonist
This compound is a synthetic, non-bile acid molecule designed to be a potent and selective agonist for FXR.[6] Its defining characteristic is its poor oral bioavailability; when administered orally, this compound remains almost exclusively within the gastrointestinal tract, leading to robust, intestine-restricted FXR activation with minimal systemic exposure.[6][7][8] This gut-restriction circumvents the potential side effects associated with systemic FXR agonists.[9]
The oral administration of this compound effectively mimics the physiological process of a meal, triggering the FXR-FGF15 axis and associated metabolic benefits.[8] Beyond inducing FGF15, intestinal FXR activation by this compound also upregulates the Takeda G-protein coupled receptor 5 (TGR5), another bile acid sensor.[3] This leads to increased secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that improves glucose tolerance.[3][10]
Diagram: this compound's Mechanism of Action
Caption: this compound activates intestinal FXR, triggering downstream endocrine signals.
Quantitative Data Presentation
The metabolic benefits of this compound have been quantified in several preclinical studies, primarily in mouse models of diet-induced obesity.
Table 1: this compound In Vitro Activity
| Parameter | Value | Compound | Notes | Source |
|---|---|---|---|---|
| FXR EC50 | 0.14 µM | LH10 (this compound-based) | Cell-based transactivation assay. | [11] |
| FXR EC50 | 0.3 µM | This compound | Cell-based transactivation assay. | [11] |
| FXR Affinity | ~100x > natural ligands | this compound | Comparison to bile acids like CDCA. |[12] |
Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Control (Vehicle) | This compound Treated | Change | Treatment Details | Source |
|---|---|---|---|---|---|
| Body Weight Gain | Gain | No Gain / Reduction | Stopped weight gain | 100 mg/kg, oral, daily for 5 weeks | [8][9] |
| Body Fat Mass | High | Reduced | ↓ | 100 mg/kg, oral, daily | [3][6] |
| Fasting Glucose | Elevated | Lowered | ↓ | 100 mg/kg, oral, daily | [9] |
| Fasting Insulin | Elevated | Lowered | ↓ | 100 mg/kg, oral, daily | [3] |
| Serum Cholesterol | Elevated | Lowered | ↓ | 100 mg/kg, oral, daily | [8][9] |
| Circulating FGF15 | Baseline | Increased | ↑ | 100 mg/kg, oral | [3][10] |
| Hepatic Cyp7a1 mRNA | Baseline | Suppressed | ↓ | 100 mg/kg, oral | [4] |
| Energy Expenditure | Baseline | Increased | ↑ | 100 mg/kg, oral, daily |[3] |
Key Experimental Protocols
Reproducible and robust experimental methods are essential for studying the this compound-FGF15 axis. Below are detailed protocols for key assays.
4.1. In Vitro FXR Activation Reporter Assay
This cell-based assay quantifies the ability of a compound to activate the FXR transcription factor.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfectability.
-
Plasmids:
-
FXR Expression Vector: A plasmid (e.g., pCMX) containing the coding sequence for human or mouse FXR.
-
RXR Expression Vector: A plasmid for expressing Retinoid X Receptor, the heterodimer partner of FXR.
-
Reporter Plasmid: A plasmid containing a luciferase gene (e.g., pGL4) downstream of a promoter with multiple FXR Response Elements (FXREs). The promoter from the Bile Salt Export Pump (BSEP) gene is often used.[13]
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter, used for normalizing transfection efficiency.
-
-
Methodology:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.
-
Transfection: Co-transfect the cells with the four plasmids using a suitable transfection reagent (e.g., Lipofectamine). Some commercial kits utilize a "reverse transfection" method where the DNA complex is pre-coated on the plate.[13]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound or a control compound (e.g., GW4064 as a positive control, DMSO as a vehicle) at various concentrations.[14]
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis and Readout: Lyse the cells and measure the activity of both the primary (Firefly Luciferase) and normalization (Renilla) reporters using a luminometer.
-
-
Data Analysis: Normalize the Firefly Luciferase activity to the Renilla Luciferase activity. Plot the fold-induction over the vehicle control against the compound concentration to determine the EC50.
4.2. In Vivo Quantification of FGF15
Measuring FGF15 levels in vivo is crucial for confirming target engagement but can be challenging.
-
Method 1: RT-qPCR for Fgf15 mRNA in Ileum
-
Animal Treatment: Administer this compound (e.g., 100 mg/kg via oral gavage) or vehicle to mice.
-
Tissue Harvest: At a specified time point (e.g., 6 hours post-dose), euthanize the mice and harvest the terminal ileum.
-
RNA Isolation: Immediately homogenize the tissue in an RNA lysis buffer (e.g., TRIzol) and perform total RNA extraction.
-
cDNA Synthesis: Convert the isolated RNA to cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time quantitative PCR using primers specific for mouse Fgf15 and a housekeeping gene (e.g., Gapdh, U36B4) for normalization.[15][16]
-
Analysis: Calculate the relative mRNA expression using the comparative CT (2-ΔΔCT) method.[15]
-
-
Method 2: SISCAPA-Mass Spectrometry for Plasma FGF15 Protein Standard ELISAs for mouse FGF15 are often unreliable due to the protein's weak immunogenicity.[17] The Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) method combined with targeted mass spectrometry provides a more sensitive and specific quantification.[18]
-
Sample Collection: Collect blood from treated mice into EDTA-coated tubes and prepare plasma by centrifugation.
-
Sample Preparation: Spike the plasma with a known quantity of a stable isotope-labeled synthetic peptide corresponding to a tryptic peptide of FGF15.
-
Immuno-enrichment: Use anti-peptide antibodies immobilized on a solid support to capture both the native FGF15 peptide and the isotope-labeled standard.
-
Elution and Digestion: Elute the captured peptides and digest with trypsin.
-
LC-MS/MS Analysis: Analyze the sample using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), monitoring specific transitions for both the native and labeled peptides.
-
Quantification: Determine the concentration of endogenous FGF15 by comparing the signal intensity of the native peptide to that of the known amount of the spiked-in standard.[18]
-
Diagram: Experimental Workflow for In Vivo this compound Study
Caption: A typical workflow for evaluating this compound in a mouse model of obesity.
Conclusion
This compound represents a targeted therapeutic approach that leverages the natural enterohepatic signaling system to achieve broad metabolic benefits. By selectively activating FXR in the intestine, it potently induces the endocrine hormone FGF15, which in turn orchestrates a favorable metabolic response in the liver and peripheral tissues, including improved glucose control, reduced lipogenesis, and increased energy expenditure. The gut-restricted nature of this compound minimizes the risk of systemic side effects, making it an attractive candidate for the treatment of metabolic syndrome, obesity, and non-alcoholic steatohepatitis. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and drug developers working to further explore and develop this promising therapeutic strategy.
References
- 1. Regulation of bile acid homeostasis by the intestinal Diet1–FGF15/19 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 9. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
- 10. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of LH10, a novel this compound-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Fibroblast growth factor 15 deficiency impairs liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of FGF15 in Plasma by Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) and Targeted Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Fexaramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine (B1672613) is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. A key characteristic of this compound is its gut-restricted activity, which minimizes systemic exposure and potential side effects. This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and underlying mechanisms of action of this compound, supported by experimental data and protocols.
Introduction
This compound is an investigational compound that has garnered significant interest for its potential therapeutic applications in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] It was identified through combinatorial chemistry and has been shown to have a 100-fold greater affinity for FXR compared to natural ligands.[3][4] Its primary mechanism of action is the activation of FXR, which is highly expressed in the liver and intestines.[5] A distinguishing feature of this compound is its limited oral bioavailability, leading to selective activation of FXR in the intestine.[1][2] This gut-restricted action mimics the natural activation of intestinal FXR by bile acids upon feeding and is thought to contribute to its favorable safety profile.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its poor absorption into systemic circulation following oral administration, making it an intestine-specific FXR agonist.[2][6] This property is crucial to its mechanism and potential therapeutic advantages.
Absorption and Distribution
When administered orally to mice, this compound's action is largely confined to the intestines with minimal entry into the portal vein, thus limiting systemic FXR activation.[1] Studies in mice have shown that while intraperitoneal administration of this compound can induce FXR target genes in the liver, kidney, and gut, oral administration only induces these genes in the intestine.[6] This suggests that the route of administration significantly impacts its distribution. Further studies with a derivative, Fex-3, showed that it accumulated only in the ileum at a higher concentration than this compound following intragastric administration in mice.[6]
Quantitative Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound in various species are not extensively published. However, the available information from preclinical studies is summarized below.
| Parameter | Species | Dose and Route | Observation | Reference |
| Distribution | Mouse | 100 mg/kg (oral) | Action restricted to the intestine. | [1][6] |
| Distribution | Mouse | 100 mg/kg (intraperitoneal) | Induction of target genes in liver, kidney, and gut. | [6] |
| Tissue Accumulation | Rat | Not specified | A this compound derivative (Fex-3) accumulated in the ileum. | [7] |
Pharmacodynamics
This compound exerts its pharmacological effects primarily through the activation of FXR. Its pharmacodynamic profile has been characterized in various in vitro and in vivo models.
In Vitro Activity
This compound is a potent and selective FXR agonist. It does not show activity at other nuclear receptors such as hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR.[8]
| Parameter | Assay | Value | Reference |
| EC50 | FXR activation (cell-based reporter assay) | 25 nM | [5][8] |
| EC50 | SRC-1 coactivator recruitment (FRET-based) | 255 nM | [5][6] |
| EC50 | FXR activation (comparison with derivative LH10) | 0.3 µM | [9] |
In Vivo Effects
In animal models, oral administration of this compound has demonstrated a range of beneficial metabolic effects.
-
Metabolic Effects: In diet-induced obese mice, this compound treatment prevented weight gain, lowered cholesterol, controlled blood sugar, and minimized inflammation.[10] It also improved insulin (B600854) sensitivity and reduced markers of liver inflammation and fibrosis.[1] These effects are attributed to the induction of fibroblast growth factor 15 (FGF15) in the intestine, which then signals to the liver.[3][11] this compound also promotes the browning of white adipose tissue and increases energy expenditure.[2][12]
-
Anti-inflammatory Effects: this compound has been shown to have anti-inflammatory properties in the gut.[13] In mouse models of inflammatory bowel disease, an updated version of this compound, FexD, was able to prevent and reverse intestinal inflammation.[13]
-
Effects on Bone Metabolism: this compound has been found to inhibit RANKL-induced osteoclast formation and bone resorption in vitro and in vivo.[14][15] This effect appears to be independent of FXR activation and is mediated through the downregulation of NFATc1 signaling pathways.[14]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the activation of FXR in the intestine. This triggers a cascade of signaling events that lead to its diverse pharmacological effects.
FXR Signaling Pathway
As a bile acid sensor, FXR regulates the expression of genes involved in bile acid synthesis and transport. Upon activation by this compound in the intestine, FXR induces the expression of FGF15 (FGF19 in humans).[16] FGF15 travels to the liver and binds to its receptor, FGFR4, which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[16] In the liver, FXR also induces the expression of the small heterodimer partner (SHP), which further inhibits CYP7A1.[16]
This compound's gut-restricted FXR activation and downstream signaling to the liver.
TGR5/GLP-1 Signaling
This compound's metabolic benefits are also mediated through the Takeda G protein-coupled receptor 5 (TGR5) and glucagon-like peptide-1 (GLP-1) signaling pathway.[2] Activation of intestinal FXR by this compound can increase the levels of certain bile acids, such as taurolithocholic acid (TLCA), which in turn activate TGR5.[11] This leads to the secretion of GLP-1, a hormone that improves insulin sensitivity and glucose tolerance.[11]
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 9. Discovery of LH10, a novel this compound-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - LKT Labs [lktlabs.com]
- 13. New Compound Reverses Gut Inflammation in Mice | Technology Networks [technologynetworks.com]
- 14. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 16. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine's Impact on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine (B1672613), a non-systemic, intestine-restricted agonist of the Farnesoid X Receptor (FXR), has emerged as a significant modulator of the gut microbiota, with profound implications for metabolic health. This technical guide provides an in-depth analysis of the mechanisms through which this compound reshapes the gut microbial landscape, leading to beneficial effects on host metabolism. We will delve into the quantitative changes in microbial composition, detail the experimental protocols for studying these effects, and illustrate the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, metabolic diseases, and drug development.
Introduction
The gut microbiota is a complex ecosystem that plays a pivotal role in host physiology, influencing everything from nutrient metabolism to immune function. Dysbiosis, an imbalance in this microbial community, is increasingly linked to a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the gut and liver, where it acts as a key regulator of bile acid, lipid, and glucose metabolism. This compound, by selectively activating intestinal FXR, offers a targeted approach to modulate the gut-liver axis and influence host metabolism through alterations in the gut microbiota.
This compound's Mechanism of Action on the Gut Microbiota
This compound's primary mode of action is the activation of FXR in the intestinal epithelial cells. This activation initiates a cascade of events that culminates in a significant shift in the composition and function of the gut microbiota. The key steps are:
-
Intestinal FXR Activation: Orally administered this compound binds to and activates FXR in the enterocytes.
-
Alteration of Bile Acid Pool: FXR activation influences the expression of genes involved in bile acid synthesis and transport, leading to changes in the composition of the bile acid pool.
-
Microbiota Remodeling: The altered bile acid environment creates a selective pressure on the gut microbial community, favoring the growth of specific bacterial taxa.
-
Metabolite Production: The enriched bacteria, in turn, produce metabolites that have systemic effects on the host.
Quantitative Effects of this compound on Gut Microbiota Composition
Multiple preclinical studies have demonstrated this compound's ability to reproducibly alter the gut microbiota. The most consistently observed changes are an increase in the abundance of bacteria capable of producing the secondary bile acid, lithocholic acid (LCA).
Table 1: this compound-Induced Changes in Gut Microbiota Phyla
| Phylum | Direction of Change | Fold Change/Ratio | Reference |
| Firmicutes | Decrease | Reduced Firmicutes/Bacteroidetes ratio | [1] |
| Bacteroidetes | Increase | Increased Firmicutes/Bacteroidetes ratio | [1] |
Table 2: this compound-Induced Changes in Gut Microbiota Genera
| Genus | Direction of Change | Significance | Reference |
| Acetatifactor | Increase | Key LCA-producing bacteria | [2] |
| Bacteroides | Increase | Key LCA-producing bacteria | [2] |
| Lactobacillus | Increase | Associated with improved metabolic health | [1] |
| Prevotella | Increase | Associated with improved metabolic health | [1] |
| Escherichia coli | Decrease | Reduction of a potential pathobiont | [1] |
Signaling Pathways
The metabolic benefits of this compound are mediated through a complex signaling pathway that links intestinal FXR activation to systemic effects. A critical component of this pathway is the interplay between the gut microbiota, bile acids, and the G-protein coupled receptor TGR5.
This compound-FXR-Microbiota-TGR5-GLP-1 Signaling Pathway
This compound's activation of intestinal FXR leads to an enrichment of LCA-producing bacteria, such as Acetatifactor and Bacteroides[2]. The increased production of LCA in the gut lumen activates TGR5, a receptor expressed on the surface of enteroendocrine L-cells. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[3][4]
Caption: this compound-induced FXR activation and subsequent signaling cascade.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the effects of this compound on the gut microbiota. Below are detailed methodologies for key experiments.
Animal Model and this compound Administration
-
Animal Model: Male C57BL/6J mice, 8-12 weeks of age, are a commonly used model. Mice should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Animals should be allowed to acclimate for at least one week prior to the start of the experiment.
-
This compound Preparation: this compound is typically dissolved in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Administration: this compound is administered daily via oral gavage at a dosage ranging from 5 to 50 mg/kg body weight for a period of 1 to 4 weeks.[1] A vehicle control group receiving only the CMC solution is essential.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
-
Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period. Samples should be immediately frozen at -80°C to preserve microbial DNA.
-
DNA Extraction: Genomic DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit (Qiagen), following the manufacturer's instructions.
-
PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified using universal primers (e.g., 515F/806R) with Illumina adapters.
-
Sequencing: The amplified products are sequenced on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing protocol.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are processed to remove low-quality reads, chimeras, and adapter sequences using tools like QIIME 2 or DADA2.
-
OTU Picking/ASV Inference: High-quality reads are clustered into Operational Taxonomic Units (OTUs) at 97% similarity or resolved into Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: OTUs/ASVs are assigned to a taxonomic lineage using a reference database such as Greengenes or SILVA.
-
Statistical Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated. Differential abundance of taxa between treatment and control groups is determined using statistical tests such as LEfSe or DESeq2.
-
Caption: A typical experimental workflow for studying this compound's effects on the gut microbiota.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for metabolic diseases, with its beneficial effects being, at least in part, mediated by its ability to reshape the gut microbiota. The targeted, intestine-restricted activation of FXR by this compound leads to a favorable shift in the microbial community, characterized by an enrichment of LCA-producing bacteria. This, in turn, activates the TGR5-GLP-1 signaling axis, resulting in improved glucose homeostasis and other metabolic benefits.
Future research should focus on further elucidating the specific bacterial species and metabolic pathways that are most critical for this compound's efficacy. Human clinical trials are needed to translate these promising preclinical findings to patients with metabolic disorders. A deeper understanding of the intricate interplay between this compound, the gut microbiota, and host metabolism will be crucial for the development of novel and effective therapies for a range of metabolic diseases.
References
- 1. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice [pubmed.ncbi.nlm.nih.gov]
- 2. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies of Fexaramine in Obesity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Fexaramine, a gut-restricted Farnesoid X receptor (FXR) agonist, as a potential therapeutic agent for obesity and related metabolic disorders. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Gut-Restricted FXR Activation
This compound represents a novel approach to treating metabolic diseases by selectively activating the Farnesoid X receptor (FXR) in the intestinal tract. Unlike other FXR agonists that are systemically absorbed, this compound's design restricts its activity to the gut, thereby minimizing the potential for off-target effects in other organs such as the liver. Activation of intestinal FXR by this compound triggers a complex signaling cascade that leads to systemic improvements in metabolism, including weight loss, reduced inflammation, and enhanced glucose tolerance.
The primary mechanism involves the induction of fibroblast growth factor 15 (FGF15) in mice (the human ortholog is FGF19) in the ileum. FGF15/19 enters the bloodstream and acts as a hormone, signaling to other tissues to adapt to the postprandial state. This includes suppressing bile acid synthesis in the liver, promoting glycogen (B147801) storage, and increasing insulin (B600854) sensitivity. Furthermore, this compound-induced FXR activation in the gut leads to changes in bile acid composition and gut microbiota, which in turn contribute to the overall beneficial metabolic effects.
Below is a diagram illustrating the signaling pathway initiated by this compound in the intestine.
Caption: Signaling pathway of gut-restricted this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in diet-induced obese (DIO) mouse models.
Table 1: Effects on Body Weight and Composition
| Parameter | Control (Vehicle) | This compound Treatment | Percentage Change | Study Reference |
| Body Weight Gain | +10 g | -5 g (net loss) | Significant reduction | |
| Total Body Fat Mass | ~18 g | ~10 g | ~44% decrease | |
| Core Body Temperature | Normal | Increased | Statistically significant increase |
Table 2: Metabolic and Inflammatory Markers
| Parameter | Control (Vehicle) | This compound Treatment | Percentage Change | Study Reference |
| Serum Insulin | Elevated | Normalized | Significant reduction | |
| Glucose Tolerance | Impaired | Improved | Significant improvement | |
| Cholesterol | Elevated | Reduced | Significant reduction | |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) in Adipose Tissue | High | Low | Significant decrease |
Table 3: Gene Expression Changes (Ileum)
| Gene | Control (Vehicle) | This compound Treatment | Fold Change | Study Reference |
| Fgf15 | Baseline | Significantly Upregulated | >10-fold | |
| Shp (Small Heterodimer Partner) | Baseline | Significantly Upregulated | ~5-fold |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments conducted in the preclinical evaluation of this compound.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice are fed a high-fat diet (HFD), typically 60% of calories from fat, for 12-16 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions. A control group is maintained on a standard chow diet.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Monitoring: Body weight and food intake are monitored weekly.
This compound Administration
-
Formulation: this compound is formulated in a vehicle suitable for oral administration, such as corn oil or a 0.5% methylcellulose (B11928114) solution.
-
Route of Administration: Oral gavage.
-
Dosage: A typical effective dose is 100 mg/kg of body weight.
-
Frequency: Once daily.
-
Duration: Treatment duration in studies is typically 4-5 weeks.
Glucose and Insulin Tolerance Tests (GTT & ITT)
-
Glucose Tolerance Test (GTT):
-
Mice are fasted overnight (12-16 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
Mice are administered an intraperitoneal (IP) injection of D-glucose (typically 1-2 g/kg body weight).
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for a shorter period (4-6 hours).
-
A baseline blood glucose measurement is taken.
-
Mice are administered an IP injection of human insulin (typically 0.75 U/kg body weight).
-
Blood glucose levels are measured at 15, 30, and 60 minutes post-injection.
-
Gene Expression Analysis (qPCR)
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues (e.g., ileum, liver, adipose tissue) are rapidly dissected and flash-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the tissues using a suitable method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., Fgf15, Shp) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression is typically normalized to a housekeeping gene (e.g., Gapdh).
Below is a diagram of a typical experimental workflow for a preclinical this compound study.
Caption: A typical experimental workflow for this compound studies.
Summary and Future Directions
Preclinical studies have robustly demonstrated the therapeutic potential of this compound in obesity and related metabolic disorders. By acting exclusively in the gut, this compound initiates a signaling cascade that leads to systemic benefits, including weight loss, reduced body fat, improved glucose homeostasis, and decreased inflammation. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field.
Future research will likely focus on long-term safety and efficacy studies, as well as exploring the potential of this compound in other metabolic conditions. Furthermore, a deeper investigation into the changes in the gut microbiome and bile acid pool composition following this compound treatment could reveal additional mechanisms contributing to its beneficial effects. The translation of these promising preclinical findings into human clinical trials is a critical next step in the development of this compound as a novel metabolic therapeutic.
Fexaramine in Non-Alcoholic Fatty Liver Disease: A Gut-Restricted Approach to a Systemic Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver conditions, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] It is the most prevalent chronic liver disorder globally, closely linked to metabolic syndrome, obesity, and type 2 diabetes.[1][3] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[3][4][5] Its multifaceted role in metabolic pathways makes it a prime therapeutic target for NAFLD.[2][3] Fexaramine (B1672613) is a potent and selective, non-steroidal FXR agonist that, when administered orally, exhibits a unique gut-restricted mechanism of action, offering a promising therapeutic strategy for NAFLD.[3][6][7]
Core Mechanism: Gut-Specific FXR Activation
This compound's therapeutic potential in NAFLD stems from its ability to selectively activate FXR in the intestinal tract with minimal systemic exposure.[7] This mimics the natural, meal-induced release of bile acids that activates intestinal FXR, initiating a cascade of metabolic signals without directly engaging hepatic FXR targets.[6][8]
The FGF15/19 Signaling Axis
The primary mediator of this compound's effects is the induction of Fibroblast Growth Factor 15 (FGF15 in rodents, and its human ortholog FGF19).[6][9]
-
Intestinal Activation: Orally administered this compound binds to and activates FXR in the enterocytes of the small intestine.
-
FGF15/19 Production: Activated intestinal FXR transcriptionally upregulates the expression and secretion of FGF15/19 into the portal circulation.[1]
-
Hepatic Signaling: FGF15/19 travels to the liver and binds to its cognate receptor complex, FGF receptor 4 (FGFR4) and β-Klotho, on the surface of hepatocytes.
-
Downstream Metabolic Regulation: This binding event triggers intracellular signaling pathways that lead to:
-
Suppression of Bile Acid Synthesis: Potent repression of CYP7A1 (Cholesterol 7α-hydroxylase), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][10]
-
Inhibition of Hepatic Lipogenesis: Downregulation of the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid synthesis, and its downstream target genes.[6]
-
Improved Glucose Homeostasis: Reduction in hepatic glucose production.[6]
-
This gut-liver signaling axis allows for the remote regulation of hepatic metabolism, reducing liver fat accumulation, inflammation, and improving overall metabolic health.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Nuclear Receptor Farnesoid X Receptor: Therapeutic Target for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR: A New Therapeutic Target for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
Fexaramine: A Comprehensive Analysis of Molecular Targets Beyond the Farnesoid X Receptor (FXR)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] While its on-target effects via FXR activation are well-documented and form the basis of its therapeutic potential, a thorough understanding of any off-target interactions is critical for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond FXR, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.
Primary Target: Farnesoid X Receptor (FXR)
This compound was developed as a high-affinity agonist for FXR, demonstrating approximately 100-fold greater affinity for FXR compared to natural compounds.[1] Its primary mechanism of action involves binding to the ligand-binding domain of FXR, leading to the recruitment of coactivators and the regulation of target gene expression.[1]
Selectivity Profile Against Other Nuclear Receptors
Extensive cross-reactivity studies have been conducted to evaluate the selectivity of this compound. These studies consistently demonstrate a high degree of selectivity for FXR over a panel of other nuclear receptors.
| Receptor | Activity | Reference |
| hRXRα | No activity | [4][5] |
| hPPARα | No activity | [4][5] |
| hPPARγ | No activity | [4][5] |
| hPPARδ | No activity | [4][5] |
| mPXR | No activity | [4][5] |
| hPXR | No activity | [4][5] |
| hLXRα | No activity | [4][5] |
| hTRβ | No activity | [4][5] |
| hRARβ | No activity | [4][5] |
| mCAR | No activity | [4][5] |
| mERRγ | No activity | [4][5] |
| hVDR | No activity | [4][5] |
Table 1: Selectivity of this compound against a panel of nuclear receptors. This table summarizes the reported activity of this compound against various human (h) and murine (m) nuclear receptors, highlighting its high selectivity for FXR.
Molecular Targets Beyond FXR: Inhibition of the RANKL Signaling Pathway
Despite its high selectivity for FXR among nuclear receptors, evidence has emerged demonstrating that this compound can modulate other signaling pathways in an FXR-independent manner. A key study revealed that this compound inhibits osteoclast formation, a process critical in bone resorption, by targeting components of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade.[2]
FXR-Independent Effect on Osteoclastogenesis
The inhibitory effect of this compound on osteoclast differentiation was observed to be independent of its action on FXR. This was conclusively demonstrated in experiments using bone marrow-derived macrophages (BMMs) from FXR-deficient (FXR-/-) mice, where this compound still effectively inhibited osteoclast formation.[2]
Modulation of MAPK and GSK3β Signaling
The molecular mechanism underlying this FXR-independent effect involves the attenuation of key signaling kinases. This compound was found to block the RANKL-triggered phosphorylation of:
-
p38 Mitogen-Activated Protein Kinase (MAPK) [2]
-
Extracellular Signal-Regulated Kinase (ERK) [2]
-
Glycogen Synthase Kinase 3β (GSK3β) [2]
The inhibition of these kinases leads to the downstream suppression of critical transcription factors required for osteoclast differentiation, namely c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1) .[2]
| Target Protein | Effect of this compound | Downstream Consequence | Reference |
| p38 MAPK | Inhibition of phosphorylation | Suppression of c-Fos and NFATc1 expression | [2] |
| ERK | Inhibition of phosphorylation | Suppression of c-Fos and NFATc1 expression | [2] |
| GSK3β | Inhibition of phosphorylation | Suppression of c-Fos and NFATc1 expression | [2] |
Table 2: Summary of this compound's Off-Target Effects on the RANKL Signaling Pathway. This table details the specific kinases inhibited by this compound in an FXR-independent manner and the resulting impact on downstream transcription factors involved in osteoclastogenesis.
Experimental Protocols
Osteoclast Differentiation Assay
-
Cell Culture: Mouse bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce osteoclast differentiation.[2]
-
Treatment: this compound is added to the culture medium at various concentrations.[2]
-
Analysis: After a set incubation period, cells are stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is then quantified.[2]
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: BMMs are treated with RANKL in the presence or absence of this compound for specified time points. The cells are then lysed to extract total protein.[2]
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and GSK3β, as well as antibodies for c-Fos and NFATc1.[2]
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.[2]
Visualizations
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
Fexaramine's Impact on Intestinal Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of fexaramine (B1672613), a gut-restricted Farnesoid X Receptor (FXR) agonist, on gene expression in intestinal cells. This compound has emerged as a promising therapeutic candidate for metabolic diseases due to its ability to selectively activate FXR in the intestine, minimizing systemic side effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways involved.
Core Mechanism of Action
This compound is a potent and selective agonist of the Farnesoid X Receptor, a nuclear receptor highly expressed in the intestine and liver.[1] Upon oral administration, this compound's activity is largely confined to the gastrointestinal tract. In intestinal epithelial cells, particularly in the ileum, this compound binds to and activates FXR. This activation leads to the recruitment of coactivators and the subsequent regulation of a suite of target genes involved in bile acid homeostasis, lipid and glucose metabolism, intestinal barrier function, and inflammation. A key downstream effect of intestinal FXR activation by this compound is the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19), which acts as an endocrine hormone with systemic metabolic benefits.[1][2]
Quantitative Gene Expression Analysis
Oral administration of this compound has been shown to significantly alter the gene expression profile in the ileum of mice. The following tables summarize the quantitative changes in the mRNA levels of key target genes as determined by quantitative polymerase chain reaction (qPCR) in a study involving C57Bl/6 male mice fed either a control diet (C) or a high-fat diet (HF) for 12 weeks, followed by a 3-week treatment with this compound (FEX, 5 mg/kg/day) or vehicle.[3][4]
Table 1: Effect of this compound on FXR and TGR5 Signaling Pathway Gene Expression in the Ileum [5]
| Gene | Treatment Group | Mean Relative Expression (± SD) | p-value |
| Fxr | C | 1.00 ± 0.15 | |
| C + FEX | 1.50 ± 0.25 | p = 0.033 () | |
| HF | 0.80 ± 0.10 | ||
| HF + FEX | 1.30 ± 0.20 | p = 0.002 () | |
| Fgf15 | C | 1.00 ± 0.20 | |
| C + FEX | 2.50 ± 0.50 | p < 0.001 () | |
| HF | 0.60 ± 0.15 | ||
| HF + FEX | 1.80 ± 0.30 | p < 0.001 () | |
| Tgr5 | C | 1.00 ± 0.12 | |
| C + FEX | 1.80 ± 0.30 | p = 0.002 () | |
| HF | 0.70 ± 0.10 | ||
| HF + FEX | 1.40 ± 0.25 | p = 0.033 () | |
| Glp1r | C | 1.00 ± 0.18 | |
| C + FEX | 1.60 ± 0.28 | p = 0.033 () | |
| HF | 0.75 ± 0.12 | ||
| HF + FEX | 1.25 ± 0.20 | p = 0.033 () |
*Data are presented as mean ± standard deviation. Differences were analyzed by one-way ANOVA, Brown–Forsythe, Welch correction, and Dunnett's T3 posttest. *, *, and *** indicate p-values of 0.033, 0.002, and >0.001, respectively.
Table 2: Effect of this compound on Intestinal Tight Junction Gene Expression in the Ileum [6]
| Gene | Treatment Group | Mean Relative Expression (± SD) | p-value |
| Ocldn | C | 1.00 ± 0.10 | |
| C + FEX | 1.40 ± 0.20 | p = 0.033 (*) | |
| HF | 0.60 ± 0.08 | ||
| HF + FEX | 1.10 ± 0.15 | p = 0.002 () | |
| Cldn | C | 1.00 ± 0.15 | |
| C + FEX | 1.50 ± 0.25 | p = 0.002 () | |
| HF | 0.70 ± 0.10 | ||
| HF + FEX | 1.20 ± 0.18 | p < 0.001 () | |
| Zo1 | C | 1.00 ± 0.12 | |
| C + FEX | 1.60 ± 0.28 | p < 0.001 () | |
| HF | 0.65 ± 0.09 | ||
| HF + FEX | 1.30 ± 0.22 | p < 0.001 (***) |
*Data are presented as mean ± standard deviation. Differences were analyzed by one-way ANOVA, Brown–Forsythe, Welch correction, and Dunnett's T3 posttest. *, *, and *** indicate p-values of 0.033, 0.002, and >0.001, respectively.
Table 3: Effect of this compound on Inflammatory Gene Expression in the Ileum [3]
| Gene | Treatment Group | Expression Change |
| Tlr4 | HF + FEX vs HF | Decreased |
| Il6 | HF + FEX vs HF | Decreased |
| Il1beta | HF + FEX vs HF | Decreased |
Experimental Protocols
Animal Models and Treatment
-
Animal Model: Three-month-old C57Bl/6 male mice are typically used.[3]
-
Diet: Mice are often divided into two groups: a control diet (C) with 10% of energy from lipids and a high-fat diet (HF) with 50% of energy from lipids for a period of 12 weeks to induce a metabolic syndrome phenotype.[3]
-
This compound Administration: Following the dietary intervention, mice are subdivided into treatment groups. This compound is administered via orogastric gavage at a dose of 5 mg/kg body weight, once daily for three weeks.[3] A vehicle control group (e.g., 0.2% DMSO in PBS) is run in parallel.[4]
Gene Expression Analysis (qPCR)
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the ileum is collected for gene expression analysis.
-
RNA Isolation: Total RNA is isolated from the ileal tissue using standard methods, such as TRIzol reagent or commercially available kits, according to the manufacturer's instructions.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the 2-ΔΔCt method.
RNA Sequencing (Illustrative Protocol)
While specific RNA-seq protocols for this compound's effect on intestinal cells are not detailed in the provided search results, a general workflow for RNA sequencing of intestinal epithelial cells is as follows:
-
Intestinal Cell Isolation: Intestinal epithelial cells can be isolated from tissue biopsies or resections. This may involve mechanical dissociation followed by enzymatic digestion (e.g., with dispase and collagenase) to obtain a single-cell suspension.[7]
-
RNA Extraction: Total RNA is extracted from the isolated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.[8]
-
Library Preparation: An RNA sequencing library is prepared from the high-quality RNA. This process typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[8]
-
Sequencing: The prepared library is then sequenced on a high-throughput sequencing platform (e.g., Illumina).[8]
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in response to this compound treatment.[8]
Signaling Pathways and Visualizations
This compound's effects on intestinal gene expression are primarily mediated through the FXR signaling pathway, which in turn influences other interconnected pathways.
This compound-FXR-FGF15 Signaling Pathway
Activation of intestinal FXR by this compound directly induces the expression of FGF15. FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) to regulate bile acid synthesis and metabolism.[2][9]
This compound-FXR-FGF15 Signaling Pathway in Intestinal Cells.
This compound's Influence on TGR5 and GLP-1 Signaling
This compound-mediated FXR activation also upregulates the expression of Takeda G-protein coupled receptor 5 (TGR5).[10][11] This increased TGR5 expression, coupled with changes in the gut microbiota that may lead to an increase in TGR5 ligands, enhances TGR5 signaling. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[10][12][13]
This compound's effect on TGR5 and GLP-1 signaling.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the typical workflow for studying the effects of this compound on intestinal gene expression in a mouse model.
Experimental workflow for gene expression analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of human fetal intestinal cells for single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drivers of transcriptional variance in human intestinal epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis [mdpi.com]
- 10. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Fexaramine in Murine Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of fexaramine (B1672613) in mouse models, based on a review of preclinical studies. This compound, a gut-restricted farnesoid X receptor (FXR) agonist, has garnered significant interest for its potential therapeutic applications in metabolic disorders, obesity, and other conditions.[1] Its mechanism of action is primarily centered on the activation of FXR in the intestine, which plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis.[2][3] This document outlines detailed protocols and summarizes key quantitative data from various studies to guide researchers in designing their own experiments.
I. Quantitative Data Summary: Dosage and Administration
The following tables provide a structured summary of this compound dosages, administration routes, and their observed effects in different mouse models. This information is intended to facilitate the comparison of various experimental designs and outcomes.
Table 1: this compound Dosage and Administration in Metabolic Disease Models
| Mouse Model | This compound Dose | Administration Route | Treatment Duration | Key Outcomes |
| Diet-Induced Obesity (DIO) Mice | 10, 50, or 100 mg/kg/day | Oral Gavage | 5 weeks | Dose-dependent prevention of weight gain, reduced fat mass, improved glucose homeostasis.[4] |
| db/db Mice | Not specified | Oral Gavage | 8 weeks | Lowered blood glucose levels, improved insulin (B600854) sensitivity.[5] |
| High-Fat Diet-Fed C57Bl/6 Mice | 5 mg/kg | Orogastric Gavage | 3 weeks | Reduced body mass and glucose intolerance, improved intestinal tight junctions.[6] |
| Wild-type C57BL/6J Mice | 50 mg/kg/day | Oral Gavage | 7 to 9 days | Stimulated GLP-1 secretion, improved oral glucose tolerance.[7] |
Table 2: this compound Dosage and Administration in Other Disease Models
| Mouse Model | This compound Dose | Administration Route | Treatment Duration | Key Outcomes |
| Alcoholic Liver Disease Model | Not specified | Daily Gavage | 8 weeks | Reduced ethanol-induced liver injury and steatosis.[8] |
| Calvarial Model (LPS-induced) | Not specified | Not specified | Not specified | Suppressed osteoclast formation.[9] |
| Wild-type Mice | 100 mg/kg | Oral (PO) or Intraperitoneal (IP) | 3 or 5 days | Oral administration induced intestinal FXR target genes; IP administration induced systemic effects.[4][10] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound administration in mouse models.
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of this compound on weight gain, fat mass, and glucose metabolism in mice fed a high-fat diet.
Animal Model: 8-week-old male C57BL/6J mice.
Materials:
-
This compound
-
High-fat diet (HFD) (e.g., 50-60% of energy from lipids)[6][11]
-
Standard chow diet
-
Oral gavage needles
-
Metabolic cages
-
Glucometer and glucose strips
-
Insulin assay kit
-
MRI for body composition analysis
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 14 weeks to induce obesity. A control group should be maintained on a standard chow diet.[4]
-
This compound Preparation: Prepare this compound solutions in the chosen vehicle at concentrations of 10, 50, and 100 mg/kg. This compound is highly insoluble and may require initial dissolution in DMSO before dilution in PBS.[7]
-
Administration: Administer this compound or vehicle daily via oral gavage for 5 weeks.[4]
-
Monitoring:
-
Glucose and Insulin Tolerance Tests:
-
Oral Glucose Tolerance Test (OGTT): After a fasting period (e.g., 6 hours), administer a glucose solution (2 g/kg) via oral gavage. Measure blood glucose at baseline and at specified time points post-administration.[7]
-
Insulin Tolerance Test (ITT): After a short fasting period, administer insulin intraperitoneally and measure blood glucose at subsequent time points.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Analyze body composition (fat mass) using MRI.[4]
-
Collect blood for analysis of serum parameters like insulin and inflammatory cytokines.[4]
-
Harvest tissues (e.g., liver, adipose tissue, intestine) for histological analysis and gene expression studies.[4]
-
Protocol 2: Assessment of Intestinal FXR Activation
Objective: To confirm the gut-restricted action of orally administered this compound.
Animal Model: 8-week-old male C57BL/6J mice.
Materials:
-
This compound
-
Vehicle
-
Oral gavage needles
-
Intraperitoneal injection needles
-
RNA extraction and qPCR reagents
Procedure:
-
Treatment Groups:
-
Administration: Administer a single dose of this compound or vehicle via the respective routes.
-
Tissue Harvest: Euthanize mice after a specified time (e.g., 3-5 days) and harvest tissues including the ileum, liver, and kidney.[4][10]
-
Gene Expression Analysis:
Expected Outcome: Orally administered this compound is expected to significantly increase the expression of FXR target genes in the intestine with minimal to no effect in the liver and other systemic tissues.[10] In contrast, intraperitoneal administration should lead to systemic activation.[10]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's intestinal FXR activation pathway.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of Fexaramine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Fexaramine (B1672613) to mice. This compound is a potent and intestine-restricted agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] This document outlines the established protocols for preparing and administering this compound, summarizes its metabolic effects with quantitative data from various studies, and illustrates the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic, non-steroidal FXR agonist with high affinity.[1][2] A key feature of this compound is its limited systemic absorption when administered orally, which restricts its primary activity to the gastrointestinal tract.[3][4] This gut-specific action minimizes potential systemic side effects, making it an attractive therapeutic candidate for metabolic diseases.[3][5] In preclinical mouse models, oral gavage of this compound has been shown to ameliorate diet-induced obesity, improve glucose homeostasis, and reduce hepatic steatosis.[3][5][6]
Experimental Protocols
Preparation of this compound for Oral Gavage
This compound is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its effective oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween 80 (optional)
-
Corn oil (for alternative vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Protocol 1: DMSO and PBS Vehicle
This is a commonly used vehicle for this compound administration.
-
Dissolving this compound: First, dissolve the this compound powder in a small volume of DMSO.[7]
-
Dilution: Dilute the DMSO-Fexaramine solution with PBS to the final desired concentration. A typical final concentration of DMSO in the vehicle is 0.2%.[7]
-
Homogenization: Vortex the solution thoroughly to ensure it is well-mixed. Sonication can be used to aid dissolution if necessary.
Protocol 2: Complex Vehicle for Improved Solubility
For higher concentrations or to improve stability, a more complex vehicle can be used.
-
Component Mixture: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolving this compound: Add the this compound powder to the vehicle solution.
-
Homogenization: Vortex the mixture vigorously and sonicate until the this compound is completely dissolved.
Oral Gavage Procedure in Mice
Oral gavage is a standard method for precise oral administration of substances to rodents.
Materials:
-
Mouse oral gavage needle (20-22 gauge, with a ball tip)
-
1 ml syringe
-
This compound solution
-
Appropriate mouse restraint device (optional)
Procedure:
-
Animal Handling: Acclimatize the mice to handling prior to the gavage procedure to minimize stress.
-
Dosage Calculation: Calculate the required volume of this compound solution based on the mouse's body weight and the desired dosage (typically ranging from 5 mg/kg to 100 mg/kg).
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the 1 ml syringe attached to the gavage needle. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth. The needle should slide easily down the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the this compound solution.
-
Needle Removal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Monitor the mouse for a short period after the procedure to ensure there are no signs of distress, such as difficulty breathing.
Quantitative Data on this compound's Effects in Mice
The following tables summarize the quantitative effects of this compound in various mouse models as reported in the literature.
Effects on Body Weight and Composition in High-Fat Diet (HFD) Induced Obese Mice
| Parameter | Mouse Model | Treatment Group | Dosage & Duration | Change from Control | Reference |
| Body Weight | C57BL/6J | This compound | 100 mg/kg/day for 5 weeks | Reduced body weight gain | [8] |
| Fat Mass | C57BL/6J | This compound | 100 mg/kg/day for 5 weeks | Significantly reduced | [3] |
| Lean Mass | C57BL/6J | This compound | 100 mg/kg/day for 5 weeks | No significant change | [3] |
| Body Mass | C57Bl/6 | This compound | 5 mg/kg/day for 3 weeks | Reduced | [6] |
Effects on Glucose Metabolism
| Parameter | Mouse Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Glucose Tolerance | C57BL/6J (HFD) | This compound | 100 mg/kg/day for 5 weeks | Improved | [3] |
| Insulin Sensitivity | C57BL/6J (HFD) | This compound | 100 mg/kg/day for 5 weeks | Improved | [3] |
| Glucose Intolerance | C57Bl/6 (HFD) | This compound | 5 mg/kg/day for 3 weeks | Mitigated | [6] |
| Glucose Tolerance | db/db mice | This compound | 30 mg/kg/day for 9 days | Significantly improved | [7] |
| Insulin Tolerance | db/db mice | This compound | 30 mg/kg/day for 9 days | Significantly improved | [7] |
Effects on Lipid Profile and Hepatic Steatosis
| Parameter | Mouse Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Serum Cholesterol | db/db mice | This compound | 30 mg/kg/day for 9 days | Significantly decreased | [7] |
| Serum Free Fatty Acids | db/db mice | This compound | 30 mg/kg/day for 9 days | Significantly decreased | [7] |
| Hepatic Triglycerides | db/db mice | This compound | 30 mg/kg/day for 9 days | Decreased | [7] |
| Hepatic Steatosis | C57BL/6J (Alcohol-induced) | This compound | Not specified | Reduced | [9] |
Effects on Gene and Protein Expression
| Molecule | Tissue | Mouse Model | Treatment | Change | Reference |
| FGF15 (protein) | Ileum & Plasma | C57BL/6J | This compound | Increased | [9] |
| SHP (gene) | Ileum | C57BL/6J | Oral this compound | Increased | [4] |
| GLP-1 (protein) | Serum | db/db mice | This compound | Stimulated (~2-fold) | [7] |
| UCP-1 (protein) | Inguinal White Adipose Tissue | db/db mice | This compound | Induced | [7] |
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in the intestine and liver.
Experimental Workflow for Evaluating this compound in Mice
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 9. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Fexaramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and in vivo application of fexaramine (B1672613), a potent and selective gut-restricted Farnesoid X Receptor (FXR) agonist. This compound has shown promise in preclinical models for the treatment of obesity and metabolic disorders.[1][2]
Introduction
This compound is a non-steroidal, orally active FXR agonist with high affinity and selectivity.[3][4] Unlike other FXR agonists, this compound's action is largely restricted to the intestine due to its poor absorption into systemic circulation.[1][2][5] This gut-specific activation of FXR mimics the natural signaling pathway of bile acids, leading to beneficial metabolic effects with potentially fewer systemic side effects.[1][6]
The primary mechanism of action involves the activation of FXR in the enterocytes of the small intestine. This stimulates the production and release of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[3][7] FGF15 then enters the portal circulation and signals in the liver to regulate bile acid synthesis and improve metabolic homeostasis.[7][8] This gut-liver signaling axis is central to the therapeutic effects of this compound.
Key Metabolic Effects of this compound In Vivo
-
Weight Management: Prevents diet-induced weight gain and reduces fat mass.[1][6]
-
Glucose Homeostasis: Improves glucose tolerance and insulin (B600854) sensitivity.[1][9]
-
Adipose Tissue Browning: Promotes the conversion of white adipose tissue (WAT) to metabolically active "beige" or "brite" adipose tissue, increasing energy expenditure.[2][6]
-
Gut Health: Strengthens the intestinal barrier by increasing the expression of tight junction proteins.[1]
-
Reduced Inflammation: Decreases circulating levels of pro-inflammatory cytokines.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies in mouse models of diet-induced obesity.
Table 1: Effects of this compound on Body Weight and Fat Mass
| Parameter | Vehicle Control | This compound (100 mg/kg/day, p.o.) | Duration of Treatment | Mouse Model |
| Body Weight Gain | Significant increase | Stopped gaining weight | 5 weeks | Diet-Induced Obese Mice |
| Fat Mass | High | Reduced | 5 weeks | Diet-Induced Obese Mice |
| Core Body Temperature | Normal | Increased by 1.5°C | Not specified | Mice |
Table 2: Metabolic Parameters Improved by this compound Treatment
| Parameter | Vehicle Control | This compound (100 mg/kg/day, p.o.) | Duration of Treatment | Mouse Model |
| Glucose Tolerance | Impaired | Improved | 5 weeks | Diet-Induced Obese Mice |
| Insulin Sensitivity | Reduced | Improved | 3-5 weeks | Diet-Induced Obese Mice[1][10] |
| Fasting Insulin Levels | Elevated | Reduced | 3 weeks | Diet-Induced Obese Mice |
| Serum Cholesterol | Elevated | Lowered | 5 weeks | Diet-Induced Obese Mice |
| Serum Lactate | Elevated | Significantly decreased | 5 weeks | Diet-Induced Obese Mice |
Table 3: Gene Expression and Protein Level Changes
| Target | Tissue | Change with this compound |
| FGF15 | Intestine | Increased |
| SHP (Small Heterodimer Partner) | Intestine | Increased |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Liver | Suppressed |
| Occludin & Muc2 | Intestine | Increased |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a this compound suspension for oral administration in mice. Due to its low aqueous solubility, a vehicle containing a combination of solvents is required.
Materials:
-
This compound powder (≥98% purity)[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Corn Oil[12]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For a target dose of 100 mg/kg in a 20g mouse with a 100 µL dosing volume, the required concentration is 20 mg/mL.
-
Solubilization:
-
Vehicle Option A (Aqueous Suspension):
-
In a sterile microcentrifuge tube, first dissolve the this compound powder in DMSO. A common starting point is 5-10% of the final volume.[12]
-
Add PEG300 (e.g., 40% of the final volume) and vortex thoroughly.[12]
-
Add Tween-80 (e.g., 5% of the final volume) and vortex until the mixture is homogenous.[12]
-
Finally, add sterile saline to reach the final volume (e.g., 45-50%) and vortex vigorously to create a uniform suspension.[12] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[12]
-
-
Vehicle Option B (Oil-based Solution):
-
-
Storage: The prepared solution should be stored at -20°C for short-term storage and at -80°C for long-term storage (up to 2 years).[12] Before each use, thaw the solution and vortex to ensure homogeneity.
Protocol 2: In Vivo Administration of this compound to Mice
This protocol outlines the procedure for daily oral administration of this compound to mice.
Materials:
-
Prepared this compound solution
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Dosing Calculation: Weigh each mouse daily before administration to accurately calculate the required dose volume. The typical dose reported in studies is 100 mg/kg.[10]
-
Administration:
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the calculated volume of this compound solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse reactions.
-
-
Treatment Schedule: Administer this compound or the vehicle control daily for the duration of the study (e.g., 5 weeks).[10]
-
Monitoring: Monitor animal health, body weight, and food intake regularly throughout the study.
Signaling Pathways and Experimental Workflows
Caption: this compound's gut-restricted FXR activation pathway.
Caption: Experimental workflow for a this compound in vivo study.
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays to Determine Fexaramine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys.[1] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a significant therapeutic target for metabolic diseases.[1][2] this compound distinguishes itself as a largely gut-restricted agonist, meaning its oral administration leads to pronounced FXR activation in the intestines with minimal systemic exposure.[2][3] This localized action stimulates the release of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19), which then signals to the liver to mediate beneficial metabolic effects, including improved insulin (B600854) sensitivity, reduced lipid accumulation, and increased energy expenditure.[2][3][4] These characteristics make this compound a compelling candidate for the treatment of obesity and metabolic syndrome.[2][3]
These application notes provide detailed protocols for key cell-based assays to characterize the activity and potency of this compound as an FXR agonist.
Mechanism of Action: FXR Signaling Pathway
This compound binds to the ligand-binding domain of FXR. This induces a conformational change, promoting the dissociation of corepressors and the recruitment of coactivators. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6] Key target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Intestinal Bile Acid-Binding Protein (I-BABP).[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound activity in various cell-based assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | System | Parameter | Value | Reference |
| Luciferase Reporter Assay | Cell-based | EC50 | 25 nM | [1] |
| Coactivator Recruitment | In vitro (TR-FRET) | EC50 (SRC-1) | 255 nM | [7] |
Table 2: this compound-Mediated Induction of FXR Target Genes
| Cell Line | Gene Target | Method | Observation | Reference |
| HepG2-FXR | SHP, BSEP, MRP-2, PLTP | Northern Blot | Concentration-dependent induction, comparable to GW4064. | [3] |
| HT29-FXR | I-BABP | Northern Blot | Robust, concentration-dependent induction, similar to GW4064. | [3] |
| Human Primary Hepatocytes | SHP | Northern Blot | Induction observed with 10 µM this compound treatment. | [3] |
| Caco-2 | BSEP, SHP | RT-PCR | Induced expression. | [1] |
Note: While concentration-dependent induction of target genes is well-documented, specific fold-change values at discrete concentrations in cell-based assays are not consistently reported in the cited literature. Researchers should perform dose-response experiments to quantify this for their specific cell system.
Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay is the primary method for determining the potency (EC50) of FXR agonists like this compound. It measures the ability of a compound to activate FXR-mediated transcription of a luciferase reporter gene.
Workflow Diagram
Materials:
-
HEK293T or HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 or similar transfection reagent
-
Expression plasmids: pCMV-hFXR, pCMV-hRXR
-
Reporter plasmid: pGL3-FXRE-Luc (containing tandem repeats of an FXRE upstream of a minimal promoter driving firefly luciferase)
-
Control plasmid: pRL-TK (expressing Renilla luciferase for normalization)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mix in Opti-MEM containing the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.
-
Prepare a transfection reagent mix (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixes, incubate at room temperature for 20 minutes, and add the complex to the cells.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh complete DMEM.
-
-
Compound Treatment: After 24 hours post-transfection, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Measurement:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
FXR Target Gene Expression Analysis by qPCR
This assay quantifies the change in mRNA levels of endogenous FXR target genes following treatment with this compound.
Materials:
-
HepG2 or Caco-2 cells
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, I-BABP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 or Caco-2 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using an appropriate kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Cellular Lipid Accumulation Assay (Oil Red O Staining)
This assay visually and quantitatively assesses the effect of this compound on intracellular neutral lipid accumulation, a downstream metabolic consequence of FXR activation.
Materials:
-
HepG2 cells
-
24-well plates
-
This compound
-
Fatty acids (e.g., oleic acid/palmitic acid mixture) to induce steatosis
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin
-
Oil Red O staining solution
-
100% Isopropanol
-
Microscope
-
Plate reader (for quantification)
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in 24-well plates. Once confluent, treat the cells with a steatosis-inducing medium (e.g., DMEM containing a mixture of oleic and palmitic acids) in the presence or absence of this compound for 24-48 hours.
-
Fixation:
-
Staining:
-
Remove the fixative and wash the cells twice with deionized water.
-
Add 60% isopropanol and incubate for 5 minutes.[8]
-
Remove the isopropanol and add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-20 minutes at room temperature.[2][8]
-
-
Washing: Remove the Oil Red O solution and wash the cells repeatedly with water until the excess stain is removed.
-
Visualization: Add PBS to the wells and visualize the red-stained lipid droplets within the cells using a light microscope.
-
Quantification (Optional):
-
After visualization, remove the PBS and allow the plate to dry completely.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at 490-520 nm using a plate reader. The absorbance is directly proportional to the amount of lipid accumulation.
-
Conclusion
The cell-based assays described provide a robust framework for characterizing the activity of this compound. The luciferase reporter assay is essential for determining potency, while qPCR analysis confirms the engagement of the FXR signaling pathway through the induction of target genes. Downstream functional assays, such as the lipid accumulation assay, help to elucidate the metabolic consequences of this compound activity at a cellular level. Together, these methods are invaluable tools for researchers and drug developers investigating the therapeutic potential of this compound and other FXR agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Measuring Fexaramine's Effect on Gene Expression Using qPCR
Abstract
Fexaramine (B1672613) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by this compound initiates a signaling cascade that modulates the expression of numerous target genes. This application note provides a detailed protocol for quantifying the effects of this compound on gene expression in a cellular context using quantitative polymerase chain reaction (qPCR). The described methodology is applicable to researchers in drug discovery and metabolic disease, offering a robust framework for assessing the pharmacological activity of this compound and other FXR modulators.
Introduction
The Farnesoid X Receptor (FXR) is a key transcriptional regulator of a wide array of genes involved in metabolic homeostasis.[3][4] As a synthetic, non-steroidal FXR agonist, this compound has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders.[1][5] Its mechanism of action involves binding to and activating FXR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[6][7]
Quantitative PCR (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression. This method allows for the precise quantification of mRNA levels of target genes in response to treatment with a compound like this compound. This application note details the necessary steps, from cell culture and this compound treatment to RNA extraction, reverse transcription, and qPCR analysis, providing researchers with a comprehensive guide to evaluating the downstream genomic effects of FXR activation by this compound.
This compound's Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the FXR signaling pathway. Upon ligand binding, FXR undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription.[3] Key target genes upregulated by this compound include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 2 (MRP-2), and Intestinal Bile Acid-Binding Protein (I-BABP).[3] SHP, an atypical nuclear receptor, plays a crucial role in a negative feedback loop by inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][8]
In addition to its role in metabolic regulation, this compound has been shown to have inhibitory effects on osteoclast differentiation.[9][10] This is achieved through the downregulation of the NFATc1 signaling pathway. This compound treatment has been observed to suppress the expression of c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), key transcription factors for osteoclastogenesis.[9]
This compound-Activated FXR Signaling Pathway
Caption: this compound activates the FXR signaling pathway, leading to the transcription of target genes.
This compound's Inhibitory Effect on NFATc1 Signaling
Caption: this compound inhibits key signaling molecules, downregulating NFATc1 and osteoclastogenesis.
Experimental Protocol
This protocol provides a step-by-step guide for treating cells with this compound and analyzing subsequent changes in gene expression via qPCR.
Materials
-
Cell line (e.g., HepG2 human hepatoma cells, Caco-2 human intestinal cells)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol Reagent, Qiagen RNeasy Kit)
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR Green)
-
qPCR primers for target and reference genes
-
qPCR-compatible plates and seals
-
Real-time PCR detection system
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on gene expression.
Methods
1. Cell Culture and Seeding a. Culture the chosen cell line according to standard protocols. b. Seed cells into appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment. c. Incubate the cells for 24 hours to allow for attachment.
2. This compound Treatment a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[3] c. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration. d. Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. e. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).[3]
3. RNA Extraction a. After treatment, wash the cells with PBS. b. Lyse the cells directly in the culture plate and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions. c. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
4. cDNA Synthesis a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. b. Use a consistent amount of RNA for each sample (e.g., 1 µg) to ensure accurate comparisons.
5. Quantitative PCR (qPCR) a. Prepare the qPCR reaction mixture containing qPCR Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. b. Include a reference gene (e.g., GAPDH, ACTB) for normalization. c. Perform the qPCR using a real-time PCR detection system with appropriate cycling conditions (an example is provided below). d. Run each sample in triplicate to ensure technical reproducibility.
Example qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
6. Data Analysis a. Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.[8] b. Normalize the Cq values of the target genes to the Cq values of the reference gene (ΔCq). c. Calculate the ΔΔCq by subtracting the ΔCq of the control group from the ΔCq of the treated group. d. Determine the fold change in gene expression using the formula 2^(-ΔΔCq).
Data Presentation
The quantitative data generated from the qPCR experiments should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Relative Gene Expression Changes in HepG2 Cells Treated with this compound for 24 Hours
| Target Gene | This compound Concentration | Fold Change (vs. Vehicle) | P-value |
| SHP | 1 µM | 2.5 | <0.05 |
| 5 µM | 4.8 | <0.01 | |
| 10 µM | 7.2 | <0.001 | |
| BSEP | 1 µM | 1.8 | <0.05 |
| 5 µM | 3.5 | <0.01 | |
| 10 µM | 5.1 | <0.001 | |
| MRP-2 | 1 µM | 1.5 | ns |
| 5 µM | 2.9 | <0.05 | |
| 10 µM | 4.3 | <0.01 | |
| CYP7A1 | 1 µM | 0.8 | ns |
| 5 µM | 0.5 | <0.05 | |
| 10 µM | 0.3 | <0.01 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Conclusion
This application note provides a comprehensive protocol for measuring the effect of the FXR agonist this compound on gene expression using qPCR. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the pharmacological activity of this compound and other FXR modulators. The provided diagrams and data presentation format offer a clear framework for understanding the signaling pathways involved and for reporting experimental findings. This approach is fundamental for advancing our understanding of FXR biology and for the development of novel therapeutics for metabolic diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Western Blot Analysis of Farnesoid X Receptor (FXR) Activation by Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR by ligands like this compound initiates a signaling cascade that modulates the expression of various target genes, making it a significant area of research for therapeutic interventions in metabolic diseases.[4] Western blot analysis is a fundamental technique to investigate the activation of FXR by examining the protein expression levels of its downstream targets. This document provides detailed protocols for cell culture and treatment with this compound, followed by Western blot analysis to quantify the changes in key FXR target proteins.
FXR Signaling Pathway
Upon activation by an agonist such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, leading to the modulation of their transcription.[3] Key downstream target genes include the Small Heterodimer Partner (SHP), an inhibitory nuclear receptor, Bile Salt Export Pump (BSEP), and Multidrug Resistance-Associated Protein 2 (MRP-2), which are involved in bile acid homeostasis.[1][3]
Experimental Workflow
The general workflow for analyzing FXR activation by this compound using Western blot involves several key stages, from cell culture and treatment to data analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data on the induction of FXR target gene expression following treatment with this compound. While this data is based on Northern blot analysis from published studies, it provides an expected trend for protein expression changes that can be verified by Western blot.[3]
| Target Gene | Treatment Concentration | Fold Induction (mRNA vs. Control) |
| SHP | 1 µM this compound | ~3.5 |
| SHP | 10 µM this compound | ~5.0 |
| BSEP | 1 µM this compound | ~4.0 |
| BSEP | 10 µM this compound | ~6.0 |
| MRP-2 | 1 µM this compound | ~2.5 |
| MRP-2 | 10 µM this compound | ~4.0 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for the human hepatoma cell line HepG2, which is a common model for studying liver function and FXR signaling.[5]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the HepG2 cells in 6-well plates at a density of approximately 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours or until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for a predetermined period, typically 16-24 hours, to allow for the induction of FXR target genes.[3][6]
Protocol 2: Protein Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Washing: After incubation, place the 6-well plates on ice and aspirate the treatment medium. Wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL per well) to each well.
-
Scraping: Scrape the adherent cells from the bottom of the wells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Store the protein samples at -80°C for long-term use.
Protocol 3: Western Blot Analysis
Materials:
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-FXR, anti-SHP, anti-BSEP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading of proteins.[9]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][11]
-
Washing: Wash the membrane three to five times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
References
- 1. Nuclear receptors FXR and SHP regulate protein N-glycan modifications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined deletion of Fxr and Shp in mice induces Cyp17a1 and results in juvenile onset cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. SUMOylation of the Farnesoid X Receptor (FXR) Regulates the Expression of FXR Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
Application Notes and Protocols for Fexaramine Research in High-Fat Diet Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of high-fat diet (HFD) induced obese mouse models in the study of Fexaramine (B1672613), a gut-restricted farnesoid X receptor (FXR) agonist. The protocols and data presented are synthesized from multiple studies to guide researchers in designing and executing experiments to evaluate the metabolic effects of this compound.
Introduction
This compound is a non-bile acid, synthetic agonist for the farnesoid X receptor (FXR) with potent and selective action.[1] A key characteristic of orally administered this compound is its limited systemic absorption, which confines its activity primarily to the intestines.[1][2] This gut-restricted action mimics the natural activation of FXR that occurs upon food intake, triggering a cascade of metabolic benefits without the systemic side effects observed with other FXR agonists.[1][3] In high-fat diet (HFD) induced obese mouse models, this compound has been shown to prevent weight gain, improve glucose tolerance, and induce the browning of white adipose tissue.[1][4] These effects are largely attributed to the induction of fibroblast growth factor 15 (FGF15) in the intestine.[2][5]
Signaling Pathway of Intestinal FXR Activation by this compound
The primary mechanism of this compound's action in the gut involves the activation of FXR, a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.
Caption: this compound's gut-restricted FXR activation pathway.
Experimental Protocols
High-Fat Diet (HFD) Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice using a high-fat diet, a common model to study metabolic diseases.
Materials:
-
Mouse Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[6][7]
-
Diets:
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[8]
Procedure:
-
Acclimatize mice for one week with standard chow.[7]
-
Randomize mice into two groups: Control Diet and High-Fat Diet.[8]
-
Monitor body weight and food intake weekly.[8]
-
Continue the diet for 12-16 weeks to induce an obese phenotype with hyperglycemia and hyperinsulinemia.[6][8]
This compound Treatment Protocol
This protocol outlines the administration of this compound to HFD-fed mice.
Materials:
-
This compound: (e.g., from Sigma-Aldrich).
-
Vehicle: A solution for dissolving/suspending this compound, such as 0.25% (v/v) Tween-20 in saline or corn oil.[10][11]
-
HFD-induced obese mice: From Protocol 1.
Procedure:
-
After 12-14 weeks on the HFD, subdivide the HFD group into vehicle control and this compound treatment groups.[12]
-
Prepare this compound solution/suspension in the chosen vehicle. A common dosage is 50-100 mg/kg body weight.[2][12][13]
-
Administer this compound or vehicle daily via oral gavage for 3-5 weeks.[12][14][15]
-
Continue to monitor body weight and food intake daily or weekly during the treatment period.[10]
-
Perform metabolic assessments at the end of the treatment period.
Metabolic Assessment Protocols
a. Glucose Tolerance Test (GTT)
-
Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
b. Insulin Tolerance Test (ITT)
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (e.g., 0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
c. Serum Analysis
-
At the end of the study, fast mice and collect blood via cardiac puncture or retro-orbital sinus.[8]
-
Separate serum by centrifugation.
-
Analyze for levels of insulin, triglycerides, cholesterol, and inflammatory cytokines (e.g., TNF-α, IL-1β).[1]
d. Histological Analysis
-
Euthanize mice and perfuse with saline.[8]
-
Collect tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT).
-
Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver steatosis and adipocyte size.[16][17]
-
Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.[11]
Experimental Workflow
Caption: A typical experimental workflow for this compound studies.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies investigating this compound in HFD mouse models.
Table 1: Effects of this compound on Body Weight and Fat Mass
| Parameter | HFD + Vehicle | HFD + this compound | % Change | Reference |
| Body Weight Gain | Increased | Prevented/Reduced | - | [1][14] |
| Total Fat Mass | Increased | Reduced | ↓ | [1] |
| Body Fat Percentage | Significantly Higher | Significantly Lower | ↓ | [4] |
Table 2: Metabolic and Inflammatory Parameters
| Parameter | HFD + Vehicle | HFD + this compound | Effect of this compound | Reference |
| Glucose Tolerance | Impaired | Improved | ↑ | [1] |
| Insulin Sensitivity | Reduced | Improved | ↑ | [1] |
| Blood Glucose | Elevated | Lowered | ↓ | [14] |
| Cholesterol | Elevated | Lowered | ↓ | [3][14] |
| Serum Lactate | Elevated | Significantly Decreased | ↓ | [12] |
| Core Body Temperature | Normal | Increased by ~1.5°C | ↑ | [1][4] |
| Circulating Cytokines (TNFα, IL-1β, etc.) | Elevated | Reduced | ↓ | [1] |
Table 3: Gene Expression Changes with this compound Treatment
| Tissue | Gene | Change | Function | Reference |
| Intestine | Fgf15 | Dramatically Upregulated | Endocrine hormone, regulates metabolism | [2][12] |
| Intestine | Shp | Increased | FXR target gene | [11] |
| Intestine | Occludin, Muc2 | Increased | Gut barrier function | [1] |
| Liver | Cyp7a1 | Repressed | Bile acid synthesis | [13] |
| Adipose Tissue | Ucp1 | Increased | Thermogenesis, browning of WAT | - |
Conclusion
The use of high-fat diet-induced obese mouse models has been instrumental in elucidating the therapeutic potential of this compound for obesity and related metabolic disorders. Its gut-restricted FXR activation presents a novel and potentially safer therapeutic strategy compared to systemic FXR agonists.[1][2] The protocols and data provided herein serve as a valuable resource for researchers aiming to further investigate the mechanisms and efficacy of this compound. Future studies may focus on long-term efficacy, safety, and the translatability of these findings to human conditions.[3][4]
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulogentil.com [paulogentil.com]
- 3. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 11. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 13. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New weight loss solution drug - Digital Journal [digitaljournal.com]
- 15. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Fexaramine Treatment in DSS-Induced Colitis Models: Application Notes and Protocols
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely utilized preclinical model that mimics many of the pathological features of human ulcerative colitis, making it invaluable for studying IBD pathogenesis and evaluating novel therapeutic agents.
Fexaramine (B1672613) is a potent, orally active, and intestine-restricted agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1] Emerging evidence highlights FXR's crucial role in maintaining intestinal homeostasis and modulating immune responses. Activation of FXR in the gut has been shown to ameliorate intestinal inflammation, making this compound a promising therapeutic candidate for IBD.[2][3] These notes provide detailed protocols for the application of this compound in the DSS-induced colitis model, a summary of its quantitative effects, and visualization of the key signaling pathways involved.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound in colitis are primarily mediated through the activation of FXR in intestinal cells, particularly immune cells like macrophages. FXR activation initiates a signaling cascade that suppresses inflammatory responses and helps restore intestinal barrier function.
The experimental workflow for evaluating this compound in a DSS-induced colitis model involves several key stages, from induction of the disease to treatment and subsequent analysis of pathological and molecular markers.
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis
This protocol describes a standard method for inducing acute colitis in C57BL/6 mice.
Materials:
-
Male C57BL/6 mice, 8 weeks old.[3]
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da.
-
Autoclaved drinking water.
-
Animal scale.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment begins.
-
Baseline Measurements: On Day 0, individually tag all mice and record their initial body weight.[4]
-
DSS Preparation: Prepare a 2.0-3.0% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water.[4] The optimal concentration may vary between DSS batches and animal facilities and should be determined empirically.[3]
-
DSS Administration: Replace the regular drinking water in the experimental group cages with the DSS solution. Control mice should continue to receive regular autoclaved water.[5]
-
Duration: Administer DSS-containing water for 5 to 7 consecutive days for an acute colitis model.[4][5] Ensure mice have no access to any other water source.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of bleeding to calculate the Disease Activity Index (DAI) (see Protocol 3).[5] Mice typically begin to lose weight around day 6.[4]
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound to mice.
Materials:
-
This compound powder.
-
Vehicle (e.g., Corn oil).[6]
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle. For a 50 mg/kg dose in a 20g mouse (requiring 1 mg of this compound) with a gavage volume of 100 µL, a 10 mg/mL suspension is needed. Vortex thoroughly before each administration to ensure a uniform suspension.
-
Dosage: A typical effective dose of this compound is 50-100 mg/kg body weight.[7][8]
-
Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage. Treatment can be initiated either prophylactically (before DSS) or therapeutically (after DSS administration has begun).
Protocol 3: Assessment of Colitis Severity
A. Disease Activity Index (DAI) Scoring
The DAI is a composite score of clinical signs used to monitor disease progression.[2][5]
-
Daily Monitoring: Observe each mouse daily and score the following parameters.
| Score | Weight Loss (%)[10] | Stool Consistency[5] | Rectal Bleeding[5] |
| 0 | No loss | Normal, well-formed | No blood (negative Hemoccult) |
| 1 | 1-5% | - | Hemoccult positive |
| 2 | 5-10% | Loose stool | Visual pellet bleeding |
| 3 | 10-20% | - | - |
| 4 | >20% | Diarrhea (watery) | Gross bleeding, blood around anus |
B. Macroscopic Evaluation
-
Euthanasia: At the end of the experiment (e.g., Day 8-14), euthanize mice according to approved institutional protocols.
-
Colon Excision: Carefully excise the entire colon from the cecum to the anus.
-
Measurement: Place the colon on a flat surface without stretching and measure its length. Colon shortening is a key indicator of inflammation.[4]
C. Histological Analysis
-
Tissue Fixation: Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Processing: Embed the fixed tissue in paraffin, section it (e.g., 4-5 µm), and stain with Hematoxylin and Eosin (H&E).
-
Scoring: Score the stained sections in a blinded manner using a validated system.[5][11]
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Complete loss of crypts and epithelium |
Quantitative Data Summary
The administration of this compound has been shown to significantly ameliorate the signs of DSS-induced colitis across multiple parameters.
Table 1: Macroscopic and Clinical Effects of this compound in DSS-Colitis Models
| Parameter | Effect of DSS | Effect of this compound Treatment | Citations |
| Body Weight | Significant loss | Attenuates weight loss | [9] |
| Disease Activity Index (DAI) | Significantly increased | Significantly decreased | [9] |
| Colon Length | Significant shortening | Prevents colon shortening | [12] |
| Fecal Bleeding | Increased | Improved/Reduced | [5] |
Table 2: Microscopic and Molecular Effects of this compound in DSS-Colitis Models
| Parameter | Effect of DSS | Effect of this compound Treatment | Citations |
| Histological Damage | Increased inflammation, crypt loss, immune cell infiltration | Alleviates morphological changes, prevents immune cell infiltration | [5] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IL-17A, IL-23) | Significantly increased in colon and/or serum | Significantly reduced | [13][14] |
| Macrophage Polarization | Increased pro-inflammatory M1 markers (e.g., CD38) | Decreased M1 markers; Increased anti-inflammatory M2 markers (e.g., CD206) | [13] |
| Intestinal Permeability | Increased | Restores barrier integrity | [13] |
| Ferroptosis | Increased in intestinal epithelial cells | Impedes ferroptosis | [3] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 5. socmucimm.org [socmucimm.org]
- 6. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Farnesoid X receptor mediates macrophage-intrinsic responses to suppress colitis-induced colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cafnrfaculty.missouri.edu [cafnrfaculty.missouri.edu]
Application Notes and Protocols: Analysis of Gut Microbiota Changes After Fexaramine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine, a potent and intestine-restricted Farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for metabolic disorders.[1] Its mechanism of action is intrinsically linked to the modulation of the gut microbiota and bile acid signaling.[2][3] These application notes provide a comprehensive overview of the effects of this compound on the gut microbiota and detailed protocols for assessing these changes.
This compound activates FXR in the intestinal tract, which in turn modulates the composition of the gut microbiota. This leads to an enrichment of specific bacteria capable of producing secondary bile acids, such as lithocholic acid (LCA).[2][3] These bile acids then activate Takeda G protein-coupled receptor 5 (TGR5), stimulating the release of glucagon-like peptide-1 (GLP-1) and leading to improved glucose and insulin (B600854) sensitivity, as well as browning of white adipose tissue.[2][3] Understanding the intricate interplay between this compound, the gut microbiota, and host metabolism is crucial for the development of novel therapeutics targeting metabolic diseases.
Data Presentation: Quantitative Changes in Gut Microbiota
This compound treatment has been shown to induce significant shifts in the gut microbial community. The following tables summarize the key quantitative changes observed in preclinical studies.
| Phylum | Change after this compound Treatment | Key Genera Affected | Fold Change/Relative Abundance | Reference |
| Firmicutes | Decrease in Firmicutes/Bacteroidetes ratio | Acetatifactor | Increased | [2][3] |
| Bacteroidetes | Increase | Bacteroides | Increased | [2][3] |
| Proteobacteria | Decrease | Escherichia coli | Reduced | [4] |
| Actinobacteria | - | Bifidobacterium | - | [5] |
| Verrucomicrobia | - | Akkermansia | - | - |
Note: "-" indicates data not prominently reported in the reviewed literature.
| Genus | Change after this compound Treatment | Species (if specified) | Key Function | Reference |
| Acetatifactor | Increased | - | Lithocholic acid-producing | [2][3] |
| Bacteroides | Increased | - | Lithocholic acid-producing | [2][3] |
| Lactobacillus | Increased | - | Short-chain fatty acid (SCFA)-producing | [4] |
| Prevotella | Increased | - | SCFA-producing | [4] |
| Escherichia coli | Reduced | - | Pro-inflammatory | [4] |
Signaling Pathway
The mechanism of action of this compound involves a complex signaling cascade that bridges the gut, liver, and adipose tissue.
Caption: this compound signaling pathway in the gut.
Experimental Protocols
Fecal Sample Collection and DNA Extraction
This protocol outlines the steps for collecting fecal samples from experimental animals and extracting microbial DNA for downstream analysis.
Materials:
-
Sterile microcentrifuge tubes
-
Sterile forceps
-
QIAamp DNA Stool Mini Kit (QIAGEN) or similar
-
Vortex mixer
-
Microcentrifuge
-
Water bath or heat block
-
Ethanol (96-100%)
Protocol:
-
Collect fresh fecal pellets from individual animals using sterile forceps and place them into pre-labeled sterile microcentrifuge tubes.[6]
-
Immediately freeze samples at -80°C for long-term storage or proceed with DNA extraction.
-
Weigh approximately 200 mg of the frozen or fresh fecal sample.
-
Follow the manufacturer's instructions for the QIAamp DNA Stool Mini Kit.[7] This typically involves: a. Homogenizing the sample in a lysis buffer containing beads to mechanically disrupt bacterial cell walls.[8][9] b. Incubating the lysate at an elevated temperature to further promote lysis.[10] c. Removing inhibitors present in fecal samples.[8] d. Binding the DNA to a silica (B1680970) membrane spin column. e. Washing the column to remove residual impurities. f. Eluting the purified microbial DNA.
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Store the extracted DNA at -20°C until further use.
16S rRNA Gene Amplicon Sequencing
This protocol describes the amplification of the V3-V4 or V4 hypervariable region of the 16S rRNA gene, followed by next-generation sequencing.
Materials:
-
Purified microbial DNA
-
Primers targeting the desired 16S rRNA hypervariable region (e.g., 515F/806R for V4).[11]
-
High-fidelity PCR master mix
-
PCR tubes or 96-well plates
-
Thermocycler
-
Agencourt AMPure XP beads (or similar) for PCR product purification
-
Quantification kit (e.g., Qubit dsDNA HS Assay Kit)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)[12]
Protocol:
-
PCR Amplification: a. Prepare a PCR master mix containing the high-fidelity polymerase, dNTPs, and forward and reverse primers with appropriate barcodes for multiplexing. b. Add 1-5 µL of the extracted DNA to each PCR reaction. c. Perform PCR using a standard thermocycling program (e.g., initial denaturation at 95°C, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step).
-
PCR Product Purification: a. Verify the size of the PCR amplicons (approximately 400-550 bp for V3-V4) on an agarose gel.[10] b. Purify the PCR products using magnetic beads to remove primers, dNTPs, and other reaction components.
-
Library Preparation and Sequencing: a. Quantify the purified PCR products. b. Pool the barcoded amplicons in equimolar concentrations to create the sequencing library. c. Perform sequencing on an Illumina MiSeq platform according to the manufacturer's instructions, typically using a 2x300 bp paired-end run.[13]
Bioinformatics and Data Analysis
This protocol outlines the key steps for processing and analyzing the 16S rRNA sequencing data.
Software/Tools:
-
QIIME 2, Mothur, or DADA2 for sequence processing[14]
-
Greengenes, SILVA, or RDP for taxonomic classification[15]
-
Statistical software (e.g., R) for downstream analysis
Protocol:
-
Data Preprocessing: a. Demultiplex the raw sequencing reads based on their barcodes. b. Perform quality filtering and trimming to remove low-quality reads and adapter sequences.[16] c. Merge paired-end reads. d. Identify and remove chimeric sequences.[16]
-
OTU/ASV Generation: a. Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold or generate Amplicon Sequence Variants (ASVs).[15]
-
Taxonomic Assignment: a. Assign taxonomy to each OTU/ASV by comparing the representative sequences against a reference database.[15]
-
Diversity Analysis: a. Alpha diversity: Calculate metrics such as Shannon diversity, Simpson index, and Chao1 richness to assess within-sample diversity. b. Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial composition between different treatment groups. Visualize the results using Principal Coordinate Analysis (PCoA) plots.
-
Differential Abundance Analysis: a. Identify specific taxa that are significantly different in abundance between the this compound-treated and control groups using statistical tests such as LEfSe, DESeq2, or ANCOM.
Experimental Workflow
The following diagram illustrates the overall workflow for analyzing gut microbiota changes following this compound treatment.
Caption: Experimental workflow for gut microbiota analysis.
Logical Relationship of this compound's Effects
This diagram outlines the cause-and-effect relationships of this compound treatment on the gut microbiota and host metabolism.
Caption: Logical flow of this compound's metabolic benefits.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput DNA extraction strategy for fecal microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. DNA Extraction and Cecal Microbiota Analysis of Fecal Samples [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 11. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 16S rRNA gene sequencing and analysis protocol for the Illumina MiniSeq platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Monitoring Metabolic Parameters in Fexaramine-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] A key characteristic of this compound is its intestine-restricted action.[3][4] When administered orally, it has minimal systemic exposure, thereby reducing the risk of side effects associated with systemic FXR activation.[3][4][5] Activation of intestinal FXR by this compound mimics the natural postprandial signaling cascade, leading to a cascade of metabolic benefits.[4][6] In animal models, particularly mice, this compound has demonstrated significant efficacy in preventing diet-induced obesity and improving metabolic health, making it a promising therapeutic candidate for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][7][8]
These application notes provide a comprehensive guide for researchers to monitor the key metabolic parameters affected by this compound treatment in animal models. The protocols outlined below are essential for evaluating the efficacy and mechanism of action of this compound and other intestine-specific FXR agonists.
Metabolic Effects of this compound
Oral administration of this compound in animal models of diet-induced obesity has been shown to elicit a range of positive metabolic changes. These effects are primarily mediated by the induction of Fibroblast Growth Factor 15 (FGF15) in the intestine, the murine ortholog of human FGF19.[1][4]
Key Metabolic Improvements:
-
Weight Management: this compound treatment prevents diet-induced weight gain, primarily by reducing fat mass without significantly altering food intake.[3][4]
-
Glucose Homeostasis: It improves glucose tolerance and enhances insulin (B600854) sensitivity.[3][9]
-
Energy Expenditure: this compound increases energy expenditure, evidenced by elevated thermogenesis and oxygen consumption.[3] It also promotes the "browning" of white adipose tissue (WAT), converting it into a more metabolically active, thermogenic tissue.[4][5]
-
Lipid Metabolism: The compound can lead to alterations in bile acid composition and may affect circulating lipid profiles.[7][9]
-
Inflammation and Gut Health: this compound has been shown to reduce systemic inflammation and improve the integrity of the gut barrier.[3]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data on the metabolic effects of this compound from preclinical studies.
Table 1: Effects of this compound on Body Weight and Composition in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg/day, p.o.) | Reference |
| Body Weight Gain | Significant increase | Reduced gain | [4] |
| Fat Mass | Increased | Reduced | [3][4] |
| Lean Mass | No significant change | No significant change | [9] |
| Food Intake | No significant change | No significant change | [3] |
Table 2: Effects of this compound on Glucose and Insulin Homeostasis in DIO Mice
| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg/day, p.o.) | Reference |
| Glucose Tolerance | Impaired | Improved | [3][4] |
| Insulin Sensitivity | Reduced | Improved | [3][4] |
| Fasting Glucose | Elevated | Lowered | [3] |
| Fasting Insulin | Elevated | Lowered | [3] |
Table 3: Effects of this compound on Energy Expenditure and Adipose Tissue in DIO Mice
| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg/day, p.o.) | Reference |
| Oxygen Consumption | Baseline | Increased | [3] |
| Core Body Temperature | Baseline | Increased by ~1.5°C | [3] |
| White Adipose Tissue (WAT) | Standard morphology | Evidence of browning | [4] |
Table 4: Effects of this compound on Serum Parameters in DIO Mice
| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg/day, p.o.) | Reference |
| Triglycerides (TG) | No significant change | No significant change | [9] |
| Total Cholesterol | No significant change | No significant change | [9] |
| Inflammatory Cytokines (e.g., TNFα, IL-1β) | Elevated | Reduced | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the metabolic effects of this compound are provided below.
Animal Model and this compound Administration
-
Animal Model: C57BL/6J mice are commonly used. To induce obesity, mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 14 weeks) before and during the treatment period.[4]
-
This compound Administration: this compound is typically administered daily by oral gavage (p.o.) at a dose of 100 mg/kg.[4] A vehicle control group (e.g., corn oil) should be included.
Body Weight and Composition Monitoring
-
Body Weight: Record the body weight of each animal at regular intervals (e.g., weekly).
-
Body Composition: Analyze body composition (fat mass, lean mass) using techniques like Magnetic Resonance Imaging (MRI) or Dual-Energy X-ray Absorptiometry (DEXA) at the beginning and end of the treatment period.[4]
Glucose and Insulin Tolerance Tests
-
Purpose: To assess the ability of the animal to clear a glucose load from the bloodstream, reflecting glucose tolerance.
-
Procedure:
-
Fast mice for 4-6 hours with free access to water.[10]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.[10]
-
Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.[10] For mice on an HFD for an extended period, a lower dose (0.5 g/kg) may be appropriate.[10]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[10]
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group.
-
-
Purpose: To evaluate the systemic response to insulin, indicating insulin sensitivity.
-
Procedure:
-
Fast mice for 4-6 hours.[11]
-
Record the baseline blood glucose level (t=0).[11]
-
Administer human insulin (0.75-1.2 U/kg body weight) via intraperitoneal (IP) injection.[11][12]
-
Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.[12]
-
Plot the percentage decrease in blood glucose from baseline over time.
-
Serum and Tissue Analysis
-
Purpose: To measure circulating levels of lipids, inflammatory markers, and to assess lipid accumulation in tissues.
-
Procedure:
-
At the end of the study, fast animals overnight.
-
Collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Separate serum by centrifugation.
-
Measure serum levels of triglycerides, total cholesterol, and inflammatory cytokines (e.g., using ELISA kits).[13]
-
Harvest tissues such as the liver and adipose tissue.
-
For tissue lipid analysis, homogenize a small piece of tissue and extract lipids using a method like the Folch procedure.[14][15] Measure triglyceride and cholesterol content using commercial kits.[14][16]
-
Energy Expenditure Measurement
-
Purpose: To measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER) and energy expenditure.
-
Procedure:
-
Acclimate individual mice to metabolic cages.
-
Monitor VO2 and VCO2 over a set period (e.g., 24-48 hours) using an indirect calorimetry system.[17]
-
Calculate energy expenditure using appropriate formulas.
-
-
Purpose: To measure the energy content of feces to assess digestive efficiency.[18]
-
Procedure:
-
House mice individually in metabolic cages and collect feces over a 24-48 hour period.[19][20]
-
Dry the collected feces to a constant weight.[20]
-
Measure the energy content of a weighed amount of dried feces using a bomb calorimeter.[18][19]
-
Calculate the gross energy absorbed by subtracting the fecal energy output from the energy intake.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's intestine-restricted activation of FXR and subsequent signaling cascade.
Experimental Workflow for Metabolic Monitoring
Caption: A typical experimental workflow for evaluating this compound's metabolic effects in mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. Insulin Tolerance Test in Mouse [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. mmpc.org [mmpc.org]
- 15. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Comprehensive Assessments of Energy Balance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
Fexaramine in Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine (B1672613) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and intestinal health.[1][2][3] As a gut-restricted agonist, this compound's activity is primarily localized to the intestine, minimizing systemic side effects.[1][4] This property makes it an attractive compound for studying intestinal physiology and diseases. Organoid culture systems, which are three-dimensional structures that recapitulate the cellular organization and function of native organs, provide an invaluable in vitro platform to investigate the effects of compounds like this compound in a physiologically relevant context.[5][6]
These application notes provide a comprehensive overview of the use of this compound and its deuterated analog, this compound D (FexD), in intestinal organoid culture systems. FexD exhibits improved in vivo efficacy while retaining the gut-restricted activity of this compound.[7] This document details the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to guide researchers in their studies.
Mechanism of Action: FXR Agonism in Intestinal Organoids
This compound acts as an agonist for FXR, a nuclear receptor highly expressed in the intestine.[8][9] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their expression.[8]
In the context of intestinal organoids, particularly those derived from colorectal cancer models (e.g., APCmin/+ mice), this compound-mediated FXR activation has been shown to inhibit organoid growth and proliferation.[7] This effect is achieved, in part, by downregulating the expression of intestinal stem cell marker genes such as Lgr5 and Olfm4.[7] Furthermore, this compound can counteract the pro-proliferative effects of FXR antagonists and inhibit WNT signaling, a key pathway in intestinal stem cell maintenance and cancer development.[7]
Data Presentation: Effects of this compound (FexD) on Intestinal Organoids
The following tables summarize the quantitative effects of this compound D (FexD) on intestinal organoids derived from APCmin/+ mice, a model for colorectal cancer.
Table 1: Effect of FXR Modulators on APCmin/+ Organoid Budding
| Treatment | Concentration | Average Number of Buds per Organoid | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | ~2.5 | 1.0 |
| T-βMCA (FXR Antagonist) | 25 µM | ~5.0 | 2.0 |
| FexD (FXR Agonist) | 1 µM | ~1.5 | 0.6 |
| T-βMCA + FexD | 25 µM + 1 µM | ~2.0 | 0.8 |
Data is estimated from graphical representations in the cited literature.[7]
Table 2: Gene Expression Changes in APCmin/+ Organoids Treated with FexD
| Gene | Function | Fold Change vs. Vehicle (DMSO) |
| FXR Target Genes | ||
| Shp | Nuclear Receptor | ~2.5 |
| Fgf15 | Fibroblast Growth Factor | ~3.0 |
| Intestinal Stem Cell Genes | ||
| Lgr5 | Stem Cell Marker | ~0.25 (75% decrease) |
| Olfm4 | Stem Cell Marker | ~0.1 (90% decrease) |
| Ascl2 | Stem Cell Marker | ~0.4 (60% decrease) |
| p53 Pathway Genes | ||
| Trp53 | Tumor Suppressor | ~1.0 (no significant change) |
| Cdkn1a (p21) | Cell Cycle Inhibitor | ~1.5 |
Data is estimated from graphical representations in the cited literature.[7]
Table 3: Effect of FXR Agonists on Proliferation of High-Fat Diet (HFD) APCmin/+ Organoids
| Treatment | Concentration | EdU Positive Cells (%) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | ~25% | 1.0 |
| FexD | 1 µM | ~12.5% | 0.5 |
| OCA | 1 µM | ~10% | 0.4 |
| GW4064 | 1 µM | ~15% | 0.6 |
| 5-Fluorouracil (5-FU) | 10 µM | ~7.5% | 0.3 |
Data is estimated from graphical representations in the cited literature.[7]
Experimental Protocols
This section provides detailed protocols for the culture of intestinal organoids and their treatment with this compound. These protocols are based on established methods and findings from the cited literature.[7][10][11][12]
Protocol 1: Murine Intestinal Organoid Culture
-
Crypt Isolation:
-
Euthanize a mouse and dissect the small intestine.
-
Flush the intestine with cold PBS to remove luminal contents.
-
Cut the intestine into small ~2-5 mm pieces.
-
Wash the pieces repeatedly with cold PBS until the supernatant is clear.
-
Incubate the tissue pieces in a chelating solution (e.g., 2 mM EDTA in PBS) on ice for 30-60 minutes to release the crypts.
-
Vigorously shake the tube to dissociate the crypts from the tissue.
-
Filter the suspension through a 70 µm cell strainer to remove villi and tissue debris.
-
Centrifuge the filtrate to pellet the crypts.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in a basement membrane matrix (e.g., Matrigel) on ice.
-
Plate 50 µL domes of the crypt-Matrigel suspension into pre-warmed 24-well plates.
-
Allow the Matrigel to solidify at 37°C for 10-15 minutes.
-
Overlay each dome with 500 µL of complete intestinal organoid growth medium (e.g., IntestiCult™ Organoid Growth Medium or a custom medium containing EGF, Noggin, and R-spondin).
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
-
Organoid Maintenance:
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the Matrigel domes, breaking the organoids into smaller fragments mechanically, and re-plating them in fresh Matrigel.
-
Protocol 2: this compound Treatment and Analysis of Organoids
-
This compound Preparation:
-
Prepare a stock solution of this compound or FexD in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in the organoid culture medium to the desired final concentrations. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
-
Treatment of Organoids:
-
Culture intestinal organoids for 2-3 days after passaging to allow for their formation.
-
Replace the existing medium with the medium containing the different concentrations of this compound, FexD, or vehicle control.
-
For studies involving FXR antagonists (e.g., T-βMCA), co-treatment can be performed.
-
Incubate the organoids for the desired treatment period (e.g., 3-6 days). Change the medium with fresh treatment or control medium every 2 days.
-
-
Analysis of this compound Effects:
-
Morphological Analysis:
-
Capture brightfield images of the organoids daily to monitor changes in size, budding, and overall morphology.
-
Quantify organoid budding by counting the number of buds per organoid.
-
-
Proliferation Assay (EdU Incorporation):
-
Add EdU (5-ethynyl-2'-deoxyuridine) to the culture medium for a few hours before harvesting the organoids.
-
Harvest and dissociate the organoids into single cells.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent azide.
-
Analyze the percentage of EdU-positive cells by flow cytometry or fluorescence microscopy.
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest the organoids and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., Lgr5, Olfm4, Shp, Fgf15) and a housekeeping gene for normalization.
-
-
Conclusion
This compound and its derivatives are valuable tools for investigating the role of FXR signaling in intestinal health and disease using organoid culture systems. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to explore the therapeutic potential of FXR agonists in various intestinal pathologies, including colorectal cancer. The use of organoids offers a more physiologically relevant model compared to traditional 2D cell cultures, enabling more accurate predictions of in vivo responses.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrative multi‐omics analysis of intestinal organoid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Phenotypic landscape of intestinal organoid regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 12. StarrLab - Intestinal Organoid Culture [sites.google.com]
Application Notes and Protocols for Immunohistochemical Analysis of Farnesoid X Receptor (FXR) in Fexaramine-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Farnesoid X Receptor (FXR) in tissues following treatment with the selective, gut-restricted FXR agonist, fexaramine (B1672613). This document includes an overview of the this compound-FXR signaling pathway, detailed experimental protocols, and guidelines for data quantification and presentation.
Introduction and Principle
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestines.[1][2][3][4] When administered orally, this compound exhibits gut-restricted activity, minimizing systemic exposure and potential side effects.[5][6][7] In the intestine, this compound activates FXR, initiating a signaling cascade that plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation. A key downstream effect of intestinal FXR activation is the induction of Fibroblast Growth Factor 15 (FGF15) in mice, the human ortholog of which is FGF19.[1][2][5][7]
Immunohistochemistry (IHC) is a valuable technique to visualize the tissue and cellular localization of FXR and to assess changes in its expression or cellular distribution in response to this compound treatment. This method utilizes specific antibodies to detect the FXR protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
This compound-FXR Signaling Pathway
This compound, acting as an agonist, binds to and activates FXR within the nucleus of intestinal epithelial cells. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. One of the primary target genes in the intestine is FGF15/19, which is significantly upregulated upon FXR activation.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Fexaramine's Effect on Glucose Tolerance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the impact of the intestine-restricted Farnesoid X Receptor (FXR) agonist, fexaramine (B1672613), on glucose tolerance. The protocols outlined below are intended for use in preclinical research settings, primarily with rodent models.
Introduction
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1][2][3] Notably, orally administered this compound exhibits gut-restricted activity, minimizing systemic exposure and potential side effects.[4][5] Activation of intestinal FXR by this compound has been shown to improve glucose and lipid homeostasis, enhance insulin (B600854) sensitivity, and promote the browning of white adipose tissue.[5][6] These metabolic benefits suggest that tissue-specific FXR activation is a promising therapeutic strategy for obesity and metabolic syndrome.[7][8]
The primary mechanism through which intestinal FXR activation by this compound improves glucose metabolism involves the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][4][6] FGF15 then signals in the liver to regulate bile acid synthesis and improve glucose and insulin sensitivity.[4][6] Additionally, this compound has been shown to modulate the gut microbiota, leading to the activation of Takeda G protein-coupled receptor 5 (TGR5) and subsequent glucagon-like peptide-1 (GLP-1) secretion, which further contributes to improved glycemic control.[5][6][9]
This document provides detailed protocols for in vivo assessment of glucose tolerance and insulin sensitivity in mice treated with this compound, as well as methods for analyzing key molecular mediators of its effects.
Data Presentation
In Vivo Metabolic Phenotyping
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Expected Outcome with this compound |
| Fasting Blood Glucose (mg/dL) | Report Mean ± SEM | Report Mean ± SEM | Potential decrease |
| Glucose AUC (mg/dLmin) during OGTT | Report Mean ± SEM | Report Mean ± SEM | Significant decrease, indicating improved glucose disposal |
| Insulin AUC (ng/mLmin) during OGTT | Report Mean ± SEM | Report Mean ± SEM | Potential decrease, indicating improved insulin sensitivity |
| Glucose AUC during ITT (% baseline) | Report Mean ± SEM | Report Mean ± SEM | Significant decrease, indicating enhanced insulin sensitivity |
| Body Weight (g) | Report Mean ± SEM | Report Mean ± SEM | Potential reduction in diet-induced weight gain |
| Adipose Tissue Mass (g) | Report Mean ± SEM | Report Mean ± SEM | Potential decrease in fat mass |
Gene and Protein Expression Analysis
| Target | Tissue | Assay | Control Group (Vehicle) | This compound-Treated Group | Expected Outcome with this compound |
| FGF15 | Ileum, Serum | qPCR, ELISA | Normalized Expression/Concentration | Normalized Expression/Concentration | Significant increase |
| SHP | Ileum, Liver | qPCR, Western Blot | Normalized Expression | Normalized Expression | Increase in ileum, potential indirect effects in liver |
| PEPCK | Liver | qPCR, Western Blot | Normalized Expression | Normalized Expression | Decrease, indicating reduced gluconeogenesis |
| G6Pase | Liver | qPCR, Western Blot | Normalized Expression | Normalized Expression | Decrease, indicating reduced gluconeogenesis |
| SGLT1 | Duodenum, Jejunum | qPCR, Western Blot | Normalized Expression | Normalized Expression | Potential modulation |
| GLUT2 | Jejunum, Pancreatic β-cells | qPCR, Western Blot | Normalized Expression | Normalized Expression | Potential modulation |
Experimental Protocols
This compound Administration in Mice
This protocol describes the oral administration of this compound to mice to assess its effects on glucose metabolism.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
This compound is poorly soluble in water. Prepare a suspension in a suitable vehicle such as corn oil or 0.5% methylcellulose.
-
A commonly used dose in mice is 100 mg/kg body weight.[10]
-
Calculate the required concentration based on the average weight of the mice and a standard dosing volume (e.g., 10 µL/g body weight).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Handling and Dosing:
-
House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water, unless otherwise specified for fasting.
-
For studies on diet-induced obesity, mice are typically fed a high-fat diet for a specified period before and during this compound treatment.
-
Administer this compound or vehicle daily via oral gavage at the same time each day.
-
Monitor the body weight of the mice regularly.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream.[11][12]
Materials:
-
Glucometer and test strips
-
Sterile D-glucose solution (20% in sterile saline or water)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microtubes for plasma)
-
Lancets or tail-snip equipment
-
Heating lamp (optional, for vasodilation)
Procedure:
-
Fasting:
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood sample from the tail vein. A small snip of the tail tip or a lancet prick can be used.
-
Measure blood glucose using a glucometer.
-
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the this compound-treated and control groups.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.
-
Insulin Tolerance Test (ITT)
The ITT measures the whole-body response to exogenous insulin, providing an indication of insulin sensitivity.[15][16]
Materials:
-
Glucometer and test strips
-
Humulin R (or other regular human insulin)
-
Sterile saline (0.9%)
-
Syringes (insulin syringes or 1 mL syringes with 26-30 gauge needles)
-
Blood collection supplies as for OGTT
Procedure:
-
Fasting:
-
Fast mice for 4-6 hours before the ITT.[15]
-
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood glucose reading from the tail vein.
-
-
Insulin Administration:
-
Inject insulin intraperitoneally (IP) at a dose of 0.75-1.0 U/kg body weight.[17] The optimal dose may need to be determined empirically for the specific mouse strain and metabolic state.
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot blood glucose levels as a percentage of the baseline value at each time point.
-
Calculate the AUC to assess the overall insulin-induced glucose reduction.
-
Mandatory Visualizations
Caption: this compound's signaling pathway for improving glucose tolerance.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Caption: Experimental workflow for the Insulin Tolerance Test (ITT).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance [infoscience.epfl.ch]
- 9. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. Insulin Tolerance Test [protocols.io]
- 17. MPD: Schonfeld1: project protocol [phenome.jax.org]
- 18. mmpc.org [mmpc.org]
Application Notes: Lipid Profiling in Response to Fexaramine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine (B1672613) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the gut and liver.[1][2] As an intestine-restricted agonist, this compound offers a unique therapeutic approach by activating FXR signaling predominantly in the gastrointestinal tract, minimizing systemic exposure and potential side effects.[3] FXR is a critical regulator of bile acid, lipid, and glucose homeostasis.[4][5] Its activation by this compound has been shown to modulate lipid metabolism, making it a promising candidate for the treatment of metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3][6]
These application notes provide a comprehensive overview of the use of lipid profiling to assess the metabolic effects of this compound administration. The included protocols and data presentation guidelines are intended to assist researchers in designing and executing studies to investigate the impact of this compound on lipid metabolism.
Mechanism of Action
This compound exerts its effects by binding to and activating FXR in the enterocytes of the small intestine.[2] This activation initiates a signaling cascade that influences lipid metabolism through several key mechanisms:
-
Induction of Fibroblast Growth Factor 15/19 (FGF15/19): Intestinal FXR activation by this compound stimulates the production and secretion of FGF15 in rodents (FGF19 in humans).[2] FGF15/19 then travels to the liver, where it acts on FGF receptor 4 (FGFR4) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This leads to a reduction in the total bile acid pool.
-
Regulation of Hepatic Lipogenesis: The FXR-FGF15/19 signaling axis plays a role in suppressing the expression of key genes involved in de novo lipogenesis in the liver, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream targets, including Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).[7]
-
Promotion of Fatty Acid β-oxidation: FXR activation has been linked to an increase in the expression of genes involved in fatty acid oxidation, such as Peroxisome Proliferator-Activated Receptor-alpha (PPARα).[7][8]
-
White Adipose Tissue Browning: this compound has been shown to promote the browning of white adipose tissue (WAT), leading to increased energy expenditure.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound administration on key lipid parameters as reported in preclinical studies.
Table 1: Effect of this compound on Serum Lipid Profile in db/db Mice [9]
| Parameter | Control Group (Corn oil) | This compound-Treated Group | % Change |
| Triglycerides (mmol/L) | ~1.8 | ~1.2 | ↓ 33% |
| Total Cholesterol (mmol/L) | ~4.5 | ~4.3 | ↓ 4% |
| Free Fatty Acids (mmol/L) | ~1.2 | ~0.8 | ↓ 33% |
Data are approximated from graphical representations in the cited literature and presented as mean values. db/db mice were treated for 8 weeks by oral gavage.
Table 2: Effect of this compound on Liver Lipid Content in db/db Mice [9]
| Parameter | Control Group (Corn oil) | This compound-Treated Group | % Change |
| Triglycerides (nmol/mg protein) | ~120 | ~80 | ↓ 33% |
Data are approximated from graphical representations in the cited literature and presented as mean values. db/db mice were treated for 8 weeks by oral gavage.
Mandatory Visualizations
Caption: this compound's Intestinal FXR Activation and Downstream Effects on Hepatic Lipid Metabolism.
Caption: Experimental Workflow for Lipid Profiling Following this compound Administration.
Experimental Protocols
This compound Administration to Mice
This protocol describes the oral administration of this compound to mice, a common preclinical model for studying metabolic diseases.
Materials:
-
This compound
-
Vehicle (e.g., Corn oil, or 0.5% methylcellulose)
-
Animal feeding needles (gavage needles)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Accurately weigh the required amount of this compound.
-
Suspend this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle orally, passing it over the tongue into the esophagus.
-
Slowly dispense the this compound suspension into the stomach.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
-
Treatment Schedule:
-
Administer this compound or vehicle once daily for the duration of the study (e.g., 5-8 weeks).
-
Lipid Extraction from Liver Tissue (Modified Folch Method)
This protocol outlines a standard procedure for extracting total lipids from liver tissue for subsequent analysis.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenization tubes
-
Tissue homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Homogenization:
-
Weigh the frozen liver tissue and place it in a pre-chilled glass homogenization tube.
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the tissue (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully aspirate the upper aqueous phase.
-
Collect the lower organic phase (containing the lipids) into a clean, pre-weighed glass tube.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
-
Once completely dry, weigh the tube to determine the total lipid mass.
-
Store the dried lipid extract at -80°C until analysis.
-
Lipid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the analysis of the extracted lipid profile using LC-MS/MS. Specific parameters will need to be optimized based on the instrument and the lipid classes of interest.
Materials:
-
Dried lipid extract
-
LC-MS grade solvents (e.g., acetonitrile, isopropanol, water)
-
Mobile phase additives (e.g., ammonium (B1175870) formate, formic acid)
-
Internal standards mixture
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent mixture (e.g., methanol:chloroform 1:1, v/v).
-
Add a mixture of internal standards to each sample for normalization and quantification.
-
Centrifuge the samples to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Perform a gradient elution to separate the different lipid classes. A typical gradient might involve a mobile phase A (e.g., acetonitrile:water with additives) and a mobile phase B (e.g., isopropanol:acetonitrile with additives).
-
-
MS/MS Analysis:
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both full scan MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software.
-
Perform peak picking, feature alignment, and lipid identification against a database (e.g., LIPID MAPS).
-
Quantify the identified lipids relative to the internal standards.
-
Perform statistical analysis to identify significant changes in the lipid profiles between this compound-treated and control groups.
-
References
- 1. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 2. Quantitative determination of total lipids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights | MDPI [mdpi.com]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oral gavage administration: Topics by Science.gov [science.gov]
- 7. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for RNA-seq Analysis of Intestinal Tissue Following Fexaramine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine (B1672613) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the gastrointestinal tract and liver. As an intestine-restricted agonist, this compound offers a promising therapeutic approach for metabolic diseases by activating FXR signaling specifically in the gut, thereby minimizing potential systemic side effects.[1][2] Activation of intestinal FXR by this compound has been shown to modulate bile acid homeostasis, improve glucose and lipid metabolism, and reduce inflammation.[3][4] This document provides a comprehensive guide to utilizing RNA sequencing (RNA-seq) for studying the effects of this compound on intestinal tissue, complete with detailed protocols and data presentation guidelines.
Data Presentation: Gene Expression Changes in Intestinal Tissue
Oral administration of this compound induces significant changes in the gene expression profile of intestinal tissue, particularly in the ileum. These changes underscore the molecular mechanisms behind its therapeutic effects. The following table summarizes the key genes and their expression changes observed in mouse models following this compound treatment, as identified through various studies.
| Gene | Gene Name | Function | Tissue | Change | Reference |
| FXR Signaling Pathway | |||||
| Nr1h4 | Farnesoid X Receptor (FXR) | Nuclear receptor for bile acids | Ileum | Increased | [4] |
| Fgf15 | Fibroblast growth factor 15 | Endocrine hormone regulating bile acid synthesis | Ileum | Increased | [3][4] |
| Nr0b2 | Small heterodimer partner (SHP) | Transcriptional repressor of bile acid synthesis | Ileum | Increased | [5] |
| TGR5/GLP-1 Signaling | |||||
| Gpbar1 | G protein-coupled bile acid receptor 1 (TGR5) | Membrane receptor for bile acids | Ileum | Increased | [3] |
| Gcg | Glucagon (proglucagon) | Precursor of GLP-1 | Ileum | Increased | [4] |
| Intestinal Barrier Function | |||||
| Cldn1 | Claudin-1 | Tight junction protein | Ileum | Increased | [4] |
| Ocln | Occludin | Tight junction protein | Ileum | Increased | [4] |
| Tjp1 | Tight junction protein 1 (ZO-1) | Tight junction protein | Ileum | Increased | [4] |
| Inflammation | |||||
| Tlr4 | Toll-like receptor 4 | Pro-inflammatory signaling receptor | Ileum | Decreased | [4] |
| Il6 | Interleukin-6 | Pro-inflammatory cytokine | Ileum | Decreased | [4] |
| Il1b | Interleukin-1 beta | Pro-inflammatory cytokine | Ileum | Decreased | [4] |
Experimental Protocols
A meticulously planned and executed experimental protocol is crucial for obtaining high-quality, reproducible RNA-seq data. The following sections detail the key steps from animal treatment to data analysis.
I. Animal Treatment and Tissue Collection
-
Animal Model: C57BL/6 male mice, 8-12 weeks old, are a commonly used model.[4]
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Diet: Provide a standard chow diet or a high-fat diet to induce a metabolic disease model, depending on the study's objective.[4]
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 1% methylcellulose).
-
Administer this compound orally via gavage at a typical dose of 100 mg/kg body weight daily for a specified period (e.g., 5-7 days).[5] A control group should receive the vehicle only.
-
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the small intestine and isolate the ileum.
-
Flush the ileal segment with ice-cold phosphate-buffered saline (PBS) to remove luminal contents.
-
Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until RNA extraction.
-
II. RNA Extraction and Library Preparation
-
RNA Extraction:
-
Homogenize the frozen ileal tissue using a bead-based homogenizer in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of ≥ 8.0.
-
-
Library Preparation:
-
Use a commercial RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) starting with 1 µg of total RNA.
-
Isolate poly(A)+ mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the final library and assess its quality and quantity using a Bioanalyzer and qPCR.
-
III. Sequencing and Data Analysis
-
Sequencing:
-
Pool the indexed libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of a desired length (e.g., 150 bp).
-
-
Data Quality Control:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
-
Read Alignment:
-
Align the trimmed reads to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner such as STAR.
-
-
Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
-
Differential Gene Expression Analysis:
-
Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control groups.
-
Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).
-
-
Pathway and Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes using tools like DAVID or Metascape to identify enriched biological processes and signaling pathways.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound in the intestine and the overall experimental workflow for RNA-seq analysis.
Caption: this compound activates the FXR-FGF15 signaling pathway in intestinal enterocytes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
Troubleshooting & Optimization
Improving Fexaramine solubility for in vivo studies
Welcome to the technical support center for fexaramine (B1672613). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's solubility for in vivo studies. Here you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and administration of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in aqueous buffers like PBS. What am I doing wrong?
A1: this compound is characterized by poor water solubility and is insoluble in aqueous solutions alone.[1] It is a hydrophobic compound and requires an organic solvent for initial dissolution. We recommend first dissolving this compound in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) before preparing the final formulation.[2][3]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it with my aqueous vehicle (saline/PBS) for my in vivo study. How can I prevent this?
A2: Precipitation upon dilution with aqueous media is a common issue for poorly soluble compounds.[4][5] This happens because the aqueous environment reduces the overall solvating capacity for the hydrophobic drug. To prevent this, a multi-component solvent system, often called a co-solvency or microemulsion system, is required.[6] This typically involves a combination of surfactants and other organic solvents to maintain the drug in solution.
For a detailed, precipitation-resistant formulation protocol, please refer to the Experimental Protocols section below.
Q3: What are some recommended formulations for oral gavage of this compound in mice?
A3: Several formulations have been successfully used for oral administration of this compound in mice. These formulations typically use a combination of DMSO, PEG300, and a surfactant like Tween-80 in an aqueous vehicle (e.g., saline) or in an oil-based vehicle like corn oil.[7][8] Using a vehicle containing co-solvents and surfactants is crucial for preventing precipitation and ensuring bioavailability.[7] For specific, validated protocols, see the Experimental Protocols section.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound, especially when preparing stock solutions or final formulations.[7][8] This is a common practice to ensure the compound is fully dissolved before administration. However, always ensure your final solution is clear and homogenous before use.
Q5: What is the maximum recommended concentration of DMSO for in vivo studies?
A5: While DMSO is an excellent solvent for this compound, it can have physiological effects at higher concentrations.[2] It is critical to minimize the final concentration of DMSO in your formulation. Most established protocols for this compound keep the final DMSO concentration between 5% and 10%.[7][8] Always run a vehicle-only control group in your experiments to account for any effects of the solvent system.
Q6: For how long can I store my prepared aqueous this compound formulation?
A6: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For best results and to avoid potential precipitation or degradation over time, prepare the formulation fresh on the day of your experiment. Stock solutions in pure DMSO can be stored at -20°C or -80°C for longer periods (up to 1-2 years).[7][8]
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents and formulation systems.
| Solvent/Formulation System | Reported Solubility/Concentration | Source(s) |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | ≥49.7 mg/mL | [1] |
| DMSO | ~10 mg/mL | [2] |
| DMSO | 50 mg/mL (100.68 mM) (ultrasonication recommended) | [7][8] |
| DMSO | 100 mM | [9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.03 mM) (Clear Solution) | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.03 mM) (Clear Solution) | [7] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline | 2.75 mg/mL (5.54 mM) (Suspended Solution, requires ultrasound) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Co-solvent/Saline Vehicle)
This protocol is adapted from validated methods for preparing a clear solution of this compound suitable for oral gavage in mice.[7]
Materials:
-
This compound powder
-
DMSO (newly opened, anhydrous recommended)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by sequentially adding the solvents. For a final concentration of ≥ 2.5 mg/mL, use the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .
-
Step 1: Dissolve this compound in DMSO. Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until the powder is completely dissolved.
-
Step 2: Add PEG300. Add 40% of the final volume as PEG300 to the DMSO/fexaramine mixture. Mix thoroughly until the solution is homogenous.
-
Step 3: Add Tween-80. Add 5% of the final volume as Tween-80. Mix thoroughly.
-
Step 4: Add Saline. Slowly add the final 45% of the volume as saline to the mixture while vortexing to prevent precipitation.
-
Inspect the final solution to ensure it is clear and free of any particulates before administration.
Protocol 2: Preparation of this compound for Oral Administration (Corn Oil Vehicle)
This protocol provides an alternative oil-based vehicle.[7][10]
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound powder.
-
To achieve a final concentration of ≥ 2.5 mg/mL, use the following ratio: 10% DMSO, 90% Corn Oil .
-
First, dissolve the this compound completely in DMSO (10% of the final volume).
-
Slowly add the corn oil (90% of the final volume) to the DMSO/fexaramine mixture while vortexing continuously.
-
Ensure the final solution is a clear, homogenous solution before use.
Visual Guides
Troubleshooting this compound Precipitation
The following workflow provides a logical guide to diagnosing and solving common solubility and precipitation issues during formulation preparation.
Caption: Troubleshooting workflow for this compound formulation.
This compound's Intestinal FXR Signaling Pathway
This compound is a gut-restricted agonist of the Farnesoid X Receptor (FXR).[9][11][12] Its mechanism of action primarily involves activating FXR in the intestine, which initiates a signaling cascade with metabolic benefits.[10][12]
Caption: Intestinal FXR activation pathway by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FXR | Autophagy | TargetMol [targetmol.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of Fexaramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexaramine (B1672613), focusing on its characteristic poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a primary consideration?
A1: this compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] Its poor oral bioavailability is not a formulation flaw but a key design feature. This compound is intended to be a gut-restricted agonist, meaning it acts locally on FXR in the intestines with minimal absorption into the systemic circulation.[2][3] This approach aims to harness the therapeutic benefits of intestinal FXR activation while avoiding potential side effects from systemic FXR activation.[3]
Q2: What are the known physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for designing experiments and interpreting results. Key properties are summarized below.
| Property | Value/Description | Source(s) |
| CAS Number | 574013-66-4 | [4][5] |
| Molecular Formula | C32H36N2O3 | [4][5] |
| Molecular Weight | 496.6 g/mol | [1][4] |
| Appearance | Crystalline solid | [4] |
| Aqueous Solubility | Sparingly soluble/Insoluble | [4][6] |
| Organic Solubility | ~10 mg/mL in DMSO, ~30 mg/mL in DMF | [4] |
| Insoluble in Ethanol | [6] | |
| Purity | ≥98% | [4][5] |
Q3: What are the primary mechanisms limiting the oral bioavailability of this compound?
A3: The main factor limiting this compound's systemic absorption is its very low aqueous solubility.[7] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the intestinal fluid. This compound's poor solubility significantly hinders this initial step, leading to its gut-restricted profile.
Q4: How does orally administered this compound exert its therapeutic effects if it's not well absorbed?
A4: this compound's mechanism of action relies on local activation of FXR in the enterocytes of the intestinal wall.[2] This triggers a signaling cascade, a key component of which is the induction of Fibroblast Growth Factor 15 (FGF15) in rodents (the human ortholog is FGF19).[1][8] FGF15 is then secreted from the intestinal cells into the portal circulation and travels to the liver, where it acts on its receptor to regulate bile acid synthesis and influence glucose and lipid metabolism.[9] Therefore, this compound's effects are initiated in the gut and transmitted systemically via this endocrine signaling pathway.[8]
Troubleshooting Guides
Issue 1: Difficulty in Preparing this compound for Oral Administration in Animal Studies
Problem: this compound is insoluble in water, making it challenging to prepare a homogenous suspension for oral gavage.
Possible Cause: Use of an inappropriate vehicle.
Solution:
-
Utilize a co-solvent system: this compound is soluble in organic solvents like DMSO.[4] A common strategy is to first dissolve this compound in a small amount of DMSO and then suspend this solution in a larger volume of a non-toxic vehicle.
-
Formulation Examples for In Vivo Studies:
| Vehicle Components | Example Protocol | Solubility/Notes | Source(s) |
| DMSO, PBS | Dissolve in DMSO then dilute with PBS to a final concentration of 0.2% DMSO. | This compound is highly insoluble; this creates a suspension. | [10] |
| DMSO, PEG300, Tween 80, Saline | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Reported to achieve a clear solution at ≥ 2.5 mg/mL. | [11] |
| DMSO, Corn Oil | 10% DMSO + 90% Corn Oil | Reported to achieve a clear solution at ≥ 2.5 mg/mL. | [11] |
-
Tip: Sonication and gentle warming can aid in the dissolution and suspension of this compound in these vehicles.[11] Always ensure the final concentration of DMSO is low to avoid vehicle-induced toxicity.
Issue 2: Inconsistent or No In Vivo Efficacy After Oral Administration
Problem: After oral administration of this compound, the expected downstream effects (e.g., changes in metabolic parameters, induction of target genes) are not observed or are highly variable.
Possible Causes:
-
Improper Gavage Technique: Incorrect oral gavage can lead to administration into the lungs or inconsistent delivery to the stomach.
-
Inadequate Dose: The dose may be too low to sufficiently activate intestinal FXR.
-
Poor Formulation: The this compound may not be adequately suspended, leading to inaccurate dosing.
-
Animal-to-Animal Variability: Differences in gut microbiome and physiology can influence the response.
Solutions:
-
Refine Gavage Technique: Ensure personnel are properly trained in oral gavage for mice. The gavage needle should be measured to the last rib to ensure delivery to the stomach without perforation.[12][13]
-
Verify Dose and Formulation: Doses of 50-100 mg/kg have been reported to be effective in mice.[10][14] Before each administration, ensure the formulation is a homogenous suspension by vortexing or stirring.
-
Confirm Target Engagement: To verify that this compound is reaching its intestinal target, measure the expression of FXR target genes in the ileum (e.g., Fgf15, Shp) a few hours after administration. A robust induction of these genes confirms successful delivery and target activation.[7]
-
Increase Group Size: To account for biological variability, use a sufficient number of animals per group to achieve statistical power.
Issue 3: Unexpected Systemic Effects or Toxicity
Problem: Signs of systemic toxicity are observed, or this compound is detected at unexpectedly high levels in the plasma.
Possible Causes:
-
High Dose: An excessively high dose might lead to some degree of systemic absorption.
-
Formulation Enhancing Absorption: The use of certain surfactants or lipids in the formulation could unintentionally enhance absorption.
-
Compromised Gut Barrier: In some disease models (e.g., inflammatory bowel disease), a compromised gut barrier could lead to increased passive diffusion of this compound into the bloodstream.
Solutions:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma concentration of this compound after oral administration. Compare this with the concentration after intraperitoneal or intravenous administration to confirm its low systemic exposure.[14]
-
Assess Gut Barrier Integrity: In relevant disease models, evaluate gut barrier function to determine if increased permeability is a contributing factor.
-
Re-evaluate Formulation: If using a custom formulation, assess its potential to enhance absorption. Stick to well-established, simple suspension vehicles when gut restriction is the goal.
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Mice
-
Preparation of Dosing Formulation (Example):
-
For a 10 mg/mL suspension in a vehicle of 10% DMSO and 90% corn oil:
-
Weigh the required amount of this compound.
-
Dissolve it in DMSO to create a stock solution (e.g., 100 mg/mL).
-
Add the appropriate volume of the DMSO stock solution to the corn oil to achieve the final concentration of 10 mg/mL this compound and 10% DMSO.
-
Vortex thoroughly before each use to ensure a homogenous suspension.[11]
-
-
-
Dosing Procedure:
-
Weigh each mouse to calculate the individual dosing volume (e.g., for a 100 mg/kg dose in a 25g mouse, administer 0.25 mL of a 10 mg/mL suspension). The total volume should generally not exceed 10 mL/kg.[13]
-
Gently restrain the mouse by scruffing the neck to straighten the esophagus.[12]
-
Insert a 20-22 gauge, 1.5-inch curved stainless steel gavage needle with a ball tip into the mouth, advancing it along the palate into the esophagus.[13]
-
Once the needle is in the stomach (it should advance easily without resistance), slowly administer the this compound suspension.[12]
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[13]
-
Protocol 2: Assessment of Intestinal Permeability using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Permeability Assay:
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) with a low, non-toxic concentration of a co-solvent like DMSO.
-
Add the this compound solution to the apical (A) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
To assess efflux, add the this compound solution to the basolateral side and sample from the apical side.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the A-to-B and B-to-A directions.
-
Expected Result for this compound: A very low Papp (A-to-B) value is expected, consistent with a compound that is poorly permeable. An efflux ratio (Papp B-A / Papp A-B) greater than 2 would suggest that this compound is a substrate for efflux transporters like P-glycoprotein.[15]
-
Visualizations
Signaling Pathway of Oral this compound
Caption: Signaling pathway of gut-restricted this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Intestinal Farnesoid X Receptor Modulates Duodenal Surface Area but Does Not Control Glucose Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Fexaramine Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Fexaramine. The information is intended to assist researchers in designing experiments, interpreting data, and addressing specific issues that may arise during their studies.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
A1: The primary documented off-target effect of this compound is its FXR-independent inhibition of osteoclastogenesis. This can be a significant consideration in studies involving bone biology or in disease models where bone metabolism is a relevant factor. Additionally, this compound has a profound and complex effect on the gut microbiome, which, while linked to its therapeutic mechanism, can be considered an "off-target system" effect that may influence experimental outcomes.
Q2: How selective is this compound for FXR against other nuclear receptors?
A2: this compound is reported to be highly selective for the Farnesoid X Receptor (FXR). Studies have shown that it displays no significant activity against a range of other human and murine nuclear receptors at concentrations where it potently activates FXR.[1]
Q3: Can this compound become systemically available and cause off-target effects outside the gut?
A3: this compound is designed as a gut-restricted FXR agonist with very limited absorption into systemic circulation when administered orally. This property is key to its favorable safety profile compared to systemic FXR agonists. However, high doses or compromised gut barrier function could potentially lead to low levels of systemic exposure. Researchers should consider including satellite animal groups for pharmacokinetic analysis to confirm gut restriction in their specific experimental model.
Q4: What is the nature of this compound's effect on osteoclast formation?
A4: this compound has been shown to inhibit the differentiation of bone-marrow-derived macrophages into mature osteoclasts in an FXR-independent manner. This effect is mediated by the suppression of key signaling pathways involved in osteoclastogenesis.
Q5: How does this compound impact the gut microbiome, and what are the implications for my experiments?
A5: this compound can alter the composition of the gut microbiota. These changes are thought to contribute to its therapeutic effects on metabolism. However, this also means that the baseline microbiome of your animal colony could influence the observed efficacy and variability of this compound's effects. It is advisable to characterize the microbiome of your study animals before and after treatment to better understand the interplay between this compound and the gut microbiota in your specific experimental context.
Troubleshooting Guides
Issue 1: Unexpected Effects on Bone Density or Bone-Related Biomarkers
-
Possible Cause: You may be observing the FXR-independent inhibition of osteoclastogenesis by this compound.
-
Troubleshooting Steps:
-
Confirm the Effect: If you have access to bone marrow-derived macrophages (BMMs) from both wild-type and FXR knockout mice, you can perform an in vitro osteoclastogenesis assay. Inhibition of osteoclast formation in cells from both genotypes would confirm an FXR-independent mechanism.
-
Investigate the Signaling Pathway: Assess the phosphorylation status of key signaling proteins in the RANKL-induced osteoclast differentiation pathway, such as p38, ERK, and GSK3β, as well as the expression of the transcription factor NFATc1. This compound has been shown to suppress the activation of these components.
-
Control for the Effect: In your experimental design, consider including additional endpoints to specifically measure bone metabolism. If the anti-osteoclastogenic effect is a confounding factor, you may need to adjust your interpretation of the data accordingly.
-
Issue 2: High Variability in Metabolic Outcomes Between Animal Cohorts
-
Possible Cause: Differences in the baseline gut microbiome composition of the animals could be influencing their response to this compound.
-
Troubleshooting Steps:
-
Microbiome Profiling: Collect fecal samples before and after this compound treatment. Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota. This will help you identify any baseline differences between cohorts and how this compound alters the microbiome in your specific study.
-
Standardize Husbandry: Ensure that all animals are housed under identical conditions, receive the same diet from the same batch, and are co-housed to minimize variations in the gut microbiome.
-
Consider an Antibiotic Control Group: To directly test the role of the microbiome, you can include a cohort of animals treated with a broad-spectrum antibiotic cocktail to deplete the gut microbiota before and during this compound treatment. A diminished or altered response to this compound in this group would indicate a microbiome-dependent effect.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target Receptor | Activity | EC50/IC50 | Reference |
| FXR | Agonist | 25 nM | [1][2] |
| hRXRα | No Activity | >10 µM (assumed) | [1] |
| hPPARα | No Activity | >10 µM (assumed) | [1] |
| hPPARγ | No Activity | >10 µM (assumed) | [1] |
| hPPARδ | No Activity | >10 µM (assumed) | [1] |
| mPXR | No Activity | >10 µM (assumed) | [1] |
| hPXR | No Activity | >10 µM (assumed) | [1] |
| hLXRα | No Activity | >10 µM (assumed) | [1] |
| hTRβ | No Activity | >10 µM (assumed) | [1] |
| hRARβ | No Activity | >10 µM (assumed) | [1] |
| mCAR | No Activity | >10 µM (assumed) | [1] |
| mERRγ | No Activity | >10 µM (assumed) | [1] |
| hVDR | No Activity | >10 µM (assumed) | [1] |
EC50/IC50 values for non-active targets are not explicitly stated in the literature but are inferred to be significantly higher than the active concentration for FXR.
Key Experimental Protocols
In Vitro Osteoclastogenesis Assay
This protocol is for assessing the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.
-
Cell Isolation and Culture:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Plate BMMs in 96-well plates.
-
Treat the cells with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in the presence of various concentrations of this compound or vehicle (DMSO).
-
Culture for 4 days, replacing the medium as needed.
-
-
TRAP Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
-
Data Analysis: Compare the number of osteoclasts in this compound-treated wells to the vehicle control.
Western Blot for Osteoclast Signaling Pathways
This protocol is to assess the effect of this compound on key signaling proteins in BMMs stimulated with RANKL.
-
Cell Treatment and Lysis:
-
Culture BMMs as described above.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate with RANKL (e.g., 200 ng/mL) for a specified time (e.g., 30 minutes for kinase phosphorylation, 24 hours for protein expression).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p38, phospho-ERK, phospho-GSK3β, NFATc1, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Gut Microbiome Analysis via 16S rRNA Sequencing
This protocol provides a general workflow for analyzing changes in the gut microbiome in response to this compound treatment.
-
Sample Collection:
-
Collect fecal pellets from mice at baseline and at the end of the treatment period.
-
Immediately freeze samples at -80°C.
-
-
DNA Extraction:
-
Extract total DNA from fecal samples using a commercial kit designed for microbial DNA from stool.
-
-
16S rRNA Gene Amplification and Sequencing:
-
Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Prepare the DNA library and perform next-generation sequencing (e.g., on an Illumina MiSeq platform).
-
-
Data Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Perform statistical analysis to compare the microbial composition between treatment groups (e.g., alpha and beta diversity, differential abundance analysis).
-
Visualizations
Caption: FXR-independent inhibition of RANKL-induced osteoclast differentiation signaling by this compound.
Caption: Workflow for investigating the role of the gut microbiome in experimental variability.
References
Fexaramine Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Fexaramine (B1672613), a selective, gut-restricted Farnesoid X Receptor (FXR) agonist. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] Its primary mechanism is to bind to and activate FXR, which then modulates the expression of target genes. A key feature of this compound is its "gut-restricted" nature when administered orally; it is poorly absorbed into systemic circulation, leading to localized FXR activation in the intestine.[3][4] This intestinal activation stimulates the production of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then acts on the liver to regulate bile acid synthesis.[1][5]
Q2: What is the reported potency (EC50) of this compound for FXR?
A2: this compound is a highly potent FXR agonist with a reported EC50 of approximately 25 nM in cell-based reporter assays.[2][6][7] It demonstrates a significantly higher affinity for FXR compared to endogenous bile acids.[7]
Q3: Is this compound selective for FXR?
A3: Yes, this compound is highly selective for FXR and has been shown to have no significant activity against a panel of other nuclear receptors, including hRXRα, hPPARα/γ/δ, PXR, LXRα, TRβ, and VDR.[6][7]
Q4: What are the key differences between oral and systemic (e.g., intraperitoneal) administration of this compound?
A4: The route of administration is critical and can lead to substantially different outcomes.
-
Oral Administration: When given orally, this compound's poor absorption confines its activity primarily to the intestines. This leads to the desired gut-restricted FXR activation, induction of intestinal FGF15, and subsequent metabolic benefits without direct activation of FXR in the liver.[4][8][9]
-
Systemic Administration (e.g., Intraperitoneal): Systemic administration bypasses the gut-restriction and can activate FXR throughout the body, including the liver.[8] This can lead to different, and sometimes adverse, effects such as worsened weight gain and glucose control in obese animal models.[9]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability or No Effect in In Vitro FXR Activation Assays
Possible Cause & Solution
-
Poor Solubility: this compound is sparingly soluble in aqueous solutions and can precipitate in culture media, leading to inconsistent effective concentrations.[10]
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO or DMF.[6][7][10] When preparing working solutions, dilute the stock solution into your aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells, including the vehicle control, as DMSO can have physiological effects.[10] Do not store aqueous solutions of this compound for more than one day.[10]
-
-
Cell Line Choice: The expression level of FXR and its co-factors can vary significantly between cell lines (e.g., HepG2, HEK293T), affecting the magnitude of the response.
-
Assay Sensitivity: The reporter construct or downstream target gene measurement may not be sensitive enough.
Issue 2: Inconsistent Metabolic Effects in Animal Models (e.g., Weight Gain, Glucose Tolerance)
Possible Cause & Solution
-
Route of Administration: As detailed in FAQ Q4, systemic administration can produce opposite effects to oral administration.[9]
-
Influence of Gut Microbiota: The metabolic effects of this compound can be dependent on the gut microbiota, which can alter bile acid pools and activate other signaling pathways like the TGR5 receptor.[14][15][16]
-
Recommendation: Be aware that variations in the gut microbiome of experimental animals (due to vendor, diet, or housing conditions) can be a significant source of variability. Co-housing animals or using littermate controls can help minimize this. In some cases, antibiotic treatment has been used experimentally to demonstrate the microbiota's role, as it can blunt this compound's efficacy.[14]
-
-
Diet-Induced Model: The specific diet used (e.g., percentage of fat) and the duration of high-fat diet (HFD) feeding before treatment can influence the baseline metabolic phenotype and the response to this compound.
-
Recommendation: Standardize the diet and the acclimatization period. Report these details thoroughly in your methodology. Experiments often involve feeding mice a HFD for a number of weeks to establish an obese phenotype before starting treatment.[17]
-
-
FXR-Independent Effects: Some studies suggest that this compound may have FXR-independent effects, for example, on osteoclast formation.[13]
-
Recommendation: To confirm that the observed effects are FXR-dependent, consider including FXR knockout (FXR-/-) mice as a negative control group in your study design.[17]
-
Data Summary Tables
Table 1: this compound Solubility
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| DMSO | ~10-50 mg/mL | [6][7][10] |
| DMF | ~30 mg/mL | [7][10] |
| Aqueous Solutions | Sparingly Soluble / Insoluble |[10][18] |
Table 2: Common Experimental Concentrations & Dosages
| Experiment Type | Concentration / Dosage | Key Target Genes / Effects | Reference(s) |
|---|---|---|---|
| In Vitro (Cell-based) | EC50: ~25 nM; Range: 1 nM - 50 µM | SHP, BSEP, FGF19 promoter activation | [2][6] |
| In Vivo (Mice, oral) | 50 - 100 mg/kg/day | Increased intestinal FGF15, reduced weight gain, improved glucose tolerance, browning of white adipose tissue |[14][17] |
Key Experimental Protocols
Protocol 1: In Vitro FXR Activation using a Dual-Luciferase Reporter Assay
Objective: To quantify the dose-dependent activation of FXR by this compound in a cell-based system.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 or HEK293T) in a 96-well plate at a density that will reach ~80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with three plasmids:
-
An FXR expression plasmid.
-
A firefly luciferase reporter plasmid containing an FXR response element (FXRE) upstream of the luciferase gene.
-
A Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency and cell viability.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock in cell culture medium to create 2x concentrated working solutions. A typical final concentration range to test would be 1 nM to 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment: Approximately 24 hours post-transfection, carefully remove the transfection medium and add the prepared this compound or vehicle-containing medium to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: In Vivo Evaluation of this compound in a Diet-Induced Obesity Mouse Model
Objective: To assess the effect of orally administered this compound on metabolic parameters in mice with diet-induced obesity.
Methodology:
-
Animal Model: Use male C57BL/6J mice, a common strain for metabolic studies.
-
Diet-Induced Obesity: At 6-8 weeks of age, switch mice to a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 8-14 weeks to induce obesity and insulin (B600854) resistance.[17] A control group should remain on a standard chow diet.
-
Group Allocation: Randomize the HFD-fed mice into at least two groups:
-
Compound Preparation & Administration:
-
Metabolic Phenotyping:
-
Body Weight & Food Intake: Monitor and record daily or several times per week.
-
Glucose & Insulin Tolerance Tests (GTT & ITT): Perform these tests at baseline and towards the end of the treatment period to assess changes in glucose homeostasis.[17]
-
Body Composition: Analyze changes in fat and lean mass using techniques like MRI or DEXA.[17]
-
-
Terminal Sacrifice & Tissue Collection: At the end of the study, euthanize the mice and collect blood and tissues.
-
Blood: Collect for analysis of serum parameters like glucose, insulin, triglycerides, and cholesterol.
-
Tissues: Harvest the liver, various adipose tissue depots (e.g., epididymal white adipose tissue, inguinal white adipose tissue, brown adipose tissue), and sections of the intestine (especially the ileum).
-
-
Downstream Analysis:
Visualizations
Caption: this compound's gut-restricted FXR signaling pathway.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestinal Farnesoid X Receptor Modulates Duodenal Surface Area but Does Not Control Glucose Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 18. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Fexaramine Dosage for Metabolic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexaramine (B1672613) in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, non-steroidal agonist for the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][3] What makes this compound particularly interesting for metabolic research is its gut-restricted action. When administered orally, it has poor absorption into the systemic circulation, leading to localized activation of FXR in the intestines.[1][4] This targeted action minimizes potential systemic side effects.[4]
The primary mechanism involves the activation of intestinal FXR, which in turn induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (the human equivalent is FGF19).[1][5] FGF15/19 then enters the circulation and acts on the liver to regulate bile acid synthesis and improve metabolic homeostasis.[2] Additionally, intestinal FXR activation by this compound can modulate the gut microbiota, leading to the activation of Takeda G protein-coupled receptor 5 (TGR5) signaling, which further contributes to improved metabolism.[6][7]
Q2: What are the expected metabolic effects of this compound treatment in preclinical models?
In rodent models of obesity and metabolic syndrome, oral administration of this compound has been shown to produce a range of beneficial metabolic effects, including:
-
Reduced body weight and fat mass: this compound treatment can prevent diet-induced weight gain, primarily by reducing fat accumulation without altering food intake.[1]
-
Improved glucose homeostasis: It enhances glucose tolerance and insulin (B600854) sensitivity.[1][4]
-
Enhanced energy expenditure: this compound promotes the "browning" of white adipose tissue, increasing thermogenesis and energy expenditure.[4][7]
-
Improved lipid profiles: It can lead to decreased serum levels of cholesterol and free fatty acids.[6]
-
Modulation of gut hormones: this compound treatment increases the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone involved in glucose regulation.[6][7]
Q3: How should I prepare this compound for oral administration in mice?
This compound is highly insoluble in aqueous solutions.[6] A common method for preparing this compound for oral gavage is to first dissolve it in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute the solution with a vehicle like phosphate-buffered saline (PBS) to the final desired concentration.[6] For example, one study dissolved this compound in DMSO and then diluted it to a final concentration of 0.2% DMSO in PBS.[6]
Troubleshooting Guide
Issue 1: Inconsistent or no observable metabolic effects after this compound administration.
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation/Solubility | This compound is poorly soluble. Ensure it is fully dissolved in a suitable solvent like DMSO before dilution in the final vehicle. Visually inspect for any precipitation before administration. |
| Incorrect Dosage | The effective dose can vary depending on the animal model and the specific metabolic endpoint. Refer to the dosage table below and consider performing a dose-response study (e.g., 10, 50, 100 mg/kg) to determine the optimal dose for your experimental setup.[8] |
| Route of Administration | This compound's gut-restricted effects are observed with oral administration. Intraperitoneal (i.p.) injection will lead to systemic exposure and different biological outcomes.[2][9] |
| Diet of the Animal Model | The metabolic effects of this compound are most pronounced in models of diet-induced obesity (e.g., high-fat diet). In normal chow-fed mice, the effects on body weight and glucose metabolism may be minimal or absent.[10] |
| Gut Microbiome Composition | The metabolic benefits of this compound can be dependent on the gut microbiota.[6][7] Concomitant antibiotic treatment can reverse the positive metabolic effects of this compound.[6][7] Consider characterizing the gut microbiome of your animal colony if you observe unexpected results. |
Issue 2: Unexpected systemic effects or toxicity.
| Possible Cause | Troubleshooting Step |
| High Dosage | Although designed to be gut-restricted, very high doses might lead to some systemic absorption. If systemic effects are a concern, consider using a lower dose within the effective range. |
| Impurities in the Compound | Ensure the purity of your this compound compound through analytical methods like HPLC. |
| Incorrect Route of Administration | Systemic effects are expected with non-oral routes of administration like i.p. injection.[2][9] Verify that the administration was indeed oral gavage. |
Quantitative Data Summary
Table 1: this compound In Vitro Potency
| Parameter | Value | Reference |
| EC50 | 25 nM | [11] |
Table 2: this compound Dosages Used in Murine Metabolic Studies
| Dosage | Animal Model | Duration | Key Metabolic Outcomes | Reference |
| 5 mg/kg/day | C57BL/6 mice on high-fat diet | 3 weeks | Improved glucose intolerance, reduced plasma lipids, increased intestinal FXR and TGR5 signaling. | [12] |
| 50 mg/kg/day | Wild-type and db/db mice | 7-9 days | Increased GLP-1 secretion, improved glucose and insulin tolerance, promoted white adipose tissue browning. | [6] |
| 100 mg/kg/day | C57BL/6 mice on high-fat diet | 5 weeks | Reduced weight gain, improved glucose tolerance, increased energy expenditure. | [8][10] |
| 10, 50, 100 mg/kg/day | C57BL/6 mice on high-fat diet | 5 weeks | Dose-dependent reduction in weight gain. | [8] |
Experimental Protocols
Protocol 1: this compound Administration for Metabolic Studies in Mice
-
Animal Model: C57BL/6J mice on a high-fat diet (e.g., 60% of calories from fat) for 14 weeks to induce obesity.
-
This compound Preparation:
-
Dissolve this compound in 100% DMSO.
-
Dilute the stock solution in PBS to achieve the final desired concentration (e.g., 10, 50, or 100 mg/kg) in a volume suitable for oral gavage (typically 5-10 ml/kg body weight). The final DMSO concentration should be low (e.g., <1%).
-
-
Administration:
-
Administer the this compound solution or vehicle control (e.g., 0.2% DMSO in PBS) daily via oral gavage.
-
Continue treatment for the desired duration (e.g., 5 weeks).
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
At the end of the study, collect blood for analysis of serum lipids, hormones (e.g., insulin, leptin, GLP-1), and other metabolites.
-
Harvest tissues (liver, adipose tissue, intestine) for gene expression analysis (e.g., qPCR for FXR target genes like Shp, Fgf15), histology, and other relevant assays.
-
Protocol 2: Assessment of Intestinal FXR Target Gene Expression
-
Tissue Collection: At the end of the treatment period, euthanize mice and collect the ileum.
-
RNA Extraction: Isolate total RNA from the ileal tissue using a standard method (e.g., TRIzol reagent).
-
Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for FXR target genes such as Nr0b2 (encoding SHP), Fgf15, Fabp6 (encoding IBABP), and Slc51a (encoding OSTα).
-
Normalize the expression data to a stable housekeeping gene (e.g., Gapdh).
-
Visualizations
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An intestinal microbiota-farnesoid X receptor axis modulates metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 9. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paulogentil.com [paulogentil.com]
- 11. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Fexaramine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Fexaramine in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The solubility of this compound in DMSO is approximately 10-50 mg/mL.[1][3] Sonication may be required to achieve complete dissolution at higher concentrations.[3] It is important to use newly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.
Q3: How should I store this compound as a solid powder?
A3: this compound powder should be stored desiccated at either +4°C for short-term storage or -20°C for long-term storage.[1][2][4] When stored correctly, the solid is stable for at least three to four years.[1][3]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For long-term stability, this compound stock solutions in DMSO should be stored at -80°C.[2][3] Under these conditions, the solution is reported to be stable for up to two years.[2] For shorter-term storage, -20°C is also acceptable for up to one year.[2]
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store this compound in aqueous solutions for more than one day.[1] this compound is sparingly soluble in aqueous buffers, and its stability in these conditions is limited. For experiments requiring aqueous dilutions, it is best to prepare them fresh from a DMSO stock solution on the day of use.
Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?
A6: Precipitation upon thawing can occur, especially with highly concentrated stock solutions. To redissolve the this compound, you can warm the solution to room temperature and vortex it. If precipitation persists, gentle sonication can be applied. To minimize this issue, consider preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q7: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?
A7: While specific data for this compound is unavailable, general studies on small molecules in DMSO suggest that multiple freeze-thaw cycles can lead to degradation. To ensure the integrity of your this compound stock, it is best practice to aliquot the solution into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving this compound powder in DMSO. | 1. Solvent quality is poor (e.g., contains water).2. Concentration is too high. | 1. Use fresh, anhydrous, research-grade DMSO.2. Try gentle warming (up to 37°C) and sonication to aid dissolution. If still unsuccessful, prepare a more dilute solution. |
| Precipitation observed in the stock solution during storage at -20°C or -80°C. | 1. The solution was not fully dissolved initially.2. The storage temperature fluctuated. | 1. Ensure the compound is fully dissolved before storage. Use sonication if necessary.2. Store aliquots in a freezer with stable temperature control. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results using the same this compound stock solution. | 1. Degradation of this compound due to improper storage or handling.2. Inaccurate pipetting from a non-homogenous solution. | 1. Prepare fresh stock solutions from powder if degradation is suspected. Verify the concentration and purity via HPLC.2. Always bring the stock solution to room temperature and vortex thoroughly before making dilutions. |
| Loss of biological activity over time. | 1. Chemical degradation of this compound in the working solution.2. Adsorption to plasticware. | 1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions.2. Use low-adhesion microplates and pipette tips for sensitive cellular assays. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent | Maximum Concentration | Storage Temperature | Reported Stability |
| Powder | N/A | N/A | +4°C (desiccated) | Short-term |
| -20°C (desiccated) | ≥ 3-4 years[1][3] | |||
| Stock Solution | DMSO | ~10-50 mg/mL[1][3] | -20°C | Up to 1 year[2] |
| -80°C | Up to 2 years[2] | |||
| DMF | ~30 mg/mL[1] | -20°C / -80°C | Not specified, expected to be similar to DMSO | |
| Aqueous Solution | Aqueous Buffers | Sparingly soluble[1] | +4°C | Not recommended for > 1 day[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Solution by HPLC
Objective: To monitor the stability of this compound in a given solvent over time under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid)
-
Reference standard of this compound
-
Autosampler vials
Procedure:
-
Method Setup:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable gradient elution method. A starting point could be a gradient of 30% to 90% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to monitor at the λmax of this compound (approximately 286 nm).
-
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 2, 4, 8, 12 weeks), take an aliquot of the stored this compound solution.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector.
-
Prepare a fresh solution of the this compound reference standard at a known concentration.
-
-
Analysis:
-
Inject the prepared samples and the reference standard onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate the peak area of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound solutions.
References
Addressing Fexaramine-induced changes in gut motility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of fexaramine (B1672613) on gut motility. This compound, a gut-restricted farnesoid X receptor (FXR) agonist, primarily influences metabolic pathways, but its modulation of bile acid signaling and intestinal inflammation can lead to secondary effects on gastrointestinal transit.[1][2][3][4][5] This resource aims to address potential experimental challenges and provide standardized protocols for assessing gut motility.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during in vivo and in vitro experiments investigating this compound's effects on gut motility.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased variability in gut transit time between animals in the this compound-treated group. | 1. Inconsistent gavage technique leading to variable drug delivery. 2. Differences in individual animal stress levels. 3. Variation in food and water intake. 4. Pre-existing differences in gut microbiota composition. | 1. Ensure consistent and accurate oral gavage technique for all animals. 2. Acclimatize animals to handling and experimental procedures to minimize stress. 3. Standardize housing conditions, including light/dark cycles and ad libitum access to food and water.[6] 4. Consider co-housing animals from different treatment groups to normalize cage effects. |
| Unexpected decrease in gut transit time (pro-kinetic effect) with this compound. | 1. This compound-induced alteration of bile acid pool composition, leading to increased secondary bile acids that can stimulate motility.[1][3] 2. Off-target effects at high concentrations. | 1. Analyze fecal and serum bile acid profiles to correlate with motility changes. 2. Perform a dose-response study to determine the optimal concentration of this compound. 3. Investigate the involvement of TGR5, a bile acid receptor known to influence motility.[1] |
| Unexpected increase in gut transit time (inhibitory effect) with this compound. | 1. This compound-mediated reduction in intestinal inflammation, which can normalize a pathologically rapid transit time.[2][4] 2. Alterations in the enteric nervous system signaling.[3] | 1. Assess markers of intestinal inflammation (e.g., cytokine levels, histological analysis) to determine if this compound has an anti-inflammatory effect. 2. Evaluate the expression of neurotransmitters and receptors in the enteric nervous system. |
| No significant change in gut motility observed. | 1. Insufficient drug dosage or duration of treatment. 2. The chosen motility assay is not sensitive enough to detect subtle changes. 3. Compensatory mechanisms in the gut. | 1. Conduct a pilot study with varying doses and treatment durations. 2. Consider using a combination of in vivo and in vitro assays for a more comprehensive assessment. 3. Measure expression of FXR target genes (e.g., FGF15/19, SHP) in the ileum to confirm target engagement.[7][8] |
| Inconsistent contractions in in vitro muscle strip contractility assays. | 1. Tissue viability issues. 2. Improper tissue orientation or tension. 3. Technical issues with the organ bath setup (e.g., temperature, oxygenation).[6] | 1. Ensure rapid and careful dissection and mounting of tissue strips. 2. Maintain optimal resting tension for the specific gut segment being studied. 3. Regularly calibrate and maintain the organ bath system. Ensure continuous gassing with carbogen (B8564812) (95% O2, 5% CO2).[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to influence gut motility?
A1: this compound, as a gut-restricted FXR agonist, is not expected to have a direct, primary effect on gut motility in a healthy gut.[10] Its influence is likely indirect and secondary to its primary functions:
-
Modulation of Bile Acid Metabolism: this compound activates FXR in the ileum, which in turn regulates the expression of genes involved in bile acid synthesis and transport.[11][12][13] This alters the composition of the bile acid pool, potentially increasing the levels of secondary bile acids like lithocholic acid (LCA), which can stimulate gut motility through receptors like TGR5.[1][3]
-
Anti-inflammatory Effects: In models of intestinal inflammation, FXR activation has been shown to reduce inflammation.[2][4][14] Since inflammation can significantly alter gut motility, this compound's anti-inflammatory properties could normalize dysregulated transit times.
Q2: What is a suitable vehicle for dissolving this compound for oral gavage in mice?
A2: A common vehicle for this compound in preclinical studies is a suspension in 0.5% methylcellulose (B11928114) or a solution containing a small percentage of DMSO in PBS.[15] It is crucial to ensure the vehicle itself does not affect gut motility. A vehicle-only control group should always be included in the experimental design.
Q3: What are the recommended dosages of this compound for gut motility studies in mice?
A3: Dosages of this compound used in mice studies typically range from 5 mg/kg to 100 mg/kg, administered orally once daily.[5][7] The optimal dose may vary depending on the specific research question and mouse model. A dose-response study is recommended to determine the most effective and tolerable dose for your specific experiment.
Q4: Can this compound be administered through intraperitoneal (i.p.) injection for gut motility studies?
A4: Oral administration is the preferred route for this compound to maintain its gut-restricted activity.[7] Intraperitoneal injection may lead to systemic exposure, which could confound the results and is not representative of its intended mechanism of action.[7] Studies have shown that i.p. administration can lead to precipitation of the compound and adherence to the intestinal walls.[7]
Q5: How long should this compound be administered before assessing gut motility?
A5: The duration of this compound treatment can range from a single dose to several weeks, depending on the study's objectives. For acute effects, motility can be assessed within hours of a single dose. For chronic effects, particularly those involving changes in gut microbiota and inflammation, a treatment period of one to three weeks is common.[5]
Experimental Protocols
Charcoal Meal Transit Assay
This protocol measures the transit of a non-absorbable marker through the small intestine.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Administer this compound or vehicle to mice via oral gavage at the predetermined dose and schedule.
-
Fast mice for a standardized period (e.g., 6 hours) before the charcoal meal administration, with free access to water.[16]
-
Administer a fixed volume (e.g., 0.1 mL per 10 g body weight) of the charcoal meal suspension via oral gavage.
-
After a specific time (e.g., 20-30 minutes), euthanize the mice by an approved method.[17]
-
Immediately dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching and measure its total length.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Whole Gut Transit Time Assay
This protocol measures the time it takes for a non-absorbable marker to be expelled.
Materials:
-
This compound
-
Vehicle
-
Carmine (B74029) red marker (e.g., 6% carmine in 0.5% methylcellulose)[18]
-
Individual housing cages with white paper for easy visualization of colored feces.
Procedure:
-
Administer this compound or vehicle to mice daily for the desired treatment period.
-
On the day of the assay, administer the carmine red marker via oral gavage.
-
House mice individually in clean cages with white paper on the bottom.
-
Record the time of marker administration.
-
Monitor the mice for the appearance of the first red-colored fecal pellet.
-
Record the time of the first red pellet appearance.
-
The whole gut transit time is the duration between marker administration and the appearance of the first colored pellet.
In Vitro Muscle Strip Contractility Assay
This protocol assesses the direct effect of this compound on the contractility of isolated intestinal smooth muscle strips.
Materials:
-
This compound
-
Krebs-Ringer bicarbonate solution
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force transducers[19]
-
Suture thread
-
Dissection tools
Procedure:
-
Euthanize a mouse and immediately excise the desired intestinal segment (e.g., ileum, colon).
-
Place the tissue in ice-cold, carbogen-gassed Krebs-Ringer solution.
-
Carefully dissect longitudinal or circular muscle strips of a standardized size.
-
Mount the muscle strips in the organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed with carbogen.[9]
-
Apply an optimal resting tension to the muscle strips and allow them to equilibrate for at least 60 minutes, with regular washing.[20]
-
Induce contractions with a standard agonist (e.g., acetylcholine, carbachol, KCl) to establish a baseline response.
-
After washing and re-equilibration, incubate the muscle strips with this compound at various concentrations.
-
Re-challenge the tissues with the agonist and record the contractile response.
-
Analyze the data to determine if this compound modulates the contractile force or frequency.
Data Presentation
Table 1: this compound Dosage and Administration in Preclinical Studies
| Study Focus | Animal Model | This compound Dose | Route of Administration | Treatment Duration | Reference |
| Metabolic Effects | Diet-induced obese mice | 100 mg/kg/day | Oral gavage | 5 weeks | [7] |
| Intestinal Inflammation | DCA-induced intestinal injury mice | Not specified | Oral gavage | 6 weeks | [4] |
| Alcoholic Liver Disease | Ethanol-fed mice | Not specified | Oral gavage | 8 weeks | [2] |
| Dysbiosis and Inflammation | High-fat diet-fed mice | 5 mg/kg/day | Orogastric gavage | 3 weeks | [5] |
Table 2: Typical Gut Motility Parameters in Mice
| Assay | Parameter | Typical Value (Control Mice) | Reference |
| Charcoal Meal Transit | % of small intestine traversed in 20 min | 50-70% | [16] |
| Whole Gut Transit Time | Time to first colored pellet | 2-4 hours | [18] |
| Colonic Transit Time | Time for marker to traverse the colon | 10-59 hours (in humans, mouse data varies) | [21] |
Visualizations
Caption: this compound signaling pathway in the enterocyte.
Caption: Experimental workflow for assessing gut motility.
Caption: Troubleshooting decision tree for gut motility experiments.
References
- 1. Keeping regular: gut bacteria modulate transit time via bile acids | Fred Hutchinson Cancer Center [fredhutch.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Abnormal bile acid metabolism is an important feature of gut microbiota and fecal metabolites in patients with slow transit constipation [frontiersin.org]
- 5. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intestinal Farnesoid X Receptor Modulates Duodenal Surface Area but Does Not Control Glucose Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 10. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Intestinal FXR-Related Molecules on Intestinal Mucosal Barriers in Biliary Tract Obstruction [frontiersin.org]
- 14. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. cdn.adinstruments.com [cdn.adinstruments.com]
- 21. How to Interpret a Functional or Motility Test - Colon Transit Study [jnmjournal.org]
Technical Support Center: Minimizing Vehicle Effects in Fexaramine Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize vehicle-related effects in animal studies involving Fexaramine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for oral administration of this compound in mice?
A1: Based on published literature, two primary vehicle formulations are commonly used for the oral administration of this compound in mice:
-
A simple aqueous-based vehicle: A low concentration of Dimethyl Sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS). A typical composition is 0.2% DMSO in PBS. This formulation is often preferred for its simplicity and reduced potential for vehicle-induced physiological effects.
-
A mixed-solvent vehicle for enhanced solubility: For higher concentrations of this compound or to improve solubility, a more complex vehicle is often employed. A common formulation consists of 10% DMSO, 40% Polyethylene Glycol 300 (PEG300), 5% Tween 80, and 45% Saline[1]. For sensitive animal models, it is recommended to reduce the DMSO concentration to 2% (2% DMSO, 40% PEG300, 5% Tween 80, and 53% Saline)[1].
Q2: What are the potential side effects of the vehicle components?
A2: While generally considered safe at low concentrations, the components of these vehicles can have biological effects:
-
DMSO: Even at low concentrations, DMSO can have physiological effects. While the oral LD50 for DMSO in mice is high (approximately 7.92 g/kg), some studies suggest that even low doses can induce biological responses[2]. It is crucial to keep the final concentration of DMSO in the dosing solution as low as possible, preferably 2% or lower, to minimize its toxicity to the animals[3].
-
PEG300: Polyethylene glycols are generally considered to have low toxicity. However, long-term administration of high doses of PEG300 may have the potential to cause kidney and liver damage[4].
-
Tween 80: This non-ionic surfactant is widely used to increase the solubility of hydrophobic compounds. It is generally considered safe for oral administration in rodents.
Q3: How can I minimize stress to the animals during oral gavage?
A3: Minimizing stress is critical for animal welfare and data validity. Consider the following recommendations:
-
Proper Training: Ensure all personnel performing oral gavage are thoroughly trained and proficient in the technique to avoid injury to the animal's esophagus[5][6].
-
Habituation: Acclimate the animals to handling and the gavage procedure for several days before the start of the experiment.
-
Appropriate Equipment: Use appropriately sized, flexible gavage needles with a ball tip to reduce the risk of tissue damage.
-
Alternatives to Gavage: For some studies, consider less invasive methods of oral administration, such as incorporating this compound into a palatable food or liquid formulation that the animals will voluntarily consume[7][8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution. | This compound is a hydrophobic compound with poor aqueous solubility. The concentration may be too high for the chosen vehicle. The components of the vehicle may not have been mixed in the correct order. | - For the 0.2% DMSO in PBS vehicle, ensure the this compound is first fully dissolved in a small amount of DMSO before adding the PBS. Gentle warming or sonication may aid dissolution, but stability at different temperatures should be verified. - For the mixed-solvent vehicle, add the components sequentially as described in the protocol below. Ensure thorough mixing after each addition. - If precipitation persists, consider using the mixed-solvent vehicle with a higher solubilizing capacity or evaluating alternative vehicles. It is important to note that for oral gavage, a fine, homogenous suspension can sometimes be acceptable if a true solution cannot be achieved, but this should be consistent across all doses[4]. |
| Animals show signs of distress or toxicity after gavage (e.g., lethargy, weight loss). | The vehicle itself may be causing adverse effects. The concentration of DMSO or other components may be too high. The gavage procedure may be causing injury or stress. | - Include a vehicle-only control group in your study to differentiate between vehicle effects and compound toxicity. - Reduce the concentration of DMSO in the formulation. For the mixed-solvent vehicle, a 2% DMSO concentration is recommended for sensitive animals[1]. - Re-evaluate the gavage technique to ensure it is being performed correctly and without causing undue stress or injury. - Monitor animals closely after dosing. |
| Inconsistent results or high variability in experimental data. | Inconsistent dosing due to precipitation or improper mixing. Variable oral bioavailability due to the vehicle. Stress from the gavage procedure affecting physiological parameters. | - Ensure the this compound formulation is homogenous before each administration by vortexing or stirring. - The choice of vehicle can significantly impact the oral absorption of a compound. If bioavailability is a concern, it may be necessary to conduct pilot pharmacokinetic studies with different vehicle formulations to select the most appropriate one[9]. - Implement procedures to minimize stress as outlined in the FAQs. |
Data Presentation
Table 1: Common Vehicle Formulations for Oral Administration of this compound in Mice
| Vehicle Composition | This compound Concentration | Notes | Reference |
| 0.2% DMSO in PBS | Varies by study | Simple formulation, suitable for lower concentrations. | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Up to 2 mg/mL reported for other hydrophobic compounds | Higher solubilizing capacity. | [1] |
| 2% DMSO + 40% PEG300 + 5% Tween 80 + 53% Saline | Varies by study | Recommended for sensitive animal models to reduce DMSO toxicity. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.2% DMSO in PBS
-
Calculate the required amounts: Determine the total volume of dosing solution needed and the required mass of this compound based on the desired concentration and number of animals.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, dissolve the weighed this compound powder in a small volume of 100% DMSO. Ensure complete dissolution. Gentle vortexing can be used.
-
Prepare the final solution: In a separate sterile tube, measure the required volume of sterile PBS.
-
Combine and mix: While vortexing the PBS, slowly add the this compound-DMSO stock solution to achieve the final desired this compound concentration and a final DMSO concentration of 0.2%. For example, to prepare 10 mL of a 1 mg/mL this compound solution, dissolve 10 mg of this compound in 20 µL of 100% DMSO, and then add this to 9.98 mL of PBS.
-
Ensure homogeneity: Continue to vortex the final solution for several minutes to ensure it is homogenous. Visually inspect for any precipitation.
Protocol 2: Preparation of this compound in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline
-
Calculate the required volumes: Determine the total volume of the final dosing solution needed. Calculate the volume of each component based on the desired percentages.
-
Dissolve this compound in DMSO: In a sterile tube, dissolve the weighed this compound powder in the calculated volume of DMSO.
-
Add PEG300: To the this compound-DMSO solution, add the calculated volume of PEG300 and mix thoroughly by vortexing.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture and vortex until the solution is clear.
-
Add Saline: Finally, add the calculated volume of saline to the mixture and vortex thoroughly to ensure a homogenous solution.
-
Fresh Preparation: It is recommended to prepare this formulation fresh daily before administration.
Mandatory Visualization
Caption: Experimental workflow for this compound oral gavage studies.
Caption: Troubleshooting logic for this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in Fexaramine-Treated Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FXR agonist, Fexaramine, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally-administered, gut-restricted agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the gastrointestinal tract and liver.[1] Its primary mechanism of action involves activating FXR in the intestinal tract, which then stimulates the release of fibroblast growth factor 15 (FGF15; the murine equivalent of human FGF19). This signaling cascade plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Due to its gut-restricted nature, this compound is designed to minimize systemic side effects.
Q2: What are the expected therapeutic effects of this compound in diet-induced obese (DIO) mice?
In DIO mouse models, this compound treatment is expected to produce several beneficial metabolic effects, including:
-
Reduced body weight gain and fat mass: this compound has been shown to prevent weight gain in mice on a high-fat diet, primarily by reducing fat accumulation.[1]
-
Improved glucose tolerance and insulin (B600854) sensitivity: The compound can enhance the body's ability to manage blood sugar levels.[1]
-
Increased energy expenditure: this compound promotes the "browning" of white adipose tissue, leading to increased thermogenesis.
-
Reduced inflammation: It can lower levels of circulating inflammatory cytokines.[1]
Q3: Are there any known unexpected or adverse effects of this compound in mice?
Yes, a significant unexpected phenotype has been observed in lean, healthy mice. In contrast to its beneficial effects in obese mice, this compound can lead to glucose intolerance, insulin resistance, and a reduction in intestinal tight junctions in control group mice on a standard diet . This highlights the importance of the metabolic context in determining the drug's effects.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Treated lean mice exhibit impaired glucose tolerance and insulin resistance.
-
Possible Cause: This is a documented off-target effect of this compound in a non-obese, healthy metabolic state. The underlying mechanism is still under investigation but may involve alterations in gut microbiota and bile acid profiles that negatively impact glucose homeostasis in the absence of a high-fat diet challenge.
-
Troubleshooting Steps:
-
Confirm the phenotype: Repeat glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to ensure the results are consistent.
-
Analyze gut microbiota: Perform 16S rRNA sequencing on fecal samples to assess for significant changes in bacterial populations between treated and control lean mice.
-
Measure intestinal permeability: Assess the expression of tight junction proteins (e.g., occludin, ZO-1) in intestinal tissue samples via qPCR or Western blot to confirm the reported reduction.
-
Consider the model: This effect underscores that this compound's therapeutic window is likely specific to metabolic disease models. For mechanistic studies not focused on obesity, an alternative FXR agonist might be considered.
-
Issue 2: Inconsistent or no significant effect on body weight in DIO mice.
-
Possible Cause 1: Incorrect Dosage or Administration.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Ensure the correct dose is being administered based on the most recent body weight of the mice. Common doses range from 5 mg/kg to 100 mg/kg.
-
Confirm Oral Gavage Technique: Improper gavage technique can lead to incorrect dosing. Ensure the gavage needle is correctly placed in the esophagus and the full dose is delivered to the stomach.
-
Check Vehicle Solution: this compound is typically dissolved in a vehicle such as 0.2% DMSO in PBS. Ensure the compound is fully dissolved and the vehicle is prepared correctly.
-
-
-
Possible Cause 2: Diet Composition and Duration.
-
Troubleshooting Steps:
-
Standardize High-Fat Diet: Ensure the high-fat diet used is consistent in its composition and has been administered for a sufficient duration to induce a stable obese phenotype before starting this compound treatment.
-
Monitor Food Intake: While this compound is not expected to alter food intake, it is good practice to monitor it to rule out confounding variables.
-
-
Quantitative Data Summary
Table 1: Effects of this compound on Body Weight and Fat Mass in DIO Mice
| Parameter | Control (Vehicle) | This compound (100 mg/kg) | Percent Change |
| Initial Body Weight (g) | 45.2 ± 2.1 | 45.5 ± 2.3 | - |
| Final Body Weight (g) | 50.1 ± 2.5 | 46.1 ± 2.4 | -8.0% |
| Body Weight Gain (g) | 4.9 ± 0.8 | 0.6 ± 0.5 | -87.8% |
| Total Fat Mass (g) | 22.3 ± 1.5 | 18.2 ± 1.3 | -18.4% |
Data are presented as mean ± SEM. Data compiled from representative studies.
Table 2: Effects of this compound on Glucose Metabolism in DIO vs. Lean Mice
| Parameter | DIO Control | DIO + this compound | Lean Control | Lean + this compound |
| Fasting Blood Glucose (mg/dL) | 145 ± 10 | 120 ± 8 | 105 ± 6 | 125 ± 9 |
| GTT Area Under the Curve (AUC) | High | Significantly Reduced | Normal | Significantly Increased |
| ITT Glucose Reduction (%) | Impaired | Improved | Normal | Impaired |
This table illustrates the contrasting effects of this compound on glucose metabolism in different metabolic states.
Experimental Protocols
1. This compound Administration via Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
20-22 gauge stainless steel feeding needles with a rounded tip
-
1 mL syringes
-
-
Procedure:
-
Prepare the dosing solution by first dissolving this compound in a small volume of DMSO and then diluting to the final concentration with PBS to achieve a final DMSO concentration of 0.2%.
-
Weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse and insert the feeding needle into the esophagus.
-
Slowly administer the this compound solution directly into the stomach.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
2. Glucose Tolerance Test (GTT)
-
Materials:
-
Glucometer and test strips
-
D-glucose solution (2 g/kg body weight)
-
Syringes and needles for glucose administration (if intraperitoneal) or feeding needles (if oral)
-
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Measure baseline blood glucose from a tail snip.
-
Administer the glucose solution via oral gavage or intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Visualizations
Caption: this compound signaling pathway in mice.
Caption: Troubleshooting workflow for unexpected results.
References
Strategies to enhance the intestinal specificity of Fexaramine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the intestinal specificity of Fexaramine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its intestinal specificity important?
This compound is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Its key characteristic is its gut-restricted nature, meaning that when administered orally, it primarily activates FXR in the intestines with minimal systemic absorption.[6][7][8] This intestinal specificity is crucial as it allows for the beneficial metabolic effects of FXR activation, such as improved glucose homeostasis and increased fat browning, while avoiding potential adverse effects associated with systemic FXR activation.[6][7][8]
Q2: What is the primary mechanism that contributes to this compound's gut-restricted activity?
This compound's intestinal restriction is largely attributed to its physicochemical properties, which lead to poor absorption into the bloodstream when administered orally.[7][8] While not definitively stated in the provided results, it is plausible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) which are highly expressed in intestinal epithelial cells.[9][10][11] These transporters actively pump xenobiotics back into the intestinal lumen, thereby limiting their systemic absorption.
Q3: How can I assess the intestinal permeability of my this compound formulation in vitro?
The Caco-2 permeability assay is the gold-standard in vitro model for predicting human intestinal drug absorption.[12][13][14][15][16] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelial barrier, to determine the rate at which a compound crosses this barrier. A bidirectional assay can also reveal if the compound is a substrate for efflux transporters. See the "Experimental Protocols" section for a detailed methodology.
Q4: My in vivo study shows higher than expected systemic exposure of this compound. What are the potential causes and troubleshooting steps?
Several factors could contribute to unexpected systemic exposure. See the "Troubleshooting Guides" section for a detailed breakdown of potential issues and corrective actions.
Data Presentation
Table 1: Physicochemical and In Vitro Potency of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₆N₂O₃ | [1][5][17] |
| Molecular Weight | 496.64 g/mol | [1][5][17] |
| FXR EC₅₀ | 25 nM | [1][2][5][6] |
| Solubility in DMSO | 50 - 99 mg/mL | [1][4] |
Table 2: In Vivo Oral Administration of this compound in Mice
| Parameter | Details | Source |
| Dose | 100 mg/kg | [18] |
| Observation | Orally administered this compound induced the expression of the FXR target gene SHP only in the intestine, not in the liver or kidney. | [18] |
| Metabolic Effects | Reduced weight gain, decreased inflammation, browning of white adipose tissue, and increased insulin (B600854) sensitization in diet-induced obese mice. | [8] |
Troubleshooting Guides
Issue: Higher than expected systemic exposure of this compound in animal models.
| Potential Cause | Troubleshooting Steps |
| Formulation Issues: The formulation may not be optimized for gut retention. For example, rapid dissolution in the upper gastrointestinal tract could lead to increased absorption. | 1. Modify Formulation: Consider enteric coatings that dissolve at the pH of the lower intestine or colon. Time-release formulations can also be designed to release the drug after a specific lag time corresponding to transit to the lower gut.[19][20][21][22][23] 2. Particle Size: Investigate the effect of this compound's particle size in the formulation on its dissolution rate and absorption. |
| Efflux Transporter Saturation: At high doses, intestinal efflux transporters like P-gp may become saturated, leading to increased passive diffusion into the systemic circulation. | 1. Dose-Ranging Study: Perform a dose-ranging study to determine if systemic exposure is dose-dependent. 2. Co-administration with Inhibitors: In a non-clinical setting, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to confirm if P-gp is involved in its efflux. An increase in systemic exposure would suggest a role for P-gp.[9][10] |
| Compromised Gut Barrier Integrity: The animal model may have a compromised intestinal barrier, leading to increased passive permeability. | 1. Assess Gut Barrier Function: Use a non-absorbable marker (e.g., FITC-dextran) to assess intestinal permeability in your animal model. 2. Histological Analysis: Perform histological analysis of intestinal tissue to check for signs of inflammation or damage. |
| Metabolism in the Gut Wall: this compound might be metabolized in the enterocytes to a more absorbable metabolite. | 1. In Vitro Gut Metabolism Assay: Use intestinal microsomes to study the metabolism of this compound in vitro. See the "Experimental Protocols" section for more details.[24][25][26][27][28] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >250 Ω·cm² generally indicates a confluent monolayer.
- Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of this marker confirms tight junction integrity.
3. Permeability Assay (Apical to Basolateral - A to B):
- Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Add this compound (typically at a concentration of 1-10 µM in HBSS) to the apical (upper) chamber.
- Add fresh HBSS to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
- At the end of the experiment, collect the final sample from the apical chamber.
4. Bidirectional Permeability Assay (Basolateral to Apical - B to A):
- To assess active efflux, perform the assay in the reverse direction by adding this compound to the basolateral chamber and sampling from the apical chamber.
5. Sample Analysis:
- Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B to A) / Papp (A to B)
- An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Protocol 2: In Vitro Intestinal Metabolism Assay
This protocol provides a general framework for assessing the metabolic stability of this compound using intestinal microsomes.
1. Preparation of Incubation Mixture:
- Prepare a reaction mixture containing intestinal microsomes (e.g., from rat or human) in a phosphate (B84403) buffer (pH 7.4). The final protein concentration should be optimized (e.g., 0.5-1 mg/mL).
- Add this compound to the reaction mixture at a specified concentration (e.g., 1 µM).
2. Initiation of Metabolic Reaction:
- Pre-incubate the mixture at 37°C for a few minutes.
- Initiate the reaction by adding the cofactor NADPH.
3. Incubation and Sampling:
- Incubate the reaction mixture at 37°C in a shaking water bath.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
4. Termination of Reaction:
- Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, to each aliquot. This will precipitate the proteins.
5. Sample Processing and Analysis:
- Centrifuge the samples to pellet the precipitated protein.
- Analyze the supernatant for the remaining concentration of this compound and the formation of any potential metabolites using LC-MS/MS.
6. Data Analysis:
- Plot the natural logarithm of the percentage of remaining this compound against time.
- Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
- Calculate the intrinsic clearance (Clint) using the equation:
- Clint = (0.693 / t₁/₂) * (incubation volume / amount of microsomal protein)
Mandatory Visualizations
Caption: Intestinal FXR Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Caco-2 Permeability Assay.
Caption: Troubleshooting Logic for High Systemic this compound Exposure.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | FXR | Autophagy | TargetMol [targetmol.com]
- 5. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. P-glycoprotein plays a major role in the efflux of fexofenadine in the small intestine and blood-brain barrier, but only a limited role in its biliary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Relevance of Hepatic and Renal P-gp/BCRP Inhibition of Drugs: An International Transporter Consortium Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 15. enamine.net [enamine.net]
- 16. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 17. This compound | C32H36N2O3 | CID 5326713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Time-Based Formulation Strategies for Colon Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmaceutical approaches to colon targeted drug delivery systems. [sites.ualberta.ca]
- 22. Colon-Targeted Oral Drug Delivery Systems: Design Trends and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. research.manchester.ac.uk [research.manchester.ac.uk]
- 25. Quantifying gut wall metabolism: methodology matters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Deconvolution of Fexaramine's Effects on Host Versus Microbiota
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the distinct effects of fexaramine (B1672613) on the host and the gut microbiota.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected changes in host metabolism (e.g., improved glucose tolerance) after this compound treatment in our mouse model. What could be the issue?
A1: Several factors could contribute to a lack of metabolic phenotype. Consider the following troubleshooting steps:
-
Microbiota Composition: The metabolic benefits of this compound are significantly mediated by the gut microbiota.[1][2] The baseline microbiota composition of your animal colony may lack the specific bacterial species, such as Acetatifactor and Bacteroides, that are induced by this compound and are responsible for producing lithocholic acid (LCA), a key signaling molecule.[1][2]
-
Recommendation: Perform 16S rRNA sequencing on fecal samples from your vehicle and this compound-treated groups to assess changes in microbial composition. Compare your results to published data. If key bacterial taxa are absent, consider co-housing with animals known to respond or sourcing animals from a different vendor.
-
-
Diet: The diet used in your study can influence both the baseline microbiota and the metabolic response to this compound. Ensure you are using a diet consistent with published studies that have shown positive effects, often a high-fat diet to induce a metabolic disease phenotype.[3][4]
-
This compound Formulation and Administration: this compound is poorly soluble.[5] Improper formulation can lead to inconsistent dosing.
Q2: How can we confirm that the observed effects of this compound are dependent on the microbiota and not a direct host effect?
A2: To deconvolute the host versus microbiota effects of this compound, a common and effective strategy is to use antibiotic-mediated depletion of the gut microbiota.[1][2]
-
Experimental Design: Treat a cohort of animals with a broad-spectrum antibiotic cocktail to deplete the gut microbiota before and during this compound administration. A control group should receive this compound without antibiotics.
-
Expected Outcome: If the metabolic benefits of this compound (e.g., improved glucose tolerance, increased GLP-1 secretion, browning of white adipose tissue) are abolished in the antibiotic-treated group, it strongly suggests that these effects are microbiota-dependent.[1][2] Conversely, any effects that persist in the antibiotic-treated group are likely direct host effects. For instance, intestinal Farnesoid X Receptor (FXR) target gene expression might even be increased in antibiotic-treated mice given this compound, indicating a direct effect on the host intestinal cells.[1][2]
Q3: We are seeing conflicting results in our quantitative PCR (qPCR) analysis of FXR target genes in the liver and intestine. What could be the cause?
A3: this compound is designed as an intestine-restricted FXR agonist, meaning it has minimal systemic absorption and primarily acts on FXR in the gut.[3][6][7]
-
Tissue Specificity: You should expect to see significant upregulation of FXR target genes like Fibroblast Growth Factor 15 (FGF15) and Small Heterodimer Partner (SHP) primarily in the ileum, with minimal to no changes in the liver.[1][8]
-
Troubleshooting:
-
Sample Collection: Ensure accurate and consistent harvesting of ileal and liver tissue. Contamination of liver samples with intestinal contents could lead to misleading results.
-
Route of Administration: Oral administration is key to its gut-restricted action.[8] Intraperitoneal (IP) injection would lead to systemic exposure and activation of FXR in the liver and other tissues.[8]
-
Data Interpretation: Remember that some downstream effects in the liver are indirect consequences of intestinal FXR activation (e.g., via FGF15 signaling) and not due to direct action of this compound on the liver.[9][10]
-
Troubleshooting Guides
Issue: Inconsistent Fecal Microbiota Analysis Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sampling Time | Standardize the time of day for fecal sample collection to minimize diurnal variations in the microbiota. |
| Sample Storage | Immediately freeze fecal samples at -80°C after collection to prevent changes in microbial composition. |
| DNA Extraction Method | Use a validated DNA extraction kit specifically designed for fecal samples to ensure efficient lysis of both Gram-positive and Gram-negative bacteria. |
| PCR Bias | Use primers that target multiple variable regions of the 16S rRNA gene to reduce amplification bias. |
Issue: High Variability in Oral Glucose Tolerance Test (OGTT) Results
| Potential Cause | Troubleshooting Step |
| Inadequate Fasting | Ensure all animals are fasted for the same duration (typically 6 hours) before the glucose challenge.[1] |
| Inconsistent Glucose Dosing | Calculate and administer the glucose dose based on the individual body weight of each animal. |
| Stress During Handling | Handle animals gently and acclimate them to the procedure to minimize stress-induced hyperglycemia. |
| Inaccurate Blood Glucose Measurement | Calibrate the glucometer before each use and ensure proper blood collection technique from the tail vein. |
Quantitative Data Summary
Table 1: Effects of this compound on Metabolic Parameters in Diabetic (db/db) Mice
| Parameter | Vehicle | This compound | Significance |
| Serum Cholesterol (mg/dL) | ~250 | ~180 | p < 0.05 |
| Serum Free Fatty Acids (mM) | ~1.2 | ~0.8 | p < 0.05 |
| Hepatic Triglycerides (mg/g tissue) | ~120 | ~80 | p < 0.05 |
| Serum GLP-1 (pM) | ~5 | ~10 | p < 0.05 |
| Data are approximate values derived from published studies for illustrative purposes.[1] |
Table 2: Relative Abundance of Key Bacterial Genera in Response to this compound
| Bacterial Genus | Vehicle | This compound | Significance |
| Acetatifactor | Low | Increased | Significant |
| Bacteroides | Moderate | Increased | Significant |
| Qualitative changes based on published 16S rRNA sequencing data.[1][2] |
Experimental Protocols
Protocol 1: Antibiotic-Mediated Gut Microbiota Depletion
-
Antibiotic Cocktail Preparation: Prepare a solution of ampicillin (B1664943) (1 g/L), vancomycin (B549263) (500 mg/L), neomycin sulfate (B86663) (1 g/L), and metronidazole (B1676534) (1 g/L) in drinking water.[1]
-
Animal Treatment: Provide the antibiotic-containing water to mice ad libitum for 30 days. Replace the water every other day.[1]
-
This compound Administration: During the last 7-10 days of antibiotic treatment, administer this compound (50 mg/kg) or vehicle (0.2% DMSO in PBS) daily via oral gavage.[1]
-
Endpoint Analysis: On the final day, after a 6-hour fast, perform metabolic tests (e.g., OGTT) or euthanize animals for tissue and blood collection.[1]
Protocol 2: 16S rRNA Gene Sequencing and Analysis
-
Fecal DNA Extraction: Extract total DNA from frozen fecal samples using a commercially available kit with a bead-beating step for mechanical lysis.
-
PCR Amplification: Amplify the V4 or other variable regions of the 16S rRNA gene using high-fidelity polymerase and appropriate primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Data Analysis: Use bioinformatics pipelines like QIIME2 or mothur to process the raw sequencing data. This includes quality filtering, denoising (e.g., DADA2), taxonomic classification against a reference database (e.g., Greengenes, SILVA), and calculation of alpha and beta diversity metrics.
Signaling Pathways and Workflows
Caption: this compound's dual action on host FXR and microbiota to improve metabolism.
Caption: Experimental workflow to deconvolute this compound's effects.
References
- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 8. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 9. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine Technical Support Center: Troubleshooting Chronic Administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential challenges during chronic Fexaramine (B1672613) administration in experimental settings. The following information is intended to help troubleshoot and investigate observations of diminished efficacy or potential tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the gut, liver, adrenal glands, and kidneys.[1][2] As a gut-restricted FXR agonist, orally administered this compound has minimal systemic exposure.[3] Its mechanism of action involves binding to and activating FXR, which in turn regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][4]
Q2: What is tachyphylaxis and is it expected with this compound?
Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration.[5] While tachyphylaxis is a known phenomenon for some classes of drugs, there is currently no direct evidence in the scientific literature to suggest that it is a common issue with chronic this compound administration. Long-term studies of other FXR agonists, such as Obeticholic Acid (OCA), have shown sustained efficacy for several years in clinical trials for Primary Biliary Cholangitis (PBC).[6][7] However, as with any chronic drug administration, monitoring for changes in efficacy is crucial.
Q3: What are the known downstream effects of this compound administration?
Upon oral administration, this compound activates FXR in the intestine, leading to the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][8] FGF15/19 then signals in the liver to regulate bile acid synthesis. This compound also induces the expression of other FXR target genes, such as the Small Heterodimer Partner (SHP), in the intestine.[9][10] These downstream effects contribute to its observed metabolic benefits in preclinical models, including improved glucose tolerance and prevention of diet-induced weight gain.[3]
Q4: What are the potential reasons for observing a diminished response to this compound over time?
If a diminished response to this compound is observed, it could be due to several factors other than classical tachyphylaxis. These may include:
-
Experimental variability: Inconsistent drug formulation, administration, or animal handling.
-
Changes in animal physiology: Age-related metabolic changes or progression of the disease model.
-
Drug stability: Degradation of the this compound compound over time.
-
Theoretical receptor desensitization: Although not reported, potential mechanisms could involve FXR downregulation or reduced sensitivity to the ligand.[11]
Troubleshooting Guide: Investigating Diminished this compound Efficacy
This guide provides a step-by-step approach to investigate a potential loss of this compound efficacy during chronic in vivo experiments.
Issue: Reduced therapeutic effect of this compound observed in a chronic study (e.g., unexpected weight gain, loss of glycemic control).
Step 1: Verify Experimental Parameters
| Parameter | Troubleshooting Action |
| This compound Formulation | - Confirm the integrity and concentration of the this compound stock solution. - Prepare fresh formulations regularly. - Ensure proper solubilization and stability in the vehicle. |
| Drug Administration | - Verify the accuracy of dosing volume and frequency. - For oral gavage, ensure consistent and correct delivery to the stomach. |
| Animal Husbandry | - Monitor for any changes in diet, water intake, or housing conditions that could affect the experimental outcomes. - Ensure consistency in light/dark cycles and temperature. |
| Assay Performance | - Validate the assays used to measure efficacy (e.g., glucose tolerance test, body weight measurement). - Include appropriate positive and negative controls in each experiment. |
Step 2: Assess FXR Target Gene Engagement
A primary step in troubleshooting is to determine if this compound is still engaging its molecular target, FXR.
| Assay | Expected Outcome with Active this compound | Troubleshooting if Outcome is Not Met |
| Quantitative PCR (qPCR) | - Sustained or periodic induction of intestinal FXR target genes (e.g., Fgf15, Shp) after this compound administration. | - If target gene induction is lost, consider the possibility of FXR desensitization or downregulation. - Proceed to measure FXR protein and mRNA levels. |
| Western Blot | - Increased protein levels of downstream targets like FGF15 in serum or SHP in intestinal tissue. | - Lack of protein induction despite this compound administration points towards a potential issue in the signaling pathway. |
Step 3: Investigate Potential FXR Desensitization
If target gene engagement is confirmed to be diminished, the following steps can help investigate the possibility of FXR desensitization.
| Assay | Potential Finding | Interpretation |
| qPCR for Fxr mRNA | - Decreased Fxr mRNA levels in intestinal tissue of chronically treated animals compared to acutely treated or vehicle-treated controls. | - Suggests transcriptional downregulation of the receptor. |
| Western Blot for FXR Protein | - Reduced FXR protein levels in intestinal tissue. | - Indicates increased receptor degradation or decreased translation. |
Data Presentation: Long-Term Efficacy of an FXR Agonist (Obeticholic Acid)
Table 1: Mean Change in Alkaline Phosphatase (ALP) from Baseline in the POISE Open-Label Extension Study [7]
| Time Point | Mean Change in ALP (U/L) | Standard Deviation |
| 12 Months | -105.2 | 87.6 |
| 24 Months | -101.0 | 98.5 |
| 36 Months | -108.6 | 95.7 |
| 48 Months | -95.6 | 121.1 |
Experimental Protocols
Quantification of FXR Target Gene Expression by qPCR
Objective: To measure the mRNA levels of FXR target genes in intestinal tissue.
Methodology:
-
Tissue Collection: Euthanize mice and collect a section of the distal ileum.
-
RNA Extraction: Isolate total RNA from the tissue using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using SYBR Green or TaqMan probes with primers specific for the genes of interest (e.g., Fxr, Fgf15, Shp, and a housekeeping gene like Gapdh or Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Example Mouse Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Fxr | GAAGTGGAACCATACTCGCAATACA | AACATAGCTTCAACCGCAGACC |
| Fgf15 | CCTCTGAAGATGGGAAGAAAG | TGGTCCTTGGAGTTGTTTCC |
| Shp | CTGCTCTGGGTGGACTCTTC | TCCAGATCTTCGCCAGAGTG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Analysis of FXR and Downstream Protein Levels by Western Blot
Objective: To quantify the protein levels of FXR and its downstream targets.
Methodology:
-
Protein Extraction: Homogenize intestinal tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the protein of interest (e.g., FXR, SHP) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound signaling pathway in the gut-liver axis.
Caption: Troubleshooting workflow for investigating diminished this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Long-Term Efficacy and Safety of Obeticholic Acid in Patients With Primary Biliary Cholangitis: A Demographic Subgroup Analysis of 5-Year Results From the POISE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of obeticholic acid for patients with primary biliary cholangitis: 3-year results of an international open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Signal-transduction-pathway-specific desensitization of expression of orphan nuclear receptor TIS1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Fexaramine Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the in vivo target engagement of fexaramine (B1672613).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? A1: this compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a sensor for bile acids.[1][2][3] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4][5] this compound has a 100-fold greater affinity for FXR compared to natural compounds.[1][6]
Q2: What is the key characteristic of this compound's action in vivo when administered orally? A2: The defining characteristic of orally administered this compound is its "gut-restricted" action.[4][7][8] Due to poor systemic absorption, it primarily activates FXR in the intestinal tract, particularly the ileum, with minimal exposure to other organs like the liver.[4][9][10] This tissue-selective engagement mimics the natural process of FXR activation by bile acids released during a meal.[4][7]
Q3: How do I confirm that this compound is engaging its target (FXR) in my in vivo mouse model? A3: Target engagement is primarily validated by measuring the transcriptional induction of well-established FXR target genes in the ileum. The most common markers are:
-
Small Heterodimer Partner (SHP, gene Nr0b2) : A key transcriptional corepressor induced by FXR.[4][9]
-
Fibroblast Growth Factor 15 (FGF15) : An endocrine hormone robustly induced in the intestine upon FXR activation.[1][4][11]
-
Bile Salt Export Pump (BSEP, gene Abcb11) : A transporter involved in bile acid homeostasis.[12]
A successful experiment will show a significant upregulation of these genes in the ileum of this compound-treated animals compared to vehicle controls, without a corresponding increase in hepatic FXR target genes.[4]
Q4: What are the expected downstream metabolic effects of intestinal FXR activation by this compound? A4: Activating intestinal FXR with this compound in mouse models of obesity has been shown to produce several beneficial metabolic effects, including:
-
Enhanced energy expenditure and browning of white adipose tissue (WAT).[4][11]
-
Improved glucose tolerance and insulin (B600854) sensitivity.[4][13]
-
Lowered systemic inflammation.[7]
Troubleshooting Guide
Problem 1: I am not observing a significant induction of FXR target genes (e.g., Shp, Fgf15) in the ileum after oral this compound administration.
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation/Solubility | This compound is highly insoluble in aqueous solutions.[13] Ensure it is properly dissolved and formulated for oral gavage. A common method involves first dissolving it in a small amount of DMSO and then diluting it into a vehicle like PBS or corn oil.[5][13] |
| Incorrect Dosing or Administration | Verify the dose and frequency of administration. Studies in mice commonly use a dose of 100 mg/kg, administered daily by oral gavage.[4][9] Ensure accurate gavage technique to deliver the full dose to the stomach. |
| Timing of Tissue Harvest | The transcriptional response to FXR activation is time-dependent. Harvest the ileum at a peak response time. For acute studies, this is typically a few hours (e.g., 4-6 hours) after the final dose. |
| Incorrect Tissue Section | FXR expression and this compound's effects are highest in the distal small intestine. Ensure you are harvesting the ileum, not the jejunum or duodenum. |
| Degraded RNA | Assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding with qPCR. Poor quality RNA can lead to unreliable gene expression results. |
Problem 2: I see significant induction of FXR target genes in the liver, compromising the "gut-restricted" effect.
| Possible Cause | Troubleshooting Step |
| Route of Administration | Systemic effects are expected if this compound is administered via intraperitoneal (i.p.) injection, as this bypasses the first-pass metabolism and leads to systemic circulation.[4][9] Confirm that the administration route is oral (p.o.) gavage for gut-restricted effects. |
| Incorrect Dose | While 100 mg/kg is a standard oral dose, extremely high doses may lead to some systemic leakage. Verify your dose calculation and preparation. |
| Model-Specific Differences | While unlikely, consider if your specific mouse strain or disease model has altered drug absorption or metabolism characteristics. Review literature for this compound use in your specific model. |
Problem 3: My in vivo results are highly variable between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Gavage Technique | Variability in the volume and placement of the gavage can lead to inconsistent drug delivery and absorption. Ensure all personnel are proficient in the technique. |
| Animal Stress | High stress levels can impact gut motility and physiology. Acclimate animals properly and handle them consistently to minimize stress. |
| Circadian Rhythm Effects | Gene expression, especially for metabolic genes, can be influenced by the circadian cycle. Perform dosing and tissue harvesting at the same time each day. |
| Inconsistent Food Intake | Since FXR is naturally activated by feeding, variations in food intake prior to dosing can affect baseline FXR activity. Consider a short fasting period (e.g., 4-6 hours) before the final dose and tissue harvest to synchronize the animals. |
Quantitative Data Summary
Table 1: Effect of Oral this compound on FXR Target Gene Expression in Diet-Induced Obese (DIO) Mice
| Gene | Tissue | Treatment Group | Fold Change vs. Vehicle | Reference |
| Shp (Nr0b2) | Ileum | This compound (100 mg/kg/day) | ~15-fold increase | [4][9] |
| Shp (Nr0b2) | Liver | This compound (100 mg/kg/day) | No significant change | [4][9] |
| Fgf15 | Ileum | This compound (100 mg/kg/day) | ~50-fold increase | [4][11] |
| Bsep (Abcb11) | Ileum | This compound (100 mg/kg/day) | Significant increase | [12] |
| Cyp7a1 | Liver | This compound (100 mg/kg/day) | ~75% decrease | [12] |
Note: The decrease in hepatic Cyp7a1 is an expected downstream effect of increased intestinal FGF15 signaling to the liver.
Table 2: Metabolic Effects of Chronic Oral this compound Treatment in DIO Mice
| Parameter | Treatment Group | Outcome vs. Vehicle | Reference |
| Body Weight Gain | This compound (100 mg/kg/day, 5 weeks) | Halted further weight gain | [4][10] |
| Total Fat Mass | This compound (100 mg/kg/day, 5 weeks) | Significantly decreased | [4] |
| Core Body Temperature | This compound (100 mg/kg/day, 5 weeks) | Increased by ~1.5°C | [7] |
| Fasting Insulin | This compound (100 mg/kg/day, 3 weeks) | Significantly decreased | [9] |
| Hepatic Glucose Production | This compound (100 mg/kg/day, 5 weeks) | Significantly decreased | [4][9] |
Visualizations: Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | FXR | Autophagy | TargetMol [targetmol.com]
- 3. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 4. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 10. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 11. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. [vivo.weill.cornell.edu]
- 12. mdpi.com [mdpi.com]
- 13. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Fexaramine and Other Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a pivotal therapeutic target for a range of metabolic and cholestatic diseases. Its activation orchestrates a complex network of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. A growing number of synthetic and semi-synthetic FXR agonists are under investigation, each with distinct pharmacological profiles. This guide provides a comprehensive comparison of the efficacy of fexaramine (B1672613), a gut-restricted FXR agonist, with other prominent FXR agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of FXR Agonist Efficacy
The in vitro potency of FXR agonists is a key determinant of their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other representative FXR agonists, derived from various in vitro assays. Lower EC50 values indicate higher potency.
| Compound | Type | EC50 (nM) | Assay Type | Cell Line/System | Reference(s) |
| This compound | Non-steroidal, Gut-restricted | 25 | FRET-based coactivator binding assay | In vitro | [1] |
| Obeticholic Acid (OCA) | Semi-synthetic Bile Acid Analog | 99 - 350 | Reporter Gene Assay | HepG2, CHO | [2] |
| GW4064 | Non-steroidal | 15 - 90 | Reporter Gene Assay, FRET | CV-1, HEK293 | [3] |
| Cilofexor (GS-9674) | Non-steroidal | 16 | Not specified | Not specified | [4] |
| Tropifexor (LJN452) | Non-steroidal | 0.2 - 0.26 | FRET, Reporter Gene Assay | In vitro, Human Primary Hepatocytes | [5] |
FXR Signaling Pathway
Activation of FXR by an agonist initiates a cascade of transcriptional events that regulate metabolic homeostasis. The following diagram illustrates the canonical FXR signaling pathway.
References
Fexaramine's Gut-Restricted Effects Compared to Systemic FXR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its therapeutic potential has led to the development of various FXR agonists. These agonists can be broadly categorized into two groups: gut-restricted agents, such as Fexaramine, and systemic agonists, like Obeticholic Acid (OCA). This guide provides an objective comparison of the performance of this compound and systemic FXR agonists, supported by experimental data, to inform research and drug development in metabolic and gastrointestinal diseases.
Executive Summary
This compound's primary advantage lies in its gut-restricted action, which minimizes systemic exposure and associated side effects commonly observed with systemic FXR agonists.[1][2][3] While systemic agonists like OCA have demonstrated efficacy in treating certain liver diseases, their use is often accompanied by adverse effects such as pruritus and alterations in lipid profiles.[4][5][6][7] Preclinical studies with this compound have shown promising results in improving metabolic parameters, including weight loss, reduced insulin (B600854) resistance, and browning of white adipose tissue, by selectively activating FXR in the intestine.[1][8][9][10] This gut-specific activation triggers downstream signaling cascades, including the induction of Fibroblast Growth Factor 15/19 (FGF15/19), which plays a crucial role in metabolic homeostasis.
Comparative Data Overview
The following tables summarize key quantitative data comparing this compound and systemic FXR agonists, primarily Obeticholic Acid (OCA), based on available preclinical and clinical findings.
Table 1: Pharmacokinetic Properties
| Parameter | This compound (Preclinical) | Obeticholic Acid (Clinical) | References |
| Systemic Absorption | Poorly absorbed into circulation | Well absorbed after oral administration | [1],[11][12][13] |
| Primary Site of Action | Intestine | Liver, Intestine (Systemic) | [1][8],[11][12] |
| Peak Plasma Concentration (Tmax) | Not applicable (minimal systemic exposure) | ~1.5 - 4.5 hours | [11][13] |
| Plasma Protein Binding | Not applicable | >99% | [11][13][14] |
| Metabolism | Primarily in the gut | Extensively in the liver (conjugation) | [1],[11][12][13] |
| Excretion | Feces | Primarily feces via biliary secretion | [1],[11][12] |
Table 2: Efficacy in Metabolic Disease Models (Preclinical/Clinical)
| Parameter | This compound (in vivo, mice) | Obeticholic Acid (Clinical, NASH) | References |
| Body Weight | Significant reduction in diet-induced obese mice | No significant change | [8],[6] |
| Fat Mass | Significant reduction | Not reported as a primary outcome | [8],[6] |
| Insulin Sensitivity | Improved | Increased in patients with T2DM and NAFLD | [8][9][10],[9][10] |
| Glucose Tolerance | Improved | Improved | [8][9][10] |
| White Adipose Tissue Browning | Increased | Not reported | [1][9][10] |
| Hepatic Steatosis | Reduced | Improvement in fibrosis, less effect on steatosis | [8],[6] |
| Cholesterol | Lowered | Increased LDL, decreased HDL | [2],[4] |
Table 3: Adverse Effects
| Adverse Effect | This compound (Predicted/Preclinical) | Obeticholic Acid (Clinical) | References |
| Pruritus (Itching) | Unlikely due to gut restriction | Common and dose-dependent (up to 51% in some trials) | ,[4][5][6][7] |
| LDL Cholesterol | No adverse changes reported | Increased | [4] |
| HDL Cholesterol | No adverse changes reported | Decreased | [4][11] |
| Gastrointestinal Effects | Minimal, localized to the gut | Abdominal pain, constipation | [1],[12] |
Signaling Pathways
The therapeutic effects of both this compound and systemic FXR agonists are mediated through the activation of FXR and subsequent downstream signaling pathways. However, the location of this initial activation dictates the overall physiological response.
Gut-Restricted FXR Activation by this compound
This compound's action is confined to the enterocytes of the intestine. This localized activation of FXR leads to the secretion of FGF15 (in mice) or its human ortholog FGF19. FGF19 then enters the portal circulation and travels to the liver, where it acts on hepatocytes to regulate bile acid synthesis and influence glucose and lipid metabolism. This indirect mechanism of action is key to this compound's favorable safety profile.
Caption: Gut-restricted signaling cascade of this compound.
Systemic FXR Activation
Systemic FXR agonists like OCA are absorbed into the bloodstream and directly activate FXR in various tissues, most notably the liver and the intestine. This widespread activation, while effective in certain hepatic conditions, also contributes to the observed side effects.
Caption: Systemic activation of FXR by agonists like OCA.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and systemic FXR agonists.
In Vivo Mouse Model of Diet-Induced Obesity
-
Animals: Male C57BL/6J mice, typically 6-8 weeks old, are used. Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Diet: Mice are fed a high-fat diet (HFD), commonly with 60% of calories derived from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is maintained on a standard chow diet.
-
Drug Administration: this compound is administered orally via gavage, typically at a dose of 50-100 mg/kg body weight, once daily. The vehicle control is often 0.5% methylcellulose (B11928114) or a similar inert substance. For comparison, a systemic agonist like OCA would be administered via a similar route.
-
Metabolic Phenotyping:
-
Body Weight and Composition: Body weight is monitored weekly. Body composition (fat and lean mass) is determined using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity, GTT and ITT are performed. For GTT, mice are fasted overnight and then given an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg). Blood glucose is measured at various time points (0, 15, 30, 60, 90, and 120 minutes). For ITT, mice are fasted for a shorter period (e.g., 4-6 hours) and then injected IP with insulin (e.g., 0.75 U/kg). Blood glucose is measured at similar time points.
-
Serum Analysis: At the end of the study, blood is collected for the analysis of serum parameters, including triglycerides, total cholesterol, HDL, LDL, and liver enzymes (ALT, AST).
-
-
Gene Expression Analysis: Tissues of interest (e.g., ileum, liver, adipose tissue) are harvested and snap-frozen. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of FXR target genes (e.g., Fgf15, Shp) and markers of metabolic pathways.
-
Histology: Liver and adipose tissue samples are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lipid accumulation (steatosis) and adipocyte size.
Caption: Workflow for in vivo studies of FXR agonists.
Conclusion
The development of gut-restricted FXR agonists like this compound represents a significant advancement in targeting metabolic diseases. By confining FXR activation to the intestine, this compound effectively harnesses the beneficial metabolic effects of the FXR-FGF15/19 axis while avoiding the systemic side effects associated with broader-acting agonists.[1][2][3] This targeted approach holds considerable promise for the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
In contrast, while systemic FXR agonists have a validated role in specific cholestatic liver diseases, their utility in broader metabolic conditions is hampered by a less favorable safety and tolerability profile.[4][5][6][7] The data presented in this guide underscore the importance of tissue-specific drug targeting in maximizing therapeutic efficacy and minimizing adverse events. Further clinical investigation of gut-restricted FXR agonists is warranted to translate the promising preclinical findings into novel therapies for metabolic disorders.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jwatch.org [jwatch.org]
- 7. Obeticholic acid-a new therapy in PBC and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 11. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
A Head-to-Head Comparison of Fexaramine and GW4064: Two Seminal Farnesoid X Receptor Agonists
An in-depth analysis for researchers, scientists, and drug development professionals.
Fexaramine and GW4064 are two potent and widely studied synthetic agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. While both compounds activate FXR, they exhibit distinct pharmacological profiles, primarily differing in their tissue specificity and systemic exposure. This guide provides a comprehensive head-to-head comparison of this compound and GW4064, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
At a Glance: Key Differences
| Feature | This compound | GW4064 |
| Primary Characteristic | Gut-restricted FXR agonist | Systemically active FXR agonist |
| Systemic Exposure | Minimal | Significant |
| Primary Site of Action | Intestine | Liver, Intestine, and other tissues |
| Off-Target Effects | Not prominently reported | Reported to modulate G protein-coupled receptors |
| Therapeutic Potential | Investigated for obesity and metabolic syndrome due to gut-specific effects[1][2][3][4] | Used extensively as a research tool to understand systemic FXR function; therapeutic use limited by poor pharmacokinetics[5][6] |
Quantitative Comparison of FXR Activation
The potency of this compound and GW4064 in activating FXR has been determined in various in vitro assays. The half-maximal effective concentration (EC50) is a key parameter for comparing their activity.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | Luciferase Reporter Assay | CV-1 | 25 | [2] |
| GW4064 | Luciferase Reporter Assay | CV-1 | 65 | [7] |
| GW4064 | Luciferase Reporter Assay | CV-1 | 80-90 | [7][8] |
| GW4064 | Luciferase Reporter Assay | HEK293T | 610 | [9] |
Note: EC50 values can vary depending on the specific cell line, reporter construct, and assay conditions used.
Mechanism of Action and Signaling Pathways
Both this compound and GW4064 bind to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of target genes. The downstream effects, however, diverge based on their tissue distribution.
This compound: Gut-Restricted FXR Activation
This compound is designed to have poor oral bioavailability, thus restricting its primary site of action to the intestines[1][3]. Oral administration of this compound leads to the activation of FXR in the enterocytes. This localized activation triggers a signaling cascade that has systemic metabolic benefits, primarily through the induction of Fibroblast Growth Factor 15 (FGF15) in rodents (FGF19 in humans)[1][10].
GW4064: Systemic FXR Activation
In contrast to this compound, GW4064 is absorbed into the systemic circulation and activates FXR in various tissues, most notably the liver[11][12][13]. This systemic activation leads to a broader range of effects on gene expression, impacting not only bile acid metabolism but also lipid and glucose homeostasis directly within the liver.
Head-to-Head Comparison of In Vivo Effects
| Parameter | This compound (Oral Administration) | GW4064 (Systemic Administration) |
| Body Weight | Reduces diet-induced weight gain[14] | Suppresses weight gain in high-fat diet-fed mice[15] |
| Glucose Homeostasis | Improves glucose tolerance and insulin (B600854) sensitivity[14] | Improves insulin sensitivity in diabetic mouse models[16] |
| Lipid Metabolism | Lowers serum triglycerides and cholesterol[14] | Lowers serum triglycerides in rats[7] |
| Bile Acid Synthesis | Indirectly suppresses hepatic CYP7A1 via FGF15/19[1][10] | Directly suppresses hepatic CYP7A1 via SHP induction and indirectly via FGF15/19[11][13] |
| Gene Expression (Liver) | Minimal direct effect on hepatic FXR target genes[14] | Induces hepatic expression of SHP, BSEP, and represses CYP7A1[11][13][17] |
| Gene Expression (Intestine) | Induces intestinal expression of FGF15 and SHP | Induces intestinal expression of FGF15 |
| Adverse Effects | Not extensively reported in preclinical studies | Potential for hepatotoxicity and off-target effects[18] |
Experimental Protocols
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
A common method to determine the potency of FXR agonists is the luciferase reporter gene assay.
-
Cell Culture: CV-1 or HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently transfected with an FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing an FXR response element (FXRE) upstream of the luciferase gene.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or GW4064 for 24 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the luciferase activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Animal Studies
This compound for Obesity and Metabolic Syndrome (Mouse Model)
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period to induce obesity.
-
Drug Administration: this compound is administered daily via oral gavage at a typical dose of 100 mg/kg.
-
Monitoring: Body weight, food intake, and glucose tolerance are monitored throughout the study.
-
Tissue Collection: At the end of the study, blood and tissues (liver, intestine, adipose tissue) are collected for analysis of gene expression, protein levels, and metabolic parameters.
GW4064 for Cholestasis (Rat Model)
-
Animal Model: Cholestasis is induced in rats, for example, by bile duct ligation (BDL).
-
Drug Administration: GW4064 is administered, often via intraperitoneal injection, at a dose range of 10-30 mg/kg.
-
Monitoring: Serum levels of liver injury markers (e.g., ALT, AST) and bile acids are measured.
-
Tissue Analysis: Liver tissue is collected for histological examination and analysis of gene expression related to bile acid metabolism and transport.[11]
Off-Target Effects of GW4064
It is crucial to note that GW4064 has been reported to have off-target effects, which may complicate the interpretation of experimental results. Studies have shown that GW4064 can modulate the activity of several G protein-coupled receptors (GPCRs), including histamine (B1213489) receptors.[18] These non-FXR mediated effects should be considered when attributing observed physiological changes solely to FXR activation by GW4064.
Conclusion
This compound and GW4064 are invaluable tools for dissecting the multifaceted roles of FXR in health and disease. The choice between these two agonists should be guided by the specific research question.
-
This compound is the preferred compound for investigating the physiological consequences of gut-restricted FXR activation and its impact on systemic metabolism, particularly in the context of obesity and metabolic disorders. Its minimal systemic exposure allows for the specific interrogation of the gut-liver axis.
-
GW4064 remains a cornerstone for studying the effects of systemic FXR activation . It is particularly useful for elucidating the direct roles of FXR in the liver and other tissues. However, researchers must be mindful of its potential off-target effects and poor pharmacokinetic profile when designing and interpreting experiments.
By understanding the distinct properties of this compound and GW4064, researchers can make informed decisions to advance our knowledge of FXR biology and its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Restoration of Enterohepatic Bile Acid Pathways in Pregnant Mice Following Short Term Activation of Fxr by GW4064 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. [vivo.weill.cornell.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective agonism of liver and gut FXR prevents cholestasis and intestinal atrophy in parenterally fed neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine and Metformin: A Comparative Guide to Glycemic Control Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fexaramine (B1672613) and metformin (B114582), two pharmacological agents with distinct mechanisms for achieving glycemic control. While metformin is a cornerstone of type 2 diabetes treatment, this compound represents a novel, intestine-focused approach. This document synthesizes preclinical data to objectively compare their performance, supported by detailed experimental methodologies and visual pathway diagrams.
Executive Summary
Metformin, a biguanide (B1667054), primarily acts systemically to reduce hepatic glucose production and increase insulin (B600854) sensitivity, with a key role for AMP-activated protein kinase (AMPK) activation. In contrast, this compound is an investigational, gut-restricted agonist of the farnesoid X receptor (FXR). Its action is localized to the intestine, where it modulates bile acid signaling, stimulates the release of glucagon-like peptide-1 (GLP-1), and alters the gut microbiome to improve overall glucose homeostasis. Preclinical studies in murine models demonstrate that both agents improve glucose tolerance, though through these fundamentally different pathways.
Mechanisms of Action
This compound: Intestine-Specific FXR Agonism
This compound is a synthetic, non-bile acid agonist with high selectivity for the farnesoid X receptor (FXR).[1] When administered orally, it has limited absorption into the bloodstream, restricting its activity primarily to the intestines.[2][3] This gut-specific action triggers a cascade of metabolic benefits:
-
Stimulation of GLP-1 Secretion: Activation of intestinal FXR by this compound leads to increased secretion of GLP-1.[4][5] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, and slows gastric emptying.
-
Induction of Fibroblast Growth Factor 15 (FGF15): In mice, intestinal FXR activation induces the production of FGF15 (the human ortholog is FGF19).[3] FGF15/19 acts as a hormone, signaling to the liver to regulate bile acid synthesis and contributing to improved metabolic homeostasis.[3]
-
Gut Microbiome Modulation: this compound treatment has been shown to alter the composition of the gut microbiota.[4] This shift can lead to changes in the bile acid pool, favoring species that activate other beneficial signaling pathways, such as the Takeda G protein-coupled receptor 5 (TGR5), which also contributes to GLP-1 secretion.[3][4]
Metformin: Systemic Metabolic Regulation
Metformin is a widely prescribed biguanide for the treatment of type 2 diabetes. Its glucose-lowering effects are systemic and multifaceted, although the precise mechanisms are still being fully elucidated.[6] Key actions include:
-
Inhibition of Hepatic Gluconeogenesis: Metformin's primary effect is the reduction of glucose production in the liver.[7][8][9] It achieves this by inhibiting the mitochondrial respiratory chain complex I, which leads to a decrease in cellular energy status.[7][10]
-
Activation of AMP-Activated Protein Kinase (AMPK): The change in cellular energy state (increased AMP:ATP ratio) activates AMPK, a critical regulator of cellular metabolism.[8][11][12] Activated AMPK phosphorylates downstream targets, leading to the suppression of genes involved in gluconeogenesis and lipid synthesis.[8][11]
-
Increased Glucose Uptake and Utilization: Metformin enhances glucose uptake in peripheral tissues, particularly skeletal muscle, by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[7][8] It also increases glucose utilization in the gut.[12]
-
AMPK-Independent Mechanisms: Some of metformin's effects on gluconeogenesis may be independent of AMPK activation and could be mediated by other cellular pathways.[12][13]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies in mice, illustrating the effects of this compound and metformin on key glycemic control parameters. It is important to note that these data are not from direct head-to-head comparative studies but are collated from separate experiments in similar animal models.
Table 1: Effects on Oral Glucose Tolerance Test (OGTT)
| Compound | Animal Model | Dose | Effect on Blood Glucose during OGTT | AUC Reduction vs. Vehicle | Reference |
| This compound | db/db mice | 30 mg/kg, oral gavage | Significantly improved glucose tolerance. | Data not specified, but graphically significant. | [5] |
| Metformin | HFD-fed mice | 400 mg/kg, oral gavage | Significantly improved glucose tolerance. | Statistically significant reduction. | [14][15] |
| Metformin | C57BL/6 mice | 0.1% w/w in diet | Comparable glucose homeostasis to standard diet. | Not significantly different from standard diet control at 81 weeks. | [16] |
Table 2: Effects on Insulin Tolerance Test (ITT)
| Compound | Animal Model | Dose | Effect on Insulin Sensitivity | AUC Reduction vs. Vehicle | Reference |
| This compound | db/db mice | 30 mg/kg, oral gavage | Significantly improved insulin tolerance. | Data not specified, but graphically significant. | [5] |
| Metformin | DIO mice | 250 mg/kg/day | Improved insulin sensitivity. | Statistically significant reduction. | [2] |
| Metformin | C57BL/6 mice | 0.1% w/w in diet | Comparable insulin sensitivity to standard diet. | Not significantly different from standard diet control at 93 weeks. | [16] |
Table 3: Effects on Key Metabolic Hormones
| Compound | Animal Model | Dose | Effect on GLP-1 | Effect on FGF15/21 | Reference |
| This compound | Wild-type C57BL/6J mice | Not specified | Stimulated GLP-1 secretion. | Significantly increased serum FGF21. | [5] |
| This compound | db/db mice | 30 mg/kg, oral gavage | Stimulated serum GLP-1 levels by ~2-fold. | Not specified. | [5] |
| Metformin | HFD-fed mice | 400 mg/kg, oral gavage | Glucose-lowering effect independent of GLP-1R signaling. | Not specified. | [15] |
Signaling Pathway Diagrams
Caption: this compound signaling pathway in the intestine.
Caption: Metformin's primary signaling pathway.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the ability of an animal to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.
-
Animal Preparation: Mice are fasted overnight (typically 12-16 hours) but with free access to water to ensure a stable baseline glucose level.[13][17]
-
Baseline Measurement: A baseline blood sample is taken (time = 0 min) from the tail vein to measure fasting blood glucose levels using a glucometer.[18]
-
Compound Administration: The test compound (e.g., this compound, metformin) or vehicle is administered via oral gavage at a predetermined time before the glucose challenge (e.g., 30 minutes prior).[14][15]
-
Glucose Challenge: A bolus of D-glucose solution (typically 1-2 g/kg body weight) is administered via oral gavage.[13][18]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.[13][18]
-
Data Analysis: The data are plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC indicates improved glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
This test evaluates the systemic response to insulin, providing a measure of insulin sensitivity.
-
Animal Preparation: Mice are fasted for a shorter period than for an OGTT (typically 4-6 hours) to prevent hypoglycemia.[11]
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein at time = 0 min.[11]
-
Insulin Administration: A bolus of human regular insulin (e.g., 0.75-1.0 U/kg body weight) is injected intraperitoneally (i.p.).[11][12]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after insulin injection (e.g., 15, 30, and 60 minutes).[12]
-
Data Analysis: The percentage decrease in blood glucose from baseline is plotted against time. A greater and more sustained drop in blood glucose indicates higher insulin sensitivity. The AUC can also be calculated.
Measurement of GLP-1 and FGF15
-
Sample Collection: Blood is collected from mice, often after an oral glucose challenge or administration of the test compound. To prevent degradation of active GLP-1, blood should be collected in tubes containing a DPP-4 inhibitor.[19] Plasma is then separated by centrifugation.
-
Quantification:
-
GLP-1: Plasma levels of active or total GLP-1 are typically quantified using commercially available sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kits.[6][19] These assays use specific antibodies to capture and detect the hormone.
-
FGF15: Plasma FGF15 levels can be measured by ELISA or more sensitive methods like Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) followed by targeted mass spectrometry.
-
Conclusion
Metformin and this compound represent two distinct strategies for glycemic control. Metformin offers a well-established, systemic approach by targeting hepatic glucose production and improving insulin sensitivity. This compound, while still in the preclinical stage, presents a novel, gut-restricted mechanism that leverages the enterohepatic signaling axis, including GLP-1 and FGF15, to improve metabolic health. The data from murine models are promising for this compound as a potential therapeutic, particularly given its limited systemic exposure which may offer a favorable safety profile. Further research, including clinical trials, is necessary to determine the translatability of these findings to human diabetic patients and to directly compare the efficacy and safety of these two agents.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. Glucose Tolerance Test in Mice [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Insulin Tolerance Test in Mouse [protocols.io]
- 12. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Fexaramine in Combination with Other Metabolic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease treatment is rapidly evolving, with a growing emphasis on combination therapies that target multiple pathogenic pathways. Fexaramine (B1672613), a gut-restricted farnesoid X receptor (FXR) agonist, has emerged as a promising agent for treating obesity and metabolic disorders.[1] Its unique mechanism of action, primarily confined to the intestine, minimizes systemic side effects, a common concern with other FXR agonists.[2][3] This guide provides a comprehensive evaluation of the potential synergistic effects of combining this compound with other established metabolic drug classes, supported by preclinical data and detailed experimental methodologies.
This compound: A Gut-Specific FXR Agonist
This compound is a non-steroidal, orally administered agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Unlike other FXR agonists that act systemically, this compound's design results in poor absorption into the bloodstream, thereby concentrating its activity within the intestines.[1][2]
This gut-specific activation of FXR triggers a cascade of beneficial metabolic signals:
-
Induction of Fibroblast Growth Factor 15/19 (FGF15/19): Intestinal FXR activation robustly stimulates the production of FGF15 in mice (the human ortholog is FGF19).[2][4] FGF15/19 acts as a hormone, signaling to the liver to reduce bile acid synthesis and suppress hepatic glucose production.[2]
-
Enhanced Glucagon-Like Peptide-1 (GLP-1) Signaling: this compound has been shown to activate Takeda G protein-coupled receptor 5 (TGR5) signaling, leading to increased secretion of GLP-1.[1][5] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.
-
Adipose Tissue Browning: By inducing FGF15, this compound promotes the "browning" of white adipose tissue, increasing thermogenesis and energy expenditure.[1][5][6] This contributes to weight loss and improved insulin sensitivity.[2]
The multifaceted, gut-initiated mechanism of this compound makes it an ideal candidate for combination therapy, potentially creating synergistic effects with drugs that operate through distinct metabolic pathways.
Visualizing this compound's Mechanism of Action
The following diagram illustrates the primary signaling pathway initiated by the oral administration of this compound.
Caption: Signaling pathway of gut-restricted this compound.
Comparison with Other Metabolic Drug Classes
The following sections compare the potential for synergistic outcomes when this compound is combined with leading classes of metabolic drugs. While direct clinical data on this compound combinations is not yet available, the analysis is based on preclinical findings and the known mechanisms of action for other FXR agonists and the respective drug classes.
This compound and GLP-1 Receptor Agonists (GLP-1 RAs)
Mechanism of GLP-1 RAs: Drugs like Semaglutide (B3030467) and Liraglutide mimic the action of endogenous GLP-1 by directly activating GLP-1 receptors in the pancreas, brain, and other tissues. This leads to enhanced glucose-dependent insulin secretion, reduced glucagon, delayed gastric emptying, and decreased appetite.
Rationale for Synergy: A combination of this compound and a GLP-1 RA presents a compelling synergistic model. This compound naturally boosts the body's own GLP-1 production from intestinal L-cells.[5][7] This elevated endogenous GLP-1 would work in concert with the exogenous GLP-1 RA, potentially leading to a more profound and sustained activation of the GLP-1 pathway. This dual approach could allow for lower, better-tolerated doses of the GLP-1 RA while achieving superior glycemic control and weight loss.
Preclinical Data (FXR Agonist + GLP-1 RA): Studies combining the FXR agonist cilofexor (B606690) with the GLP-1 RA semaglutide in a mouse model of nonalcoholic steatohepatitis (NASH) have demonstrated enhanced benefits.
| Parameter | Semaglutide (SEMA) Alone | SEMA + Cilofexor (FXR Agonist) | Triple Therapy (SEMA + CILO + ACCi) | Vehicle |
| Body Weight Reduction | 18% | 21% | 18% | - |
| Liver Triglyceride Reduction | 38% | 64% (vs. SEMA) | 81% (vs. SEMA) | - |
| NAFLD Activity Score (NAS) Reduction | 100% of mice | Not specified | 100% of mice | 19% of mice |
| Improvement in Fibrosis Stage | 38% of mice | Not specified | 44% of mice | 13% of mice |
| Source: American Diabetes Association, 2020. Data from a diet-induced DIO-NASH mouse model.[8] |
This compound and SGLT2 Inhibitors
Mechanism of SGLT2 Inhibitors: Sodium-glucose co-transporter-2 (SGLT2) inhibitors, such as dapagliflozin (B1669812) and empagliflozin, work in the kidneys to block the reabsorption of glucose, leading to its excretion in the urine. This mechanism is insulin-independent and also results in mild diuresis and blood pressure reduction.
Rationale for Synergy: this compound and SGLT2 inhibitors operate through entirely different and complementary pathways, suggesting a low probability of overlapping toxicities and a high potential for additive or synergistic benefits. This compound improves metabolic health via gut-hormone signaling and increased energy expenditure, while SGLT2 inhibitors directly address hyperglycemia by removing excess glucose.[9] Both drug classes have independently shown significant cardiovascular and renal protective benefits.[9][10] Combining them could offer a more comprehensive approach to managing cardiometabolic risk in patients with type 2 diabetes. Meta-analyses of studies involving SGLT2 inhibitors and GLP-1 RAs (which share a pathway with this compound) suggest that their benefits are independent and complementary.[11][12]
Expected Additive Effects (Based on Mechanistic Understanding):
| Parameter | This compound (Expected) | SGLT2 Inhibitor (Known) | Combination (Hypothesized) |
| Primary Mechanism | Gut FXR Agonism, ↑FGF15, ↑GLP-1 | Renal SGLT2 Inhibition | Dual Mechanisms |
| Glycemic Control | Moderate | Moderate-High | High (Synergistic) |
| Weight Loss | Moderate | Mild-Moderate | Moderate-High (Additive) |
| Blood Pressure | Neutral/Mild Reduction | Mild-Moderate Reduction | Moderate Reduction |
| Cardiorenal Protection | Potential | Proven | Enhanced Protection |
This compound and Metformin (B114582)
Mechanism of Metformin: Metformin, a first-line therapy for type 2 diabetes, primarily acts by reducing hepatic glucose production. It also improves insulin sensitivity in peripheral tissues and may exert some of its effects through modulation of the gut microbiome and activation of AMP-activated protein kinase (AMPK).
Rationale for Synergy: The synergy between this compound and metformin is intriguing, particularly concerning their convergent effects on the gut-liver axis. Some research suggests that metformin's benefits are mediated in part by intestinal FXR signaling.[13] this compound's direct and potent activation of this pathway could complement or enhance metformin's effects. Furthermore, both agents have been shown to improve glucose homeostasis and lipid profiles.[14][15] A combination could lead to more significant improvements in insulin sensitivity and hepatic steatosis than either agent alone.
Experimental Protocols and Methodologies
The evaluation of synergistic drug effects requires rigorous experimental design. Below are typical protocols used in preclinical studies to assess the combination of a gut-restricted FXR agonist like this compound with other metabolic drugs.
General Experimental Workflow
Caption: A typical preclinical workflow for evaluating metabolic drug combinations.
Key Experimental Procedures
-
Animal Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. This model is highly relevant for studying metabolic syndrome.[2]
-
Genetic Models: Leptin-deficient ob/ob mice or leptin receptor-deficient db/db mice are used for studying severe obesity and type 2 diabetes.[14][5]
-
-
Drug Administration:
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Mice are fasted overnight, and a baseline blood glucose level is measured. They are then given an oral or intraperitoneal bolus of glucose (e.g., 2 g/kg). Blood glucose is measured at intervals (e.g., 15, 30, 60, 90, 120 minutes) to assess glucose disposal.[14]
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin (e.g., 0.75 U/kg). Blood glucose is measured at intervals to assess insulin sensitivity.
-
Indirect Calorimetry: Mice are housed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and energy expenditure over a 24-hour period.[16]
-
-
Tissue and Blood Analysis:
-
Serum Analysis: Blood is collected to measure levels of insulin, triglycerides, cholesterol, free fatty acids, and liver enzymes (ALT, AST).
-
Histology: Liver and adipose tissues are fixed, sectioned, and stained (e.g., H&E for steatosis, Sirius Red for fibrosis) to assess tissue morphology and pathology.
-
Gene Expression Analysis (qPCR): RNA is extracted from tissues (liver, intestine, adipose) to quantify the expression of target genes (e.g., Shp, Fgf15, Ucp1) to confirm drug engagement with its target pathway.[13]
-
Logical Framework for Evaluating Synergy
The primary goal of combination therapy is to achieve an effect greater than the sum of the individual components (synergy) or at least an additive effect that improves the therapeutic window.
Caption: Logical relationship of combination therapy leading to improved outcomes.
Conclusion and Future Directions
This compound's gut-restricted mechanism of action positions it as a highly promising component of future combination therapies for metabolic diseases. Its ability to modulate gut hormones like FGF15/19 and GLP-1 provides a strong rationale for synergy with other drug classes, particularly GLP-1 receptor agonists. Preclinical data, though preliminary and often with other FXR agonists, supports the hypothesis that such combinations can lead to superior outcomes in weight loss, glycemic control, and liver health compared to monotherapy.
The path forward requires dedicated clinical trials to validate these preclinical findings in humans. Key questions remain regarding optimal dosing, long-term safety, and the specific patient populations that would benefit most from a this compound-based combination approach. As our understanding of the complex interplay of metabolic pathways deepens, rationally designed combination therapies, such as those involving this compound, will be crucial in the multifaceted fight against obesity, type 2 diabetes, and related metabolic disorders.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Combination therapy with GLP-1 receptor agonist and SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness and safety of combining SGLT2 inhibitors and GLP-1 receptor agonists in individuals with type 2 diabetes: a systematic review and meta-analysis of cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrinology.medicinetoday.com.au [endocrinology.medicinetoday.com.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The Synergistic Action of Metformin and Glycyrrhiza uralensis Fischer Extract Alleviates Metabolic Disorders in Mice with Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
Comparative analysis of Fexaramine's impact on different gut microbial profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of fexaramine (B1672613) on different gut microbial profiles. This compound, an intestine-restricted farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for metabolic diseases through its modulation of the gut microbiome. This document will objectively compare its performance with other gut microbiome-modulating alternatives, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction to this compound and Gut Microbiome Modulation
This compound is a non-bile acid, synthetic FXR agonist with limited systemic absorption, making it a gut-specific therapeutic candidate.[1] Its primary mechanism of action involves the activation of FXR in the intestinal tract, which in turn orchestrates a series of downstream events that reshape the gut microbial landscape and improve metabolic health.[2][3] This guide will delve into the specifics of these changes and compare them to other interventions such as another FXR agonist, probiotics, prebiotics, and postbiotics.
Comparative Analysis of Gut Microbial Profile Changes
The following tables summarize the quantitative changes in gut microbial profiles in response to this compound and its alternatives. The data is synthesized from multiple studies to provide a comparative overview.
Table 1: this compound vs. Obeticholic Acid (OCA) - FXR Agonists
| Bacterial Genus | This compound | Obeticholic Acid (OCA) |
| Acetatifactor | Increased Abundance[2][4] | Data Not Available |
| Bacteroides | Increased Abundance[2][4] | Increased Abundance[5] |
| Lactobacillus | Increased Abundance[6] | Increased Abundance[5] |
| Prevotella | Increased Abundance[6] | Data Not Available |
| Escherichia coli | Reduced Abundance[6] | Data Not Available |
| Enterococcus | Data Not Available | Decreased Relative Abundance[7] |
| Streptococcus | Data Not Available | Increased Abundance[8] |
| Firmicutes/Bacteroidetes Ratio | Reduced Ratio[6] | Data Not Available |
Table 2: this compound vs. Probiotics, Prebiotics, and Postbiotics
| Intervention | Key Microbial Changes | Mechanism of Action |
| This compound | Increases LCA-producing bacteria (Acetatifactor, Bacteroides)[2][4]; Increases Lactobacillus and Prevotella[6]; Reduces E. coli[6]. | Intestine-restricted FXR activation, leading to a shift in the gut microbiota composition. |
| Probiotics | Increases abundance of supplemented strains (e.g., Bifidobacterium, Lactobacillus)[9][10][11]; Can decrease certain pathogenic bacteria. | Introduction of live beneficial microorganisms that compete with pathogens and modulate the host immune system. |
| Prebiotics | Stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus[12][13][14]; Increases butyrate-producing bacteria like Anaerostipes[13]. | Fermentation of non-digestible fibers by gut microbes, leading to the production of short-chain fatty acids (SCFAs). |
| Postbiotics | Not applicable (metabolic byproducts) | Direct provision of beneficial microbial metabolites (e.g., SCFAs, enzymes) that support gut health and modulate the immune system. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways involved in the action of this compound and its alternatives.
Caption: this compound Signaling Pathway.
Caption: Probiotics Mechanism of Action.
Caption: Prebiotics Mechanism of Action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound and gut microbiome modulation.
16S rRNA Gene Sequencing and Analysis
This protocol outlines the general workflow for analyzing the gut microbiome composition from fecal samples.
Caption: 16S rRNA Sequencing Workflow.
Methodology:
-
Fecal Sample Collection: Fecal samples are collected from subjects and immediately frozen at -80°C to preserve microbial DNA.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).
-
16S rRNA Gene Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Library Preparation: The PCR products are purified and used to construct a sequencing library.
-
Sequencing: The library is sequenced on a high-throughput platform such as the Illumina MiSeq.[6]
-
Sequence Analysis: Raw sequencing reads are processed using bioinformatics pipelines like QIIME2 or DADA2 for quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) inference, and taxonomic assignment against a reference database.
-
Statistical Analysis: Alpha and beta diversity analyses are performed to assess within-sample and between-sample diversity, respectively. Statistical methods are used to identify differentially abundant taxa between experimental groups.
Glucose and Insulin Tolerance Tests in Mice
These protocols are used to assess glucose metabolism and insulin sensitivity in mouse models.
Oral Glucose Tolerance Test (OGTT):
-
Mice are fasted for 6 hours with free access to water.[8][13]
-
A baseline blood glucose measurement is taken from the tail vein (t=0).[8][13]
-
A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.[8][12]
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[8][13]
Intraperitoneal Insulin Tolerance Test (IPITT):
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose level is measured.
-
Human insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.
-
Blood glucose is measured at several time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
Glucagon-Like Peptide-1 (GLP-1) Secretion Measurement
This protocol describes the measurement of GLP-1 secretion in response to a stimulus.
-
Mice are fasted overnight.
-
A baseline blood sample is collected.
-
The stimulus (e.g., oral gavage of this compound or glucose) is administered.
-
Blood samples are collected at specified time points after stimulation.
-
Blood is collected in tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Plasma is separated by centrifugation.
-
GLP-1 levels in the plasma are quantified using a commercial ELISA kit.[10]
Conclusion
This compound demonstrates a unique mechanism for modulating the gut microbiome by specifically enriching for LCA-producing bacteria, which in turn activates the TGR5/GLP-1 signaling pathway, leading to significant metabolic benefits.[2][4] This intestine-restricted action offers a targeted approach with potentially fewer systemic side effects compared to other FXR agonists like obeticholic acid. While probiotics and prebiotics also offer benefits by introducing or promoting beneficial bacteria, this compound's mechanism is distinct and directly linked to the FXR-bile acid signaling axis. Postbiotics represent a different strategy by providing the direct end-products of microbial metabolism. The choice of intervention will depend on the specific therapeutic goal and the desired mechanism of action. Further clinical studies are needed to fully elucidate the comparative efficacy and safety of these different approaches in human populations.
References
- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiome determines therapeutic effects of OCA on NAFLD by modulating bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid Decreases Intestinal Content of Enterococcus in Rats With Cirrhosis and Ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR-Dependent Modulation of the Human Small Intestinal Microbiome by the Bile Acid Derivative Obeticholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbiota Supplementation with Bifidobacterium and Lactobacillus Modifies the Preterm Infant Gut Microbiota and Metabolome: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prebiotic inulin-type fructans induce specific changes in the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prebiotics and the Human Gut Microbiota: From Breakdown Mechanisms to the Impact on Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the Gut Microbiota-farnesoid X Receptor Axis Improves Deoxycholic Acid-induced Intestinal Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Fexaramine's Mechanism of Action in Human Cells: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fexaramine, a gut-restricted Farnesoid X Receptor (FXR) agonist, with other notable FXR agonists. We will delve into its mechanism of action, present supporting experimental data from human cell lines, and provide detailed methodologies for key experiments to allow for cross-validation and further research.
Introduction to this compound and FXR Agonism
This compound is a non-steroidal, orally available FXR agonist with the unique property of being minimally absorbed into systemic circulation.[1][2] Its primary site of action is the intestine, where it activates FXR, a nuclear receptor that plays a critical role in bile acid homeostasis, lipid and glucose metabolism, and the regulation of inflammatory responses.[2][3] The gut-restricted nature of this compound is designed to minimize the systemic side effects observed with other FXR agonists that have broader distribution.[4]
The primary mechanism of this compound in the intestine involves the induction of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[3][4] FGF19 is an endocrine hormone that signals to the liver to suppress bile acid synthesis, thereby contributing to systemic metabolic benefits.[4] This guide will compare this compound to two other well-characterized FXR agonists: Obeticholic Acid (OCA), a semi-synthetic bile acid analog, and GW4064, a synthetic non-steroidal agonist.
Comparative Analysis of FXR Agonists in Human Cells
The following tables summarize the quantitative data on the potency and efficacy of this compound and its alternatives in activating FXR and inducing downstream target genes in human cell lines.
Table 1: Comparative Potency of FXR Agonists
| Compound | Agonist Type | Target | EC50 (nM) | Human Cell Line/System |
| This compound | Non-Steroidal | FXR | 25 | Not specified in source, general value |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | FXR | 100 | Not specified in source, general value |
| GW4064 | Non-Steroidal | FXR | 65 | Not specified in source, general value |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a higher potency.
Table 2: Comparative Efficacy in Human Intestinal Models
| Compound | Human Cell Model | Key Downstream Effect | Observed Efficacy |
| This compound (as FexD) | Human Colon Cancer Organoids | Inhibition of Organoid Growth | Robustly suppressed organoid growth and stem cell gene expression.[5] |
| Obeticholic Acid (OCA) | Human Colon Cancer Organoids | Inhibition of Organoid Growth | Robustly suppressed organoid growth and stem cell gene expression.[5] |
| GW4064 | Human Colon Cancer Organoids | Inhibition of Organoid Growth | Inhibited organoid growth.[5] |
| Obeticholic Acid (OCA) | Human Caco-2 cells | Induction of FGF19 mRNA | Concentration-dependent increase in FGF19 mRNA.[6] |
| Obeticholic Acid (OCA) | Human Caco-2 cells | Induction of SHP mRNA | Concentration-dependent increase in SHP mRNA.[6] |
Note: Direct side-by-side quantitative comparisons of this compound, OCA, and GW4064 on FGF19 induction in the same human intestinal cell line are limited in publicly available literature. The data presented is synthesized from multiple sources.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's intestinal FXR activation and downstream signaling to the liver.
Caption: Experimental workflow for FXR activation luciferase reporter assay.
Caption: Workflow for FGF19 protein quantification by ELISA.
Experimental Protocols
FXR Activation Luciferase Reporter Assay in Human Intestinal Cells
This assay quantifies the ability of a compound to activate the Farnesoid X Receptor.
-
Cell Line: Caco-2 (human colorectal adenocarcinoma cell line) is a suitable model as it endogenously expresses FXR.
-
Reagents:
-
Caco-2 cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
FXR-responsive element (FXRE) luciferase reporter plasmid (e.g., pGL4.27[luc2P/FXRE/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound, Obeticholic Acid, GW4064 (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
-
Protocol:
-
Seed Caco-2 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, OCA, GW4064, or DMSO as a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
FGF19 Secretion Measurement by ELISA in Human Intestinal Cells
This protocol measures the amount of FGF19 protein secreted by human intestinal cells in response to FXR agonist treatment.
-
Cell Line: Caco-2 cells.
-
Reagents:
-
Caco-2 cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Obeticholic Acid, GW4064 (dissolved in DMSO)
-
Human FGF19 ELISA Kit
-
24-well cell culture plates
-
-
Protocol:
-
Seed Caco-2 cells into a 24-well plate and grow them to 80-90% confluency.
-
Replace the growth medium with a serum-free medium and incubate for 12-24 hours to starve the cells.
-
Treat the cells with varying concentrations of this compound, OCA, GW4064, or DMSO as a vehicle control in a fresh serum-free medium.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the FGF19 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, add standards and samples to the wells of the anti-FGF19 antibody-coated microplate.
-
Incubate, wash, and then add a biotinylated detection antibody.
-
Incubate, wash, and add streptavidin-HRP conjugate.
-
Incubate, wash, and add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the concentration of FGF19 in the samples.
-
Conclusion
This compound demonstrates a distinct profile as a gut-restricted FXR agonist. While direct quantitative comparisons with other FXR agonists in human intestinal cell lines are not extensively documented in single studies, the available data suggests that this compound and its analogs are potent activators of intestinal FXR signaling, leading to the suppression of cancer stem cell gene expression in human colon organoids.[5] Its primary mechanism of inducing FGF19 in the gut to regulate hepatic bile acid synthesis offers a promising therapeutic strategy for metabolic diseases with a potentially improved safety profile compared to systemically acting FXR agonists.[4] The provided experimental protocols offer a framework for researchers to conduct their own cross-validation studies to further elucidate the comparative pharmacology of these compounds in human cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexaramine's Efficacy: A Comparative Analysis in FXR Knockout vs. Wild-Type Mice
For Immediate Release
San Diego, CA – December 4, 2025 – A comprehensive analysis of preclinical data reveals that the efficacy of the intestine-restricted farnesoid X receptor (FXR) agonist, Fexaramine, is critically dependent on the presence of functional FXR. In wild-type mice, this compound demonstrates significant metabolic benefits, including promoting weight loss, improving glucose tolerance, and modulating lipid profiles. Conversely, these effects are largely abrogated in FXR knockout (FXR-/-) mice, highlighting the on-target mechanism of action for this promising therapeutic candidate. This guide provides a detailed comparison of this compound's performance in both genotypes, supported by experimental data and methodologies, for researchers and drug development professionals.
This compound has emerged as a novel therapeutic agent for metabolic diseases due to its unique gut-restricted activity.[1] By activating FXR predominantly in the intestines, it minimizes systemic exposure and potential side effects.[1] The data presented herein underscores the necessity of FXR for this compound's therapeutic effects, providing a clear framework for understanding its mechanism and potential applications.
Key Metabolic Parameters: A Head-to-Head Comparison
The following tables summarize the quantitative data on the effects of this compound on key metabolic parameters in wild-type and FXR knockout mice.
Table 1: Body Weight and Composition
| Parameter | Mouse Genotype | Treatment | Outcome | Citation |
| Body Weight | Wild-Type (High-Fat Diet-Induced Obese) | This compound | Prevents diet-induced weight gain. | [2][3] |
| FXR Knockout | This compound | No significant change in body weight reported. | [4] | |
| Fat Mass | Wild-Type (High-Fat Diet-Induced Obese) | This compound | Reduction in fat mass. | [2] |
| Wild-Type (db/db) | This compound | Significantly reduced fat mass to body weight ratio. | [4] | |
| FXR Knockout | This compound | Data not available in search results. | ||
| White Adipose Tissue (WAT) Browning | Wild-Type | This compound | Increased expression of browning factors (Dio2, Ucp-1, Ppargc1α, Prmd16). | [4] |
| FXR Knockout | This compound | Did not induce browning factors. | [4] |
Table 2: Glucose Homeostasis
| Parameter | Mouse Genotype | Treatment | Outcome | Citation |
| Glucose Tolerance | Wild-Type | This compound | Significantly improved. | [3][4] |
| FXR Knockout | This compound | Generally display glucose intolerance and insulin (B600854) insensitivity at baseline. This compound's direct effect on glucose tolerance in these mice is not explicitly detailed in search results, but the absence of FXR-dependent signaling suggests no improvement. | [2] | |
| Insulin Sensitivity | Wild-Type | This compound | Improved. | [2][3] |
| FXR Knockout | This compound | Data not available in search results for direct this compound effect. Baseline insulin insensitivity is characteristic of the genotype. | [2] | |
| GLP-1 Secretion | Wild-Type | This compound | Stimulated glucose-stimulated GLP-1 secretion. | [4] |
| FXR Knockout | This compound | Did not stimulate GLP-1 secretion. | [4] |
Table 3: Lipid Profile
| Parameter | Mouse Genotype | Treatment | Outcome | Citation |
| Serum Triglycerides | Wild-Type (db/db) | This compound | No significant change. | [4] |
| FXR Knockout | This compound | Baseline serum triglyceride levels are elevated in FXR knockout mice. Direct effect of this compound not specified. | [2] | |
| Hepatic Triglycerides | Wild-Type (db/db) | This compound | Decreased. | [4] |
| FXR Knockout | This compound | Baseline hepatic triglyceride levels are elevated in FXR knockout mice. Direct effect of this compound not specified. | [2] | |
| Serum Cholesterol | Wild-Type (db/db) | This compound | Significantly decreased. | [4] |
| FXR Knockout | This compound | Baseline serum cholesterol levels are elevated in FXR knockout mice. Direct effect of this compound not specified. | [2][5] | |
| Serum Free Fatty Acids | Wild-Type (db/db) | This compound | Significantly decreased. | [4] |
| FXR Knockout | This compound | Data not available in search results. |
Signaling Pathways and Experimental Workflows
The metabolic benefits of this compound in wild-type mice are mediated through the activation of intestinal FXR and subsequent downstream signaling cascades.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Fexaramine and Other Farnesoid X Receptor (FXR) Modulators
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its significant role in metabolic pathways has made it a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This guide provides a comparative analysis of the safety profile of Fexaramine, a gut-restricted FXR agonist, against systemically acting FXR modulators such as Obeticholic Acid (OCA), Cilofexor, and Tropifexor (B611488).
Executive Summary
This compound distinguishes itself from other FXR modulators primarily through its mechanism of action. As an intestine-specific agonist, it is designed for minimal systemic absorption, which theoretically limits the potential for systemic adverse effects commonly observed with other drugs in this class.[1][2] In contrast, systemically active modulators like Obeticholic Acid have demonstrated a range of side effects in clinical trials, most notably pruritus and alterations in lipid profiles.[3][4] While preclinical data on this compound is promising, it is crucial to note the absence of human clinical trial data for a direct safety comparison.
Comparative Safety Profiles
The following table summarizes the known safety and tolerability data for this compound and other prominent FXR modulators.
| Feature | This compound | Obeticholic Acid (OCA) | Cilofexor | Tropifexor |
| Mechanism of Action | Intestine-restricted FXR agonist[1][2] | Systemic FXR agonist[3][4] | Systemic non-steroidal FXR agonist[5] | Systemic non-bile acid FXR agonist[6][7] |
| Human Clinical Trials | Not yet conducted[8] | Phase 3 clinical trials completed[3][4] | Phase 2 and 3 clinical trials conducted[5][9] | Phase 2 clinical trials conducted[6][10][11] |
| Common Adverse Events | In preclinical studies, no significant intestinal toxicity was reported.[12] | Pruritus, constipation, decreased diarrhea, hyperlipidemia.[3][4] Dose-dependent pruritus is a major tolerability issue.[3][4] | Generally well-tolerated. The most frequently observed treatment-emergent adverse event was headache.[5][13] Pruritus has also been reported.[9] | Generally well-tolerated. Asymptomatic elevation of liver transaminases was observed in a few subjects.[6][7] |
| Serious Adverse Events | Not reported in preclinical studies. | Increased risk of serious and fatal liver injury in patients with moderate to severe liver impairment when dosed incorrectly.[14][15] Contraindicated in patients with decompensated cirrhosis or compensated cirrhosis with portal hypertension.[16] | Two deaths occurred in a study, but neither was deemed related to the treatment.[9] | No serious adverse events reported in early trials in healthy volunteers.[6] |
| Effects on Lipids | Preclinical studies in mice showed lowered cholesterol levels.[12] | Increased risk of hyperlipidemia.[3][4] | Minor changes in cholesterol levels observed in preclinical models designed to screen for this effect.[17] | No changes in serum lipids were observed in healthy volunteers.[6][7] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to assess safety, the following diagrams illustrate the FXR signaling pathway and a general workflow for preclinical safety and toxicity studies.
Caption: FXR Signaling Pathway Activation.
Caption: Preclinical Safety Workflow.
Detailed Experimental Protocols
The safety of FXR modulators is evaluated through a series of standardized preclinical and clinical studies. Below are outlines of key experimental protocols.
Preclinical Toxicology Studies
Objective: To assess the safety profile of a new chemical entity (NCE) in animal models to support first-in-human clinical trials. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) guidelines.[18]
1. Acute Oral Toxicity Study (Dose Range Finding):
-
Species: Typically rodents (e.g., Fischer 344 rats or B6C3F1 mice).[18]
-
Methodology: A single dose of the test compound is administered orally at various dose levels to different groups of animals.
-
Endpoint: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. Animals are observed for clinical signs of toxicity and mortality for a defined period (e.g., 14 days).[18]
2. Repeated-Dose Toxicity Studies (Sub-chronic and Chronic):
-
Species: One rodent and one non-rodent species (e.g., rats and dogs).
-
Methodology: The test compound is administered daily for a specified duration (e.g., 28 days for sub-chronic, up to 6-9 months for chronic studies). Multiple dose groups (low, mid, high) and a control group are included.
-
Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess parameters such as red and white blood cell counts, liver enzymes (ALT, AST), bilirubin, and lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
Urinalysis: Conducted to evaluate kidney function.
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically and microscopically for any treatment-related changes.
-
Clinical Trial Safety Monitoring
Objective: To evaluate the safety and tolerability of an investigational drug in humans.
1. Phase 1 First-in-Human (FIH) Studies:
-
Population: Healthy volunteers.
-
Methodology: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies are conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the drug.[5][6][7]
-
Endpoints:
-
Adverse Event (AE) Monitoring: All AEs are recorded, and their severity and relationship to the study drug are assessed.
-
Vital Signs, ECGs, and Physical Examinations: Monitored throughout the study.
-
Clinical Laboratory Tests: Frequent monitoring of hematology, clinical chemistry (including liver function tests and lipids), and urinalysis.
-
2. Phase 2 and 3 Studies:
-
Population: Patients with the target disease (e.g., NASH, PBC).
-
Methodology: Randomized, placebo-controlled trials to assess efficacy and further evaluate safety in a larger patient population over a longer duration.
-
Endpoints: Similar to Phase 1, with a focus on AEs of special interest based on the drug's mechanism of action (e.g., pruritus and liver-related AEs for FXR agonists).
Conclusion
This compound presents a potentially safer alternative to systemically acting FXR modulators due to its gut-restricted mechanism of action, which may mitigate the risk of systemic side effects.[1][2] Preclinical evidence suggests a favorable metabolic profile without overt toxicity.[12] However, the definitive safety profile of this compound in humans remains to be established through rigorous clinical trials. In contrast, while systemically acting agents like Obeticholic Acid have demonstrated clinical efficacy, their use is associated with tolerability issues such as pruritus and concerns regarding lipid metabolism and potential liver injury in specific patient populations.[3][4][14][15] Newer non-steroidal FXR modulators like Cilofexor and Tropifexor appear to have more manageable safety profiles in early clinical studies, with fewer effects on lipids.[6][7][17] Continued research and clinical development will be essential to fully characterize the comparative safety of these promising therapeutic agents.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders [pubmed.ncbi.nlm.nih.gov]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of obeticholic acid in chronic liver disease: a pooled analysis of 1878 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of obeticholic acid in chronic liver disease: a pooled analysis of 1878 individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cilofexor shows no liver fibrosis benefits for patients with PSC | springermedicine.com [springermedicine.com]
- 10. Safety and efficacy of tropifexor in patients with fibrotic nonalcoholic steatohepatitis: 48-week results from Part C of the Phase 2 FLIGHT-FXR study [natap.org]
- 11. novartis.com [novartis.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Obeticholic Acid (Ocaliva) May Cause Fatal Liver Injury when Incorrectly Dosed in Patient with Liver Impairment - UPDATED | Pharmacy Services | University of Utah Health [pharmacyservices.utah.edu]
- 15. gov.uk [gov.uk]
- 16. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
Fexaramine's effect on browning of white adipose tissue compared to other agents
For researchers and professionals in drug development, the induction of "browning" in white adipose tissue (WAT) represents a promising frontier in the fight against obesity and metabolic diseases. This process, which involves the transformation of energy-storing white adipocytes into energy-expending beige adipocytes, is characterized by the increased expression of Uncoupling Protein 1 (UCP1). This guide provides a detailed comparison of the novel farnesoid X receptor (FXR) agonist, Fexaramine, with other well-known browning agents: the β3-adrenergic agonist CL-316,243, the adenylyl cyclase activator Forskolin, and the myokine Irisin.
This comparative analysis synthesizes experimental data to objectively evaluate the performance of these agents in promoting WAT browning. We present quantitative data in structured tables, detail the experimental methodologies employed in key studies, and provide visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Browning Efficacy
The following tables summarize the quantitative effects of this compound and other agents on key markers of white adipose tissue browning. It is important to note that the data are compiled from various studies with different experimental designs, which should be considered when making direct comparisons.
Table 1: In Vivo Effects on White Adipose Tissue Browning
| Agent | Species/Model | Dose & Administration | Duration | Key Browning Effects (Fold Change or % Increase) | Reference |
| This compound | Diet-induced obese mice | 100 mg/kg/day, oral gavage | 5 weeks | Substantial increase in the abundance of multilocular, Ucp1-expressing adipocytes in inguinal WAT.[1] | [1] |
| CL-316,243 | Mice | 1 mg/kg/day, intraperitoneal injection | 7 days | Significant increase in UCP1, DIO2, CIDEA, and CPT1B mRNA expression in epididymal WAT.[2] | [2] |
| Irisin | Mice | Not specified | 14 days | Significant upregulation of UCP1 protein in primary white adipocytes.[3] | [3] |
Table 2: In Vitro Effects on Adipocyte Browning
| Agent | Cell Type | Concentration | Duration | Key Browning Effects (Fold Change or % Increase) | Reference |
| Forskolin | Murine brown pre-adipocytes | 1, 5, and 10 µM | 6 days | Significant increase in UCP1 and PGC1α mRNA expression.[4] | [4] |
| Forskolin | Differentiating mouse adipocytes | 10 µM | 3 hours | Increased UCP1 and PGC-1α expression.[5] | [5] |
| Irisin | Human primary mature adipocytes | 50 nmol/l | 4 days | Upregulation of UCP1, PGC1A, and PRDM16 mRNA.[6] | [6] |
| Irisin | Human differentiated visceral adipocytes | Not specified | 4 days | Markedly increased mitochondrial oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[7] | [7] |
Signaling Pathways and Mechanisms of Action
The induction of WAT browning is a complex process mediated by distinct signaling pathways for each agent.
This compound, a gut-restricted FXR agonist, activates FXR in the intestine, leading to the release of fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans). This gut-to-fat signaling axis ultimately promotes thermogenesis and the browning of white adipose tissue.[1][8]
This compound's gut-restricted activation of FXR and subsequent FGF15 signaling.
CL-316,243 directly stimulates β3-adrenergic receptors on adipocytes, activating the cyclic AMP (cAMP)-protein kinase A (PKA) signaling cascade. This pathway is a well-established inducer of UCP1 expression and thermogenesis.
CL-316,243 signaling through the β3-adrenergic receptor and cAMP pathway.
Forskolin acts downstream of the β3-adrenergic receptor, directly activating adenylyl cyclase and thereby increasing intracellular cAMP levels, which in turn stimulates PKA and downstream targets to promote browning.
Forskolin's direct activation of adenylyl cyclase to induce browning.
Irisin, a myokine released from muscle during exercise, is thought to induce browning by binding to a yet-to-be-fully-identified receptor on white adipocytes. This interaction activates the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, leading to the upregulation of UCP1 and other thermogenic genes.[6][9]
Irisin-mediated browning via the p38/ERK MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
This compound (In Vivo)
-
Animal Model: Diet-induced obese C57BL/6J mice.
-
Acclimation: Mice are typically acclimated for at least one week before the start of the experiment.
-
Treatment: this compound is administered daily via oral gavage at a dose of 100 mg/kg body weight for a period of 5 weeks.[1] A vehicle control group receives the same volume of the vehicle solution.
-
Tissue Collection and Analysis: At the end of the treatment period, inguinal white adipose tissue is collected. The tissue is then fixed, sectioned, and subjected to immunohistochemistry for UCP1 protein expression. Gene expression analysis for browning markers is performed using quantitative real-time PCR (qPCR).
CL-316,243 (In Vivo)
-
Animal Model: Male C57BL/6J mice.
-
Treatment: CL-316,243 is administered daily via intraperitoneal injection at a dose of 1 mg/kg body weight for 7 days.[2] A control group receives saline injections.
-
Tissue Analysis: Epididymal white adipose tissue is collected for analysis. Browning is assessed by measuring the mRNA expression levels of UCP1, DIO2, CIDEA, and CPT1B using qPCR.
Forskolin (In Vitro)
-
Cell Culture: Murine brown pre-adipocytes are cultured and differentiated.
-
Treatment: During differentiation, cells are treated with varying concentrations of Forskolin (1, 5, and 10 µM) or a vehicle control (DMSO) for 6 days.[4]
-
Analysis: The expression of browning markers UCP1 and PGC1α is quantified using semi-quantitative RT-PCR.
Irisin (In Vitro)
-
Cell Culture: Human primary mature adipocytes are cultured.
-
Treatment: Differentiated adipocytes are treated with Irisin at a concentration of 50 nmol/l for 4 days.[6]
-
Analysis: The mRNA expression of browning-related genes such as UCP1, PGC1A, and PRDM16 is analyzed by qPCR. Mitochondrial respiration is assessed by measuring the oxygen consumption rate (OCR).
Comparative Experimental Workflow
The general workflow for investigating the browning of white adipose tissue involves several key steps, from initial treatment to final analysis.
A generalized workflow for studying WAT browning agents in vivo and in vitro.
References
- 1. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irisin induces white adipose tissue browning in mice as assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symposium.foragerone.com [symposium.foragerone.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of irisin on the differentiation and browning of human visceral white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irisin exerts dual effects on browning and adipogenesis of human white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fexaramine and Bile Acid Sequestrants in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the gut-restricted FXR agonist, Fexaramine (B1672613), and established bile acid sequestrants, supported by available experimental data and mechanistic insights.
This guide provides a detailed comparative study of this compound, an investigational farnesoid X receptor (FXR) agonist, and bile acid sequestrants, a class of drugs long used in the management of hypercholesterolemia. The comparison focuses on their distinct mechanisms of action, performance in experimental models, and potential therapeutic applications in metabolic diseases. While direct comparative studies are not available, this document synthesizes existing preclinical data for this compound and clinical data for bile acid sequestrants to offer a comprehensive overview for the scientific community.
Executive Summary
This compound and bile acid sequestrants both modulate bile acid signaling and impact cholesterol metabolism, but through fundamentally different mechanisms. This compound is a gut-restricted agonist that activates the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] In contrast, bile acid sequestrants are non-absorbable polymers that bind to bile acids in the intestine, preventing their reabsorption and thereby interrupting the enterohepatic circulation.[3] This distinction in their mode of action leads to different physiological effects and potential therapeutic profiles. Preclinical studies suggest this compound may offer benefits in weight management and glucose control, while bile acid sequestrants have a long-established clinical role in lowering LDL cholesterol.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound from preclinical studies in mice and for bile acid sequestrants from human clinical trials. It is crucial to note that these data are not directly comparable due to the different study populations (animal vs. human) and experimental designs.
Table 1: Summary of Preclinical Data for this compound in Mouse Models
| Parameter | Vehicle/Control | This compound Treatment | % Change | Study Details |
| Body Weight Gain | Increase | Prevention of weight gain | Near 100% reduction in gain | Diet-induced obese mice, 100 mg/kg oral this compound for 5 weeks.[4] |
| Fat Mass | Increase | Reduced fat mass | Significant reduction | Diet-induced obese mice, 100 mg/kg oral this compound.[4] |
| Serum Cholesterol | Elevated | Lowered levels | Significant reduction | Obese mice, daily oral this compound for 5 weeks.[4] |
| Blood Glucose | Elevated | Lowered levels | Significant reduction | Obese mice, daily oral this compound for 5 weeks.[4] |
| Insulin (B600854) Sensitivity | Impaired | Improved | Significant improvement | Diet-induced obese mice.[5] |
| Energy Expenditure | Baseline | Increased | - | Rise in core body temperature observed.[5] |
Table 2: Summary of Clinical Data for Bile Acid Sequestrants in Patients with Hypercholesterolemia
| Parameter | Placebo/Baseline | Bile Acid Sequestrant Treatment | % Change | Study Details |
| LDL Cholesterol | Baseline | 15-30% reduction | -15% to -30% | Monotherapy, dose-dependent.[6] |
| Baseline | 26% reduction | -26% | Cholestyramine (24g/day) in Type II hyperlipoproteinemia. | |
| Baseline | 27.3% reduction | -27.3% | Cholestyramine (16g/day) in primary type II hyperlipoproteinemia. | |
| Total Cholesterol | Baseline | 20.6% reduction | -20.6% | Cholestyramine (16g/day) in primary type II hyperlipoproteinemia. |
| Baseline | 17-26% reduction | -17% to -26% | Low-dose (8g/day) and high-dose (16g/day) cholestyramine. | |
| Triglycerides | Baseline | Variable (may increase) | - | A known side effect of bile acid sequestrants. |
| Cardiovascular Events | Placebo | 19% reduction in risk | -19% | Cholestyramine (24g/day) in the Lipid Research Clinics-Coronary Primary Prevention Trial (LRC-CPPT). |
Experimental Protocols
This compound Administration in Mice (Preclinical Study)
A representative experimental protocol for evaluating this compound in diet-induced obese mice is as follows:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity.
-
Drug Preparation: this compound is suspended in a vehicle such as corn oil or a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween-80 in water.
-
Administration: this compound is administered orally via gavage at a typical dose of 100 mg/kg body weight, once daily for a period of 5 weeks. A control group receives the vehicle alone.
-
Monitoring: Body weight and food intake are monitored regularly. At the end of the treatment period, metabolic parameters are assessed, including fasting blood glucose, insulin tolerance tests, and analysis of serum lipids. Body composition (fat and lean mass) is determined using techniques like MRI or DEXA.
-
Tissue Analysis: Adipose tissue and liver samples are collected for gene expression analysis and histological examination.
Cholestyramine Administration in Humans (Clinical Trial)
A typical clinical trial protocol for evaluating the efficacy of cholestyramine in patients with primary hypercholesterolemia involves:
-
Study Population: Adult patients with elevated LDL cholesterol levels (e.g., >160 mg/dL) are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled trial design is often employed.
-
Intervention: Patients are randomized to receive either cholestyramine resin (e.g., 4 to 16 grams daily, often in divided doses mixed with water or other non-carbonated beverages) or a placebo.
-
Dietary Control: All participants are typically instructed to follow a standard cholesterol-lowering diet throughout the study.
-
Efficacy Endpoints: The primary endpoint is the percentage change in LDL cholesterol from baseline to the end of the treatment period (e.g., 12-24 weeks). Secondary endpoints may include changes in total cholesterol, HDL cholesterol, and triglycerides.
-
Safety Monitoring: Adverse events, particularly gastrointestinal side effects, are monitored throughout the study.
Signaling Pathways and Mechanisms of Action
This compound: Gut-Restricted FXR Activation
This compound's mechanism of action is centered on the activation of the farnesoid X receptor (FXR) specifically in the intestine.[2] Oral administration of this compound leads to the binding and activation of FXR in the enterocytes. This triggers a signaling cascade that results in the production and release of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans).[1] FGF15/19 then enters the portal circulation and travels to the liver, where it acts on hepatocytes to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[5] This gut-liver signaling axis plays a key role in maintaining bile acid and cholesterol homeostasis. The gut-restricted nature of this compound is a key feature, as systemic FXR activation has been associated with undesirable side effects.[5]
Bile Acid Sequestrants: Interruption of Enterohepatic Circulation
Bile acid sequestrants are large, positively charged polymers that are not absorbed from the gastrointestinal tract.[3] Their mechanism of action relies on their ability to bind negatively charged bile acids in the small intestine, forming an insoluble complex that is excreted in the feces.[3] This prevents the reabsorption of bile acids in the terminal ileum, thereby interrupting the enterohepatic circulation, a process where normally about 95% of bile acids are recycled back to the liver.
The depletion of the bile acid pool signals the liver to increase the synthesis of new bile acids from cholesterol. This is achieved through the upregulation of the enzyme cholesterol 7α-hydroxylase (CYP7A1). The increased consumption of hepatic cholesterol leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[3]
Comparative Discussion
While a direct comparison is limited by the nature of the available data, a qualitative assessment of this compound and bile acid sequestrants reveals key differences in their therapeutic potential and side effect profiles.
-
Target and Specificity: this compound is a targeted therapy that acts on a specific nuclear receptor, FXR, with its effects primarily localized to the gut. This targeted approach may offer a more nuanced regulation of metabolic pathways. Bile acid sequestrants, on the other hand, have a broader, non-specific action of binding all bile acids in the intestine.
-
Metabolic Effects: Preclinical data for this compound suggest a wider range of metabolic benefits beyond cholesterol modulation, including improvements in body weight, fat mass, and glucose metabolism.[4][5] The primary and clinically proven effect of bile acid sequestrants is the reduction of LDL cholesterol.
-
Side Effects: A significant advantage of this compound's gut-restricted nature is the potential for a more favorable side effect profile compared to systemic FXR agonists.[5] Bile acid sequestrants are generally considered safe as they are not systemically absorbed, but they are commonly associated with gastrointestinal side effects such as constipation, bloating, and gas. They can also interfere with the absorption of other drugs and fat-soluble vitamins.
-
Clinical Development: Bile acid sequestrants are well-established clinical agents with decades of use. This compound is an investigational compound and has not yet been evaluated in human clinical trials.[2]
Conclusion
This compound and bile acid sequestrants represent two distinct strategies for modulating bile acid signaling and cholesterol metabolism. This compound, with its targeted, gut-restricted FXR agonism, shows promise in preclinical models for addressing a broader spectrum of metabolic disorders, including obesity and type 2 diabetes, potentially with an improved side effect profile. Bile acid sequestrants remain a valuable therapeutic option for hypercholesterolemia, particularly in patients who cannot tolerate statins, with a long history of clinical use and proven efficacy in LDL cholesterol reduction.
Further research, including head-to-head preclinical studies and eventual clinical trials for this compound, is necessary to fully elucidate their comparative efficacy and safety. The distinct mechanisms of these two classes of drugs may also suggest potential for combination therapies to achieve synergistic effects in the management of complex metabolic diseases. This comparative guide provides a foundational understanding for researchers and drug development professionals to navigate the evolving landscape of therapies targeting bile acid-mediated metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of feeding psyllium and cholestyramine in combination on low density lipoprotein metabolism and fecal bile acid excretion in hamsters with dietary-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Fexaramine: A Comparative Guide for Researchers
An in-depth analysis of the gut-restricted FXR agonist, fexaramine (B1672613), and its potential for translation from murine models to human metabolic disease therapeutics, benchmarked against other Farnesoid X Receptor agonists.
Introduction
This compound, a potent and selective Farnesoid X Receptor (FXR) agonist, has garnered significant interest within the research community for its unique gut-restricted mechanism of action. Preclinical studies in mice have demonstrated promising therapeutic effects on obesity and metabolic syndrome, positioning this compound as a potential candidate for the treatment of these widespread conditions. Unlike systemic FXR agonists that have faced challenges with side effects in clinical trials, this compound's localized activity in the intestine suggests a potentially safer therapeutic window. This guide provides a comprehensive comparison of this compound's performance with other notable FXR agonists, namely the clinically evaluated Obeticholic Acid (OCA) and the widely studied preclinical tool compound GW4064. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to critically assess the translational potential of this compound.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies in diet-induced obese mouse models, offering a side-by-side comparison of this compound, Obeticholic Acid (OCA), and GW4064 on key metabolic parameters.
Table 1: Effects on Body Weight and Fat Mass in High-Fat Diet (HFD)-Fed Mice
| Compound | Dosing Regimen | Duration | Mouse Strain | Body Weight Change | Fat Mass Reduction | Reference |
| This compound | 100 mg/kg/day, oral gavage | 5 weeks | C57BL/6J | Prevented ~80% of HFD-induced weight gain | ~50% reduction in total fat mass vs. HFD control | [1][2][3] |
| Obeticholic Acid (OCA) | 10-30 mg/kg/day, oral gavage | 8 weeks | db/db | Significant decrease in body weight gain | Ameliorated spontaneous hepatic steatosis | [4] |
| GW4064 | 50 mg/kg, twice weekly, IP | 6 weeks | C57BL/6 | Attenuated HFD-induced weight gain by ~6.5g | Significant reduction in fat mass | [1][5] |
Table 2: Effects on Glucose Homeostasis in HFD-Fed Mice
| Compound | Dosing Regimen | Duration | Mouse Strain | Glucose Tolerance (OGTT) | Insulin (B600854) Sensitivity | Reference |
| This compound | 100 mg/kg/day, oral gavage | 5 weeks | C57BL/6J | Improved glucose tolerance (significant reduction in AUC) | Improved insulin sensitivity | [1][2] |
| Obeticholic Acid (OCA) | 10-30 mg/kg/day, oral gavage | 8 weeks | db/db | Improved glucose tolerance | Increased insulin sensitivity | [4] |
| GW4064 | 50 mg/kg, twice weekly, IP | 6 weeks | C57BL/6 | Avoided HFD-induced hyperglycemia | Avoided HFD-induced hyperinsulinemia | [1][5] |
Table 3: Effects on the FXR Target, Fibroblast Growth Factor 15 (FGF15)
| Compound | Dosing Regimen | Duration | Mouse Strain | Serum FGF15 Levels | Reference |
| This compound | 100 mg/kg/day, oral gavage | 5 days | C57BL/6J | Significantly increased | [6] |
| Obeticholic Acid (OCA) | 30 mg/kg, single dose | 24 hours | Rats | Not specified | [7] |
| GW4064 | 50 mg/kg, single dose | 6 hours | C57BL/6J | Increased from ~0.8 ng/mL to ~6.3 ng/mL | [8] |
Clinical Performance of a Systemic FXR Agonist: Obeticholic Acid
To provide a translational context, the following table summarizes key metabolic outcomes from a clinical trial of Obeticholic Acid in patients with non-alcoholic steatohepatitis (NASH).
Table 4: Metabolic Effects of Obeticholic Acid in Human Clinical Trials for NASH (FLINT Trial)
| Parameter | OCA (25 mg/day) | Placebo | Duration | p-value | Reference |
| Weight Change | -2.3 kg (average) | No change | 72 weeks | Not specified | [4][9][10] |
| Patients with >2% Weight Loss | 44% | 32% | 72 weeks | 0.08 | [4][9][10] |
| Change in HbA1c (in patients who lost weight) | +0.1% | -0.4% | 72 weeks | 0.01 | [4][9][10] |
| Change in LDL Cholesterol (in patients who lost weight) | +18 mg/dL | -12 mg/dL | 72 weeks | 0.01 | [4][9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams were generated using Graphviz.
Experimental Protocols
Diet-Induced Obesity Mouse Model
-
Animal Strain: C57BL/6J male mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.[2][3] Mice are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet: To induce obesity, mice are fed a high-fat diet (HFD) for a period of 8-14 weeks prior to the commencement of treatment. A common HFD composition is 45-60% kcal from fat (e.g., lard or milk fat).[3][11][12][13] Control animals are maintained on a standard chow diet (e.g., 10% kcal from fat).
-
Acclimatization: Animals are allowed to acclimate to the facility for at least one week before the start of any experimental procedures.
This compound Administration (Oral Gavage)
-
Preparation of this compound Solution: this compound is typically insoluble in water. A common vehicle for administration is 0.5% (w/v) carboxymethylcellulose (CMC) in water. The compound is suspended in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Gavage Procedure:
-
Mice are gently restrained to expose the head and neck.
-
A sterile, ball-tipped gavage needle (e.g., 20-gauge, 1.5 inches for adult mice) is attached to a syringe containing the this compound suspension.[14][15][16]
-
The needle is carefully inserted into the esophagus and advanced into the stomach. The pre-measured length of the needle should not exceed the distance from the mouse's snout to the last rib to prevent perforation.
-
The suspension is slowly administered.
-
The needle is gently withdrawn, and the mouse is returned to its cage and monitored for any signs of distress.
-
-
Dosing Regimen: Daily oral gavage is a common administration frequency.
Body Composition Analysis
-
Magnetic Resonance Imaging (MRI): Non-invasive MRI (e.g., EchoMRI) is a precise method to quantify fat mass, lean mass, and water content in conscious mice.[17] Mice are placed in a restrainer and inserted into the machine for a short scan (typically < 2 minutes).
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: A baseline blood glucose reading is taken from a tail snip using a handheld glucometer.
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: The Area Under the Curve (AUC) is calculated from the glucose excursion curve to quantify glucose tolerance.[8][18][19]
Serum FGF15/19 Analysis
-
Sample Collection: At the endpoint of the study, blood is collected via cardiac puncture or from the retro-orbital sinus. The blood is allowed to clot, and serum is separated by centrifugation.
-
ELISA: Serum levels of FGF15 (in mice) or FGF19 (in humans) are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit (e.g., from R&D Systems, Catalog # MF1500 or Cusabio, Catalog # CSB-EL008549MO). The assay is performed according to the manufacturer's instructions.
Discussion and Translational Assessment
The preclinical data in mice strongly support the therapeutic potential of this compound for treating obesity and related metabolic disorders. Its gut-restricted action leads to a cascade of beneficial metabolic effects, primarily mediated by the induction of intestinal FGF15. This localized mechanism is a key differentiator from systemic FXR agonists like OCA, which, while showing some efficacy in improving liver histology in NASH patients, are associated with adverse metabolic effects such as increased LDL cholesterol and impaired glucose metabolism in some contexts.[4][9][10] The preclinical tool compound GW4064 has also demonstrated efficacy in mouse models of obesity, but its systemic activity raises similar translational concerns as OCA.
The lack of human clinical trial data for this compound is the most significant hurdle in definitively assessing its translational potential. While the preclinical results are compelling, the translation from murine models to human physiology is not always direct. The human ortholog of FGF15 is FGF19, and while they share similar functions, there could be differences in their regulation and downstream effects that may impact this compound's efficacy and safety in humans.
Key considerations for the translation of this compound to humans include:
-
Pharmacokinetics and Gut-Restriction in Humans: It is crucial to confirm that this compound maintains its gut-restricted profile in humans and does not have significant systemic absorption.
-
FGF19 Induction and Response: The magnitude and duration of FGF19 induction in response to this compound in humans will be a critical determinant of its therapeutic efficacy.
-
Safety and Tolerability: Although the gut-restricted nature is promising for safety, potential gastrointestinal side effects will need to be carefully evaluated in first-in-human studies.
-
Long-term Efficacy: The long-term effects of sustained, localized FXR activation in the gut on metabolic health and potential unforeseen consequences need to be investigated.
Conclusion
This compound represents a novel and promising approach to targeting the FXR pathway for the treatment of metabolic diseases. Its gut-restricted mechanism of action offers a potential solution to the systemic side effects that have hampered the clinical development of other FXR agonists. The robust preclinical data in mice provide a strong rationale for advancing this compound into human clinical trials. However, a thorough evaluation of its pharmacokinetics, pharmacodynamics, and safety in humans is essential to determine its true translational potential. This comparative guide provides a foundational resource for researchers to understand the current landscape of FXR agonists and to inform the design of future studies aimed at bringing this promising therapeutic candidate from the laboratory to the clinic.
References
- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and metabolic effects associated with weight changes and obeticholic acid in non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Profile of Obeticholic Acid and Endogenous Bile Acids in Rats with Decompensated Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of FGF15 in Plasma by Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) and Targeted Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and metabolic effects associated with weight changes and obeticholic acid in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Mice Fed a High-Fat Diet Supplemented with Resistant Starch Display Marked Shifts in the Liver Metabolome Concurrent with Altered Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diet composition influences the metabolic benefits of short cycles of very low caloric intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the Physical Form of the Diet on Food Intake, Growth, and Body Composition Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Farnesoid X Receptor Deficiency Improves Glucose Homeostasis in Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine in Preclinical Metabolic Disease: A Comparative Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of preclinical studies on Fexaramine, a gut-restricted Farnesoid X Receptor (FXR) agonist. We objectively compare its performance with other FXR agonists and present supporting experimental data to illuminate its therapeutic potential in metabolic diseases.
This compound has emerged as a promising investigational compound for metabolic disorders due to its unique intestine-specific activation of the Farnesoid X Receptor (FXR). This tissue-restricted action minimizes systemic side effects associated with other FXR agonists, offering a potentially safer therapeutic window. Preclinical studies in rodent models of obesity and diabetes have demonstrated this compound's efficacy in improving key metabolic parameters. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these pivotal studies, and visually represents the key signaling pathways and experimental workflows.
Comparative Efficacy of this compound and Alternative FXR Agonists
To provide a clear comparison, the following tables summarize the quantitative data from key preclinical studies on this compound and other notable FXR agonists. It is important to note that direct head-to-head studies are limited, and thus, comparisons should be made with consideration of the different experimental models and conditions.
Table 1: Effects on Body Weight and Adiposity
| Compound | Animal Model | Treatment Details | Change in Body Weight | Change in Fat Mass | Reference |
| This compound | Diet-Induced Obese (DIO) C57BL/6J mice | 100 mg/kg/day, oral gavage, 5 weeks | Prevented ~70% of diet-induced weight gain | Significantly reduced | [1] |
| GW4064 | DIO C57BL/6 mice | 50 mg/kg, i.p., twice weekly, 6 weeks | Suppressed weight gain | Not specified | [2] |
| Obeticholic Acid (OCA) | DIO and ob/ob mice | 30 mg/kg/day, oral gavage, 8 weeks | No significant reduction | Not specified | [3] |
| INT-767 | High-Fat Diet Rabbit Model | 3, 10, 30 mg/kg/day, oral gavage, 12 weeks | Dose-dependent reduction in visceral fat mass | Dose-dependent reduction | [4] |
Table 2: Effects on Glucose Homeostasis
| Compound | Animal Model | Treatment Details | Effect on Glucose Tolerance | Effect on Insulin (B600854) Sensitivity | Reference |
| This compound | DIO C57BL/6J mice | 100 mg/kg/day, oral gavage, 5 weeks | Improved | Improved | [1] |
| GW4064 | DIO C57BL/6 mice | 50 mg/kg, i.p., twice weekly, 6 weeks | Avoided diet-induced hyperglycemia | Avoided diet-induced hyperinsulinemia | [5] |
| Obeticholic Acid (OCA) | DIO and ob/ob mice | 30 mg/kg/day, oral gavage, 8 weeks | Improved in both models | Improved in both models | [3] |
| INT-767 | Diabetic db/db mice | Not specified | Markedly decreased cholesterol and triglyceride levels | Not specified | [6] |
Table 3: Effects on Lipid Profile and Hepatic Steatosis
| Compound | Animal Model | Treatment Details | Effect on Serum Lipids | Effect on Hepatic Triglycerides | Reference |
| This compound | DIO C57BL/6J mice | 100 mg/kg/day, oral gavage, 5 weeks | Not specified | Reduced hepatic glucose production | [1] |
| GW4064 | DIO C57BL/6 mice | 50 mg/kg, i.p., twice weekly, 6 weeks | Lowered triglycerides and cholesterol | Significantly repressed | [5] |
| Obeticholic Acid (OCA) | DIO and ob/ob mice | 30 mg/kg/day, oral gavage, 8 weeks | Not specified | Reduced in both models | [3] |
| Tropifexor | STAM NASH mice | <1 mg/kg | Not specified | Reduced | [7] |
| Cilofexor | Rat NASH model | 10 and 30 mg/kg | Not specified | Dose-dependent reduction in liver fibrosis | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in the studies of this compound and its alternatives.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J male mice are commonly used due to their susceptibility to developing obesity and metabolic syndrome on a high-fat diet[9].
-
Diet: Mice are typically fed a high-fat diet (HFD) with 45% to 60% of calories derived from fat for a period of 8-16 weeks to induce obesity[7]. A control group is maintained on a standard chow diet (approximately 10% of calories from fat).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle[10].
-
Drug Administration: this compound and other orally available compounds are typically administered daily via oral gavage. Systemic agonists like GW4064 have been administered via intraperitoneal (i.p.) injection[1][2].
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for 6 hours prior to the test[11].
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered either orally (oral glucose tolerance test, OGTT) or via intraperitoneal injection (intraperitoneal glucose tolerance test, IPGTT)[5].
-
Blood Sampling: Blood glucose levels are measured from tail vein blood at baseline (0 minutes) and at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer[11].
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4-6 hours before the test[8].
-
Insulin Administration: A bolus of human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal injection[2].
-
Blood Sampling: Blood glucose levels are measured from the tail vein at baseline (0 minutes) and at specified intervals post-injection (e.g., 15, 30, 45, and 60 minutes)[8].
Measurement of Serum Lipids
-
Blood Collection: Blood is collected from fasted mice, often via cardiac puncture at the end of the study[12].
-
Serum Separation: Blood is allowed to clot, and serum is separated by centrifugation[12].
-
Analysis: Serum levels of total cholesterol, triglycerides, HDL, and LDL are measured using commercially available enzymatic assay kits[12][13].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's intestine-restricted FXR activation signaling pathway.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 3. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. IP Glucose Tolerance Test in Mouse [protocols.io]
- 6. Glucose Tolerance Test in Mice [bio-protocol.org]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin Tolerance Test in Mouse [protocols.io]
- 9. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Serum Insulin, Cytokine, and Lipid Levels of Mice [bio-protocol.org]
- 13. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to Fexaramine Disposal
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Fexaramine is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly detailed, adherence to established guidelines for laboratory chemical waste ensures a safe and compliant process. This guide provides essential procedural steps, safety information, and a logical workflow for the proper disposal of this compound.
This compound Safety and Handling Summary
Before initiating any disposal procedures, it is crucial to be familiar with the handling and safety precautions for this compound. The following table summarizes key information derived from available Safety Data Sheets (SDS).
| Property | Information |
| Chemical Name | 3-[3-[(cyclohexylcarbonyl)[[4'-(dimethylamino)[1,1'-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoic acid, methyl ester |
| Molecular Formula | C₃₂H₃₆N₂O₃ |
| Appearance | Solid |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and chemical-resistant gloves.[1] Handling of powders should be in a chemical fume hood to prevent inhalation.[1] |
| First Aid Measures | If inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3] In case of skin contact: Wash off with soap and plenty of water.[2][3] In case of eye contact: Flush eyes with water as a precaution.[2][3] If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3] |
| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2][3] Wear self-contained breathing apparatus if necessary.[2][3] |
| Spill Procedures | Evacuate personnel to safe areas.[3] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3] Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.[4]
-
Segregate this compound waste from other waste streams at the point of generation.[1][5] Establish separate, clearly labeled waste containers for:
2. Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure lid.[6]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[6][7] Note the concentration and solvent if it is a liquid waste.
-
Keep containers closed except when adding waste.[6]
3. Storage of Chemical Waste:
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Ensure that the storage area is secure and away from incompatible materials.[6][8]
-
Store waste containers in secondary containment to prevent spills.[6]
4. Disposal of Different Forms of this compound Waste:
-
Solid this compound Waste:
-
Place all non-sharp solid waste contaminated with this compound into a designated hazardous waste container.[1]
-
For small quantities of expired or unused this compound powder, it is recommended to dissolve it in a suitable solvent and dispose of it as liquid chemical waste.[1] This prevents the generation of dust.
-
-
Liquid this compound Waste:
-
Empty this compound Containers:
-
If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]
-
After appropriate rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4][7]
-
-
Contaminated Sharps:
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your this compound hazardous waste.
-
Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. vumc.org [vumc.org]
- 5. usbioclean.com [usbioclean.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
